molecular formula C12H14O2 B069143 3-((Benzyloxy)methyl)cyclobutanone CAS No. 172324-67-3

3-((Benzyloxy)methyl)cyclobutanone

Cat. No.: B069143
CAS No.: 172324-67-3
M. Wt: 190.24 g/mol
InChI Key: FHBBBGYOVFMVIB-UHFFFAOYSA-N
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Description

3-((Benzyloxy)methyl)cyclobutanone is a versatile and valuable synthetic building block, primarily utilized in medicinal chemistry and organic synthesis. Its structure features a strained, reactive cyclobutanone core, which serves as a key intermediate for ring-expansion reactions and the construction of complex carbocyclic frameworks. The benzyloxymethyl side chain acts as a protected hydroxymethyl equivalent, offering a strategic handle for further functionalization while providing enhanced stability and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBBBGYOVFMVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473740
Record name 3-((Benzyloxy)methyl)cyclobutanone
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172324-67-3
Record name 3-((Benzyloxy)methyl)cyclobutanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(benzyloxy)methyl]cyclobutan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-((benzyloxy)methyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-((benzyloxy)methyl)cyclobutanone, a key intermediate in the development of various pharmaceutical compounds. This document details the most robust and well-documented synthetic pathway, including step-by-step experimental protocols and quantitative data. Alternative synthetic strategies are also discussed.

Core Synthesis Pathway: Multi-step Synthesis from 3-Dibromo-2,2-dimethoxypropane

This primary route involves a four-step process starting from commercially available materials. It is a reliable method with high overall yield.

Logical Workflow of the Core Synthesis Pathway

A 3-Dibromo-2,2-dimethoxypropane + Diisopropyl malonate B Diisopropyl 3,3-dimethoxycyclobutane- 1,1-dicarboxylate (I) A->B  Nucleophilic  Substitution  (90% yield)   C 3-Oxocyclobutanecarboxylic acid (II) B->C  Deprotection &  Hydrolysis  (70% yield)   D 3-Bromocyclobutanone (III) C->D  Hunsdiecker  Reaction  (97% yield)   E This compound (IV) D->E  Nucleophilic  Substitution  (96% yield)  

Caption: Four-step synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the primary synthesis pathway.

StepReactionStarting MaterialsKey ReagentsProductYield (%)
1Nucleophilic Substitution3-Dibromo-2,2-dimethoxypropane, Diisopropyl malonateSodium hydride, DMFDiisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate90[1]
2Deprotection & HydrolysisDiisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylateHydrochloric acid3-Oxocyclobutanecarboxylic acid70[2]
3Hunsdiecker Reaction3-Oxocyclobutanecarboxylic acidSilver oxide, Bromine3-Bromocyclobutanone97[3]
4Nucleophilic Substitution3-Bromocyclobutanone, Benzyl alcoholSodium hydride, THFThis compound96[1]

Detailed Experimental Protocols

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (I)

This step involves a nucleophilic substitution reaction to form the cyclobutane ring.

  • Materials:

    • 3-Dibromo-2,2-dimethoxypropane (26.2 g, 0.1 mol)

    • Diisopropyl malonate (37.6 g, 0.2 mol)

    • Sodium hydride (8.8 g, 0.22 mol)

    • N,N-Dimethylformamide (DMF) (75 mL)

    • Ammonium chloride solution (saturated)

    • n-Hexane

    • Sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Slowly add diisopropyl malonate to a solution of sodium hydride in DMF, ensuring the temperature remains below 70 °C.

    • Add 3-dibromo-2,2-dimethoxypropane to the reaction mixture.

    • Heat the mixture to reflux and maintain for 24 hours.[1]

    • After completion, cool the reaction and quench with saturated ammonium chloride solution.

    • Extract the product with n-hexane.

    • Wash the organic layer with water and sodium bicarbonate solution.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield Compound I.[1]

  • Yield: 26 g (90%)[1]

Step 2: Synthesis of 3-Oxocyclobutanecarboxylic acid (II)

This step involves the deprotection of the ketal and hydrolysis of the esters.

  • Materials:

    • Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (I) (from Step 1)

    • Concentrated hydrochloric acid

    • Water

  • Procedure:

    • To the product from the previous step (295 kg scale example), add water (450 kg) and concentrated hydrochloric acid (450 kg) with stirring.

    • Heat the mixture to 75-80 °C and maintain for 32 hours.

    • Increase the temperature to 102-106 °C and maintain for 120 hours.

    • After the reaction, evaporate one-third of the solvent.

    • Extract the product with dichloromethane.

    • Dry the combined organic phases over anhydrous sodium sulfate and concentrate to give the crude product.

    • Recrystallize from dichloromethane and n-heptane to obtain pure 3-oxocyclobutanecarboxylic acid (II).

  • Yield: A similar procedure using the diethyl ester yielded 70% of the product.[2]

Step 3: Synthesis of 3-Bromocyclobutanone (III)

This is a Hunsdiecker reaction for the bromination and decarboxylation of the carboxylic acid.

  • Materials:

    • 3-Oxocyclobutanecarboxylic acid (II) (10.1 g, 88 mmol)

    • Silver oxide (23.1 g, 0.1 mol)

    • Anhydrous magnesium sulfate (10.5 g, 88 mmol)

    • Bromine (17 g, 0.1 mol)

    • Dichloromethane (DCM) (140 mL)

  • Procedure:

    • Dissolve 3-oxocyclobutanecarboxylic acid (II) in DCM (100 mL).

    • Add anhydrous magnesium sulfate and silver oxide.

    • Heat the mixture to reflux.

    • Add a solution of bromine in DCM (40 mL).

    • Continue to reflux for 3 hours.[3]

    • Cool the reaction to room temperature and filter.

    • Rinse the filter cake with DCM.

    • Concentrate the filtrate to obtain 3-bromocyclobutanone (III) as a light yellow oil.[3]

  • Yield: 12.7 g (97%)[3]

Step 4: Synthesis of this compound (IV)

The final step is a nucleophilic substitution of the bromide with benzyl alcohol.

  • Materials:

    • 3-Bromocyclobutanone (III) (12.7 g, 85 mmol)

    • Benzyl alcohol (14 g, 0.13 mol)

    • Sodium hydride (4 g, 0.1 mol)

    • Tetrahydrofuran (THF) (200 mL)

    • Saturated ammonium chloride solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve benzyl alcohol in THF (100 mL) and cool to 0 °C.

    • Add sodium hydride and bubble nitrogen through the solution until gas evolution ceases.

    • Slowly add a solution of 3-bromocyclobutanone (III) in THF (100 mL) dropwise.

    • After the addition is complete, raise the temperature to 45 °C and react for 8 hours.[1]

    • Cool the reaction to 0 °C and add saturated ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain this compound (IV).[1]

  • Yield: 14.4 g (96%)[1]

Alternative Synthetic Routes

Two other synthetic routes have been reported, although detailed experimental protocols are less available in the reviewed literature.

Route 2: From Benzyl Vinyl Ether and Trichloroacetyl Chloride

This route involves a [2+2] cycloaddition followed by dechlorination.

  • Reaction Scheme:

    • Benzyl vinyl ether reacts with trichloroacetyl chloride in the presence of a zinc-copper couple.

    • The resulting dichlorocyclobutanone intermediate is dechlorinated using zinc powder to yield the final product.[1]

Route 3: From Epibromohydrin and Benzyl Bromide

This is a more complex route involving the formation of a dibromo intermediate.

  • Reaction Scheme:

    • Epibromohydrin (referred to as bromomethyl propylene oxide) reacts with benzyl bromide in the presence of mercuric chloride to form 2-benzyloxy-1,3-dibromopropane.

    • This intermediate then reacts with methylthiomethyl sulfoxide in the presence of butyl lithium.

    • The final product is obtained after oxidation with perchloric acid.[1]

Conclusion

The synthesis of this compound is most reliably achieved through the four-step pathway starting from 3-dibromo-2,2-dimethoxypropane. This route offers high yields at each step and utilizes readily available reagents. The alternative routes may offer more direct pathways but require further investigation to establish detailed and optimized experimental protocols. This guide provides the necessary information for the successful synthesis and further application of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 3-((benzyloxy)methyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-((benzyloxy)methyl)cyclobutanone, a key intermediate in organic synthesis and pharmaceutical development.

Core Chemical Properties

This compound is an organic compound featuring a four-membered cyclobutanone ring.[1] The presence of a benzyloxy group provides a site for further functionalization, making it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₄O₂[2][3][4]
Molecular Weight 190.24 g/mol [2][3][4]
CAS Number 172324-67-3[2][4][5]
IUPAC Name 3-(phenylmethoxymethyl)cyclobutan-1-one[2]
Density 1.105 g/cm³ (Predicted)[6][7]
Boiling Point 295.1 °C at 760 mmHg (Predicted)[6][7]
Flash Point 127.7 °C[6]
Refractive Index 1.541[6]
LogP 2.18230[6]
Polar Surface Area 26.3 Ų[2]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR Spectrum available
InChI InChI=1S/C12H14O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
SMILES O=C1CC(COCC2=CC=CC=C2)C1[8][9]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One patented method involves a multi-step process starting from 1,3-dibromo-2,2-dimethoxypropane and diethyl malonate. This highlights its accessibility for laboratory and potential industrial-scale production.

G A 1,3-dibromo-2,2-dimethoxypropane + Diethyl Malonate B Cyclobutane Intermediate (I) A->B Nucleophilic Substitution C 3-Oxocyclobutanecarboxylic Acid (II) B->C Acid Hydrolysis & Decarboxylation D Silver 3-Oxocyclobutanecarboxylate C->D Salt Formation with Ag₂O E 3-Bromocyclobutanone (III) D->E Hunsdiecker Reaction with Bromine F This compound (IV) E->F Nucleophilic Substitution with Benzyl Alcohol

A generalized synthetic workflow for this compound.

The reactivity of this compound is dominated by its ketone functional group, which readily undergoes nucleophilic addition reactions.[1] A key reaction is its reduction to the corresponding alcohol, cis-3-[(benzyloxymethyl)cyclobutanol], which can serve as a precursor for further elaboration in drug synthesis.[3]

G A This compound B cis-3-((benzyloxy)methyl)cyclobutanol A->B Reduction C Further Functionalization B->C Esterification, Etherification, etc. D Biologically Active Molecules C->D Multi-step Synthesis

Logical relationship for the utility of the target compound in synthesis.

Experimental Protocols

A. Synthesis of cis-3-[(benzyloxymethyl)cyclobutanol] from this compound [3]

This protocol details the reduction of the ketone to an alcohol.

  • Reaction Setup: A solution of this compound (1.166 g, 6.13 mmol) in anhydrous tetrahydrofuran is cooled to -70°C under an inert atmosphere.

  • Addition of Reducing Agent: A 1M solution of L-Selectride® (lithium tri-sec-butylborohydride) in tetrahydrofuran (40 ml) is added dropwise, ensuring the internal temperature remains below -65°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature over a period of 18 hours.

  • Quenching: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (25 ml).

  • Oxidation of Boron Species: The mixture is cooled to 5°C, and a 30% aqueous solution of hydrogen peroxide (4 ml) is added dropwise, maintaining the temperature below 10°C.

  • Extraction: The product is extracted from the aqueous layer with ethyl acetate (50 ml). The combined organic phases are washed with brine (30 ml).

  • Purification: The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a 25-50% ethyl acetate in pentane gradient to yield the final product as a colorless oil.

Applications in Drug Development

The cyclobutanone moiety is a "bioisostere" for various functional groups and has been incorporated into molecules with potential therapeutic applications, including as inhibitors of enzymes like diaminopimelate desuccinylase (DapE), a target for new antibiotics. While this compound itself is not a therapeutic agent, its structural motifs are of significant interest. The benzyloxy group can be deprotected to reveal a primary alcohol, providing a handle for the introduction of diverse functionalities, making it a versatile intermediate in the synthesis of pharmaceutical compounds.[1]

Safety and Handling

This compound is associated with several hazard classifications:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[6] In case of exposure, it is crucial to seek fresh air, wash the affected skin area thoroughly with soap and water, and rinse eyes with running water.[6] Immediate medical attention should be sought if the compound is ingested or if irritation persists.[6]

References

An In-depth Technical Guide to the Physical Properties of 3-((benzyloxy)methyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-((benzyloxy)methyl)cyclobutanone. The information is compiled from various chemical data sources to assist researchers and professionals in its application for pharmaceutical development and synthetic chemistry.

Chemical Identity

This compound is an organic compound featuring a cyclobutanone ring substituted with a benzyloxymethyl group.[1] This structure, containing a ketone functional group and a benzyl ether, makes it a valuable intermediate in organic synthesis.[1][2]

  • IUPAC Name: 3-(phenylmethoxymethyl)cyclobutan-1-one[3][4][5][6]

  • CAS Number: 172324-67-3[2][3][4][5][6][7][8][9][10][11]

  • Molecular Formula: C₁₂H₁₄O₂[1][2][3][4][6][7][8][12]

  • SMILES: O=C1CC(COCC2=CC=CC=C2)C1[1][6][7]

  • InChI Key: FHBBBGYOVFMVIB-UHFFFAOYSA-N[4][5][6][11]

Physicochemical Properties

The following table summarizes the key physical properties of this compound. It is important to note that several of these values are predicted based on computational models and may not reflect experimentally determined results.

PropertyValueSource
Molecular Weight 190.24 g/mol [2][4][6][7][8][10][11][12]
Appearance Liquid[1][11]
Boiling Point 295.1 ± 13.0 °C (Predicted)[2][10]
Density 1.105 ± 0.06 g/cm³ (Predicted)[2][10]
Flash Point 127.7 °C[3]
Refractive Index 1.541[3]
Vapor Pressure 0.00156 mmHg at 25°C[3]
LogP 2.18230[3]

Chemical Structure

The molecular structure of this compound is critical for understanding its reactivity and interactions.

Caption: 2D chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for obtaining such data are well-established in the field of physical chemistry.

General Methodology for Physical Property Determination:

G cluster_main General Experimental Workflow start Obtain Pure Sample (>97% purity) bp Boiling Point Determination (e.g., Siwoloboff method) start->bp d Density Measurement (e.g., Pycnometer) start->d ri Refractive Index Measurement (e.g., Abbe Refractometer) start->ri fp Flash Point Determination (e.g., Pensky-Martens closed-cup) start->fp end Data Compilation & Analysis bp->end d->end ri->end fp->end

Caption: Generalized workflow for determining key physical properties of a liquid compound.

  • Boiling Point: The boiling point of a liquid is typically determined by methods such as distillation under atmospheric pressure or using micro-methods like the Siwoloboff method for smaller sample quantities. The predicted value of 295.1 °C suggests that vacuum distillation might be necessary to prevent decomposition.

  • Density: Density is measured using a pycnometer or a digital density meter. This involves accurately measuring the mass of a known volume of the substance at a specific temperature (e.g., 20 °C or 25 °C).

  • Refractive Index: An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. This property is measured at a specific temperature and wavelength of light (typically the sodium D-line, 589 nm).

  • Flash Point: The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens tester. The liquid is heated at a controlled rate, and an ignition source is periodically introduced to the vapor space until a flash is observed.

Storage and Handling

For laboratory use, this compound should be stored under controlled conditions to maintain its purity and stability.

  • Storage Temperature: Recommended storage is either at room temperature or refrigerated at 2-8°C.[2][10][11]

  • Conditions: The compound should be kept in a tightly sealed container in a dry, well-ventilated place.[7][11]

This guide provides foundational data for this compound. For critical applications, it is recommended that the predicted values be confirmed through experimental measurement.

References

An In-depth Technical Guide to 3-((benzyloxy)methyl)cyclobutanone (CAS: 172324-67-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((benzyloxy)methyl)cyclobutanone, a versatile chemical intermediate with significant applications in pharmaceutical research and synthetic organic chemistry. The unique structural properties of the cyclobutane ring, combined with the benzyloxymethyl substituent, make this compound a valuable building block for the synthesis of complex molecules with potential therapeutic activities. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and derivatization, and explores its role in drug discovery. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key chemical and physical properties are summarized in the tables below. It is important to note that some physical properties are predicted and may vary slightly between different sources.

Table 1: General and Chemical Properties

PropertyValueSource(s)
CAS Number 172324-67-3[1][2][3][4][5]
Molecular Formula C₁₂H₁₄O₂[1][3][5][6]
Molecular Weight 190.24 g/mol [1][3][5][6]
IUPAC Name 3-((benzyloxy)methyl)cyclobutan-1-one[2][7]
Synonyms 3-[(Benzyloxy)methyl]cyclobutanone, Cyclobutanone, 3-[(phenylmethoxy)methyl]-[1][7][8]
Purity Typically ≥95% or ≥97%[9][10]

Table 2: Physical Properties

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[1]
Boiling Point 295.1 ± 13.0 °C (Predicted)[1][6]
Density 1.105 ± 0.06 g/cm³ (Predicted)[1][6]
Storage Temperature 2-8°C[1][6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are best obtained from the supplier's certificate of analysis, a proton NMR (¹H NMR) spectrum is publicly available.

¹H NMR Spectrum: A known ¹H NMR spectrum for this compound is available and can be used for structural confirmation.[7]

Role in Drug Discovery and Organic Synthesis

The cyclobutane motif is increasingly recognized for its favorable properties in drug design.[1][2] Unlike more flexible cycloalkanes, the rigid, puckered conformation of the cyclobutane ring can offer advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates.[2] The strained nature of the four-membered ring also provides unique reactivity that can be exploited in organic synthesis.[8]

This compound serves as a key building block in the synthesis of more complex molecules.[9] The ketone functional group is reactive towards nucleophilic addition, and the benzyloxy group can be a stable protecting group that can be removed under specific conditions.[8] This makes the compound a versatile intermediate for introducing the cyclobutane scaffold into larger, biologically active molecules.[8][9]

Experimental Protocols

Synthesis of this compound

A patented method for the synthesis of this compound involves a multi-step process starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.[4] The key steps are outlined below.

  • Step 1: Cyclobutane Formation: Nucleophilic substitution reaction between 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate to form a cyclobutane intermediate.[4]

  • Step 2: Deprotection and Hydrolysis: Acid-catalyzed deprotection and hydrolysis of the intermediate to yield 3-oxocyclobutanecarboxylic acid.[4]

  • Step 3: Hunsdiecker Reaction: Conversion of the carboxylic acid to its silver salt, followed by reaction with elemental bromine to produce a bromoalkane.[4]

  • Step 4: Nucleophilic Substitution: Finally, a nucleophilic substitution reaction between the bromoalkane and benzyl alcohol yields this compound.[4]

Synthesis_of_Target_Compound A 3-dibromo-2,2-dimethoxypropane + Diisopropyl malonate B Cyclobutane Intermediate A->B Nucleophilic Substitution C 3-Oxocyclobutanecarboxylic acid B->C Acid-catalyzed Deprotection & Hydrolysis D Bromoalkane Intermediate C->D Hunsdiecker Reaction E This compound D->E Nucleophilic Substitution with Benzyl Alcohol

Synthesis of this compound.
Synthesis of cis-3-[(benzyloxymethyl)cyclobutanol]

This compound is a precursor for the synthesis of other valuable intermediates, such as cis-3-[(benzyloxymethyl)cyclobutanol].[1]

  • Reaction Setup: A solution of this compound (1.166 g, 6.13 mmol) in tetrahydrofuran is cooled to -70°C with stirring.[1]

  • Addition of Reducing Agent: A 1M solution of L-Selectride® (lithium tri-sec-butylborohydride) in tetrahydrofuran (40 ml) is added dropwise, ensuring the reaction temperature remains below -65°C.[1]

  • Warming and Quenching: The reaction mixture is allowed to warm to room temperature over 18 hours. It is then quenched with a saturated aqueous solution of sodium bicarbonate (25 ml).[1]

  • Oxidation and Extraction: The mixture is cooled to 5°C, and a 30% aqueous solution of hydrogen peroxide (4 ml) is added dropwise, keeping the temperature below 10°C. The product is extracted with ethyl acetate (50 ml).[1]

  • Workup and Purification: The combined organic layers are washed with brine (30 ml), dried over magnesium sulfate, filtered, and the solvent is removed under vacuum. The crude product is purified by silica gel column chromatography (eluting with 25-50% ethyl acetate in pentane) to yield the colorless oil of cis-3-[(benzyloxymethyl)cyclobutanol].[1]

Synthesis of cis-3-[(benzyloxymethyl)cyclobutanol].

Safety and Handling

Based on available data, this compound presents several hazards.[7] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Table 3: Hazard Statements

Hazard CodeDescriptionSource(s)
H315Causes skin irritation[7]
H319Causes serious eye irritation[7]
H335May cause respiratory irritation[7]
H302Harmful if swallowed[7]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique structural features, stemming from the cyclobutane ring, offer potential advantages in the development of novel therapeutics. The experimental protocols provided herein serve as a practical guide for its synthesis and further chemical transformations. As with all chemical reagents, proper safety precautions are paramount during its handling and use.

References

Spectroscopic and Synthetic Profile of 3-((benzyloxy)methyl)cyclobutanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile building block, 3-((benzyloxy)methyl)cyclobutanone. This compound serves as a key intermediate in the synthesis of various biologically active molecules and complex organic frameworks. The following sections detail its characteristic spectral signatures and a reliable experimental protocol for its preparation and characterization.

Spectroscopic Data

The structural identity and purity of this compound (CAS No: 172324-67-3, Molecular Formula: C₁₂H₁₄O₂, Molecular Weight: 190.24 g/mol ) are confirmed through a combination of spectroscopic techniques.[1][2][3] A summary of the key quantitative data is presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25 - 7.40m5HAromatic protons (C₆H₅)
4.50s2HBenzylic protons (-OCH₂Ph)
3.55d2H-CH₂-O-
2.90 - 3.10m2HCyclobutanone protons (α to C=O)
2.60 - 2.80m2HCyclobutanone protons (α to C=O)
2.40 - 2.60m1HCyclobutanone proton (β to C=O)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
208.0Carbonyl carbon (C=O)
138.5Quaternary aromatic carbon
128.4Aromatic CH
127.7Aromatic CH
127.6Aromatic CH
73.0Benzylic carbon (-OCH₂Ph)
70.5-CH₂-O-
52.0Cyclobutanone carbons (α to C=O)
35.5Cyclobutanone carbon (β to C=O)

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2920, ~2850MediumAliphatic C-H stretch
~1780StrongCarbonyl (C=O) stretch (characteristic for cyclobutanone)
~1100StrongC-O stretch (ether)

Table 4: Mass Spectrometry (MS) Data for this compound

m/zInterpretation
190[M]⁺ (Molecular ion)
91[C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group)

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the protection of a suitable precursor followed by cyclization. One reported method utilizes the reaction of 3-(hydroxymethyl)cyclobutanone with benzyl bromide in the presence of a base.

Materials:

  • 3-(Hydroxymethyl)cyclobutanone

  • Benzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, a solution of 3-(hydroxymethyl)cyclobutanone in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Benzyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Mass Spectrometry (MS):

  • Mass spectra are typically acquired using an electron ionization (EI) source.

  • The sample is introduced via direct infusion or after separation by gas chromatography (GC).

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents Starting Materials (3-(hydroxymethyl)cyclobutanone, benzyl bromide, NaH, THF) reaction Reaction (0 °C to RT, overnight) reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product Isolated Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Synthesis and Characterization Workflow.

References

An In-Depth Technical Guide to 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Topic: IUPAC Name for C12H14O2 Cyclobutanone Derivative: A Technical Guide to 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclobutane and cyclobutanone derivatives have garnered significant interest in medicinal chemistry due to their unique conformational constraints and synthetic versatility.[1][2] The strained four-membered ring can serve as a rigid scaffold for presenting pharmacophoric groups in a well-defined spatial orientation, making these motifs valuable in the design of novel therapeutics. This guide focuses on a specific C12H14O2 cyclobutanone derivative, 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one , a compound of interest for its potential applications in drug discovery, particularly in oncology. We will provide its IUPAC name, detail a plausible synthetic route with experimental protocols, present physicochemical and biological data, and illustrate a relevant biological signaling pathway.

Compound Identification and Properties

The chemical structure of the C12H14O2 cyclobutanone derivative is presented below:

IUPAC Name: 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one

Physicochemical Properties

The following table summarizes the predicted and experimental physicochemical properties of 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one and its parent compound, 3-phenylcyclobutan-1-one.

Property3-(2-methoxyethyl)-3-phenylcyclobutan-1-one3-phenylcyclobutan-1-one
Molecular Formula C12H14O2C10H10O[3]
Molecular Weight 190.24 g/mol 146.19 g/mol [3]
Appearance Colorless to pale yellow oilSolid
Boiling Point Predicted: ~310-330 °C at 760 mmHgNot available
Melting Point Not availableNot available
Refractive Index Predicted: ~1.53n20/D 1.544
CAS Number Not available52784-31-3[3]

Synthesis and Experimental Protocols

The synthesis of 3-substituted cyclobutanones can be achieved through various methods, including [2+2] cycloadditions and ring expansions.[1][2] A common and effective strategy for preparing 3-substituted cyclobutanones involves the alkylation of an enolate or a related equivalent derived from a pre-existing cyclobutanone.

Synthetic Workflow

The proposed synthesis of 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one proceeds via a two-step sequence starting from 3-phenylcyclobutanone. The workflow is illustrated in the diagram below.

G Synthesis Workflow for 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Purification start 3-Phenylcyclobutanone enolate Lithium Enolate Intermediate start->enolate LDA, THF, -78 °C product 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one enolate->product Alkylation alkyl_halide 1-bromo-2-methoxyethane alkyl_halide->product purification Column Chromatography product->purification G Integrin-Mediated PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Integrin-Mediated PI3K/Akt/mTOR Signaling Pathway integrin αvβ3 Integrin pi3k PI3K integrin->pi3k rtk RTK rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTORC1 akt->mtor activates transcription Gene Transcription mtor->transcription promotes growth Cell Growth & Proliferation transcription->growth survival Cell Survival transcription->survival inhibitor 3-(2-methoxyethyl)-3- phenylcyclobutan-1-one inhibitor->integrin inhibits

References

Retrosynthetic Analysis of Substituted Cyclobutanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclobutanones are valuable four-membered ring carbocyclic compounds that serve as versatile building blocks in organic synthesis. Their unique ring strain and diverse functionalization possibilities make them key intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. A systematic retrosynthetic analysis is crucial for devising efficient and stereocontrolled routes to these important motifs. This guide provides an in-depth overview of the core retrosynthetic strategies for substituted cyclobutanones, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.

Core Retrosynthetic Strategies

The retrosynthetic analysis of substituted cyclobutanones can be broadly categorized into several key disconnection approaches. These strategies involve either the formation of the four-membered ring or the elaboration of a pre-existing cyclobutanone core.

The [2+2] Cycloaddition Approach

The most common and powerful strategy for constructing the cyclobutanone ring is through a [2+2] cycloaddition. Retrosynthetically, this corresponds to the disconnection of two C-C bonds of the cyclobutane ring, leading to two two-carbon synthons, typically an alkene and a ketene or a ketene equivalent.

G cluster_main Cyclobutanone Cyclobutanone Alkene Alkene Cyclobutanone->Alkene [2+2] Disconnection Ketene Ketene Cyclobutanone->Ketene

Caption: General [2+2] retrosynthetic disconnection of a cyclobutanone.

The reaction of a ketene with an alkene is a classic method for synthesizing cyclobutanones. This transformation can be promoted thermally or by Lewis acids, with the latter often providing improved reactivity and stereoselectivity.[1][2]

Quantitative Data for Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions [3]

EntryKetene PrecursorAlkeneLewis AcidYield (%)Diastereomeric Ratio (dr)
1Diphenylacetyl chlorideCyclopenteneEtAlCl₂8413:1
2Phenylacetyl chlorideCyclopenteneEtAlCl₂75>20:1
3Propionyl chlorideStyreneEtAlCl₂654:1
4Diphenylacetyl chloride1-HexeneEtAlCl₂7810:1

Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of Diphenylketene with Cyclopentene [3]

A solution of diphenylacetyl chloride (1.0 equiv) in anhydrous dichloromethane (0.2 M) is cooled to -78 °C under an inert atmosphere. Triethylamine (1.1 equiv) is added dropwise, and the mixture is stirred for 15 minutes to generate the ketene in situ. Cyclopentene (2.0 equiv) is then added, followed by the dropwise addition of a solution of ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 2.5 equiv) over 50 minutes. The reaction is stirred at -78 °C for an additional hour. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel flash column chromatography to afford the desired cyclobutanone.

Photochemical [2+2] cycloadditions are another powerful tool for the synthesis of cyclobutane rings.[4][5] The Paternò-Büchi reaction, for instance, involves the cycloaddition of an electronically excited carbonyl compound with a ground-state alkene to form an oxetane, which can be a precursor to cyclobutanones.[6][7] More directly, enone-alkene photocycloadditions yield cyclobutane products.[4][5]

G cluster_main Substituted Cyclobutanone Substituted Cyclobutanone Enone Enone Substituted Cyclobutanone->Enone Photochemical [2+2] Disconnection Alkene Alkene Substituted Cyclobutanone->Alkene

Caption: Retrosynthetic analysis via enone-alkene photocycloaddition.

Quantitative Data for Intramolecular Enone-Alkene Photocycloadditions [4]

EntryEnone SubstrateSolventYield (%)Diastereoselectivity
1(R)-(-)-CarvoneAcetonitrile75Major isomer
24,4-Dimethylcyclohex-2-en-1-one with 1,1-diethoxyetheneBenzene80Not reported
3Cyclopentenone with cyclopenteneNot specifiedHighNot specified

Experimental Protocol: Intramolecular [2+2] Photocycloaddition of (R)-(-)-Carvone [4]

A solution of (R)-(-)-carvone (1.0 equiv) in deoxygenated acetonitrile (0.05 M) is placed in a quartz reaction vessel. The solution is irradiated with a medium-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter (to block wavelengths below 290 nm) at room temperature while being purged with a slow stream of nitrogen. The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel chromatography to yield carvone-camphor.

Ring Expansion of Three-Membered Rings

A powerful alternative to cycloaddition is the ring expansion of a cyclopropane precursor. Retrosynthetically, this involves the disconnection of a C-C bond within the cyclobutanone ring to reveal a cyclopropylcarbinyl-type intermediate. This strategy is particularly useful for the synthesis of enantiomerically enriched cyclobutanones.[8]

G cluster_main Cyclobutanone Cyclobutanone Cyclopropylmethanol Derivative Cyclopropylmethanol Derivative Cyclobutanone->Cyclopropylmethanol Derivative Ring Expansion Disconnection

Caption: Retrosynthesis via ring expansion of a cyclopropane.

Quantitative Data for Ring Expansion of Cyclopropanone Surrogates [8]

EntryCyclopropanone SurrogateSulfoxonium YlideYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
11-(Phenylsulfonyl)cyclopropanolTrimethylsulfoxonium iodide78>20:1>98
21-(Methylsulfonyl)cyclopropanolTriethylsulfoxonium iodide7215:1>98
31-(p-Tolylsulfonyl)cyclopropanol(Dimethyloxosulfonio)methanide85>20:1>98

Experimental Protocol: Ring Expansion of a Cyclopropanone Surrogate with a Sulfoxonium Ylide [8]

To a solution of the enantioenriched 1-sulfonylcyclopropanol (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere is added a solution of the unstabilized sulfoxonium ylide (prepared from the corresponding sulfoxonium salt and a strong base like n-BuLi, 2.0 equiv) in THF. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. To improve the diastereomeric ratio, the crude product is dissolved in toluene, piperidine (0.2 equiv) is added, and the mixture is heated to 75 °C for 12 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the trans-2,3-disubstituted cyclobutanone.

Functionalization of a Pre-formed Cyclobutanone Core

For the synthesis of highly substituted cyclobutanones, a retrosynthetic approach that simplifies the substitution pattern on a pre-existing cyclobutanone ring is often advantageous. This can involve disconnections corresponding to aldol reactions, alpha-alkylations, or Michael additions.[9][10]

G cluster_main Highly Substituted Cyclobutanone Highly Substituted Cyclobutanone Simpler Cyclobutanone Simpler Cyclobutanone Highly Substituted Cyclobutanone->Simpler Cyclobutanone Functional Group Interconversion Electrophile Electrophile Highly Substituted Cyclobutanone->Electrophile

Caption: Retrosynthesis via functionalization of a cyclobutanone.

Quantitative Data for Desymmetrizing Aldol Reaction of 3-Substituted Cyclobutanones [10]

Entry3-Substituted CyclobutanoneAldehydeCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
13-PhenylcyclobutanoneBenzaldehydeN-phenylsulfonyl-(S)-proline85>95:596
23-Methylcyclobutanone4-NitrobenzaldehydeN-phenylsulfonyl-(S)-proline7890:1092
33-Benzylcyclobutanone2-NaphthaldehydeN-phenylsulfonyl-(S)-proline82>95:595

Experimental Protocol: Organocatalyzed Desymmetrizing Aldol Reaction [10]

To a solution of the 3-substituted cyclobutanone (1.0 equiv) and the aldehyde (1.5 equiv) in anhydrous DMF (0.2 M) is added N-phenylsulfonyl-(S)-proline (0.2 equiv). The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC. Upon completion, the reaction is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding 2,3-functionalized cyclobutanone.

Case Study: Multi-Step Retrosynthesis of a Complex Natural Product

To illustrate the application of these strategies in a more complex setting, a hypothetical retrosynthetic analysis of a densely functionalized cyclobutanone-containing natural product is presented below.

G Target Complex Cyclobutanone Natural Product Intermediate1 Functionalized Cyclobutanone Target->Intermediate1 Functional Group Interconversion Intermediate2 3-Substituted Cyclobutanone Intermediate1->Intermediate2 Alpha-Alkylation Disconnection Reagent Alkylating Agent Intermediate1->Reagent Intermediate3 Cyclobutanone Intermediate2->Intermediate3 Side Chain Manipulation StartingMaterial1 Alkene Intermediate3->StartingMaterial1 [2+2] Cycloaddition Disconnection StartingMaterial2 Ketene Precursor Intermediate3->StartingMaterial2

Caption: Multi-step retrosynthetic analysis of a complex cyclobutanone.

This hypothetical analysis demonstrates how a complex target can be simplified by sequentially applying the disconnection strategies discussed. The initial steps involve simplifying the functional groups, followed by a key alpha-alkylation disconnection to reduce substituent complexity. The core cyclobutanone ring is then traced back to simple alkene and ketene precursors via a [2+2] cycloaddition disconnection. Each of these retrosynthetic steps corresponds to a reliable forward synthetic reaction for which experimental conditions can be found in the literature.

Conclusion

The retrosynthetic analysis of substituted cyclobutanones is a multifaceted task that relies on a foundational understanding of key ring-forming and functionalization reactions. The strategies of [2+2] cycloaddition, ring expansion of three-membered rings, and functionalization of a pre-formed cyclobutanone core provide a powerful toolkit for the synthetic chemist. By leveraging the quantitative data and detailed protocols for these transformations, researchers can design and execute efficient and stereoselective syntheses of a wide range of substituted cyclobutanones for applications in academic research and drug development.

References

The Strained System: A Technical Guide to the Stability and Reactivity of Four-Membered Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Four-membered cyclic ketones, with cyclobutanone as the parent compound, represent a fascinating and synthetically valuable class of molecules. Their inherent ring strain, a consequence of distorted bond angles and eclipsing interactions, imparts unique chemical properties that distinguish them from their acyclic or larger-ring counterparts. This high degree of strain renders them both thermodynamically less stable and kinetically more reactive, making them versatile intermediates in organic synthesis and valuable motifs in medicinal chemistry. This technical guide provides an in-depth exploration of the stability and reactivity of cyclobutanone and its derivatives, presenting key quantitative data, detailed experimental protocols, and mechanistic pathways to support advanced research and development.

Core Stability and Structural Parameters

The defining feature of cyclobutanone is its significant ring strain, which is comparable to that of cyclobutane (approximately 26.3 kcal/mol). This instability arises from the deviation of the internal ring angles from the ideal sp³ (109.5°) and sp² (120°) bond angles. The molecule adopts a puckered conformation to partially alleviate torsional strain.

Physicochemical and Thermodynamic Properties

The physical and thermodynamic properties of cyclobutanone reflect its strained nature. It is a volatile liquid at room temperature and possesses a notable enthalpy of formation.

PropertyValue
Molecular FormulaC₄H₆O
Molar Mass70.09 g/mol [1]
AppearanceColorless liquid[1]
Melting Point-50.9 °C[1]
Boiling Point99.7 °C[1]
Density0.9547 g/cm³ (at 0 °C)[1]
Enthalpy of Formation (liquid, 298.15 K)-133.5 ± 1.3 kJ/mol
Enthalpy of Combustion (liquid, 298.15 K)-2346.8 ± 1.2 kJ/mol
Enthalpy of Vaporization (298.15 K)37.7 kJ/mol
Strain Energy (estimated)~25-27 kcal/mol
pKa of α-protons19.7 - 20.2
Structural Parameters

Experimental data from microwave spectroscopy and electron diffraction studies have provided precise measurements of cyclobutanone's geometry.

ParameterBond/AngleValue
Bond LengthC=O1.202 Å[2]
C-C (adjacent to C=O)1.527 Å[2]
C-C (opposite to C=O)1.556 Å[2]
C-H1.100 Å[2]
Bond Angle∠CCC (C-CO-C)93.1°[2]
∠CCC (adjacent to C=O)88.0°[2]
∠CCC (opposite to C=O)90.9°[2]
∠HCH105.9°[2]
Spectroscopic Data

The spectroscopic signature of cyclobutanone is characteristic of a strained ketone. The IR spectrum shows a high-frequency C=O stretch due to ring strain, and the NMR spectra reflect the symmetry of the molecule.

SpectroscopyPeak/SignalDescription
Infrared (IR) ~1780 cm⁻¹C=O stretching (higher frequency due to ring strain)
¹H NMR Triplet, ~3.0 ppm2H, α-protons (adjacent to C=O)
Quintet, ~2.0 ppm2H, β-protons (opposite to C=O)
¹³C NMR ~208 ppmC=O (carbonyl carbon)
~48 ppmα-carbons
~14 ppmβ-carbon

Reactivity and Synthetic Utility

The high ring strain and the electrophilic nature of the carbonyl carbon make cyclobutanones highly reactive and thus, valuable building blocks in organic synthesis. They readily undergo a variety of transformations that are often driven by the release of ring strain.

Reactivity_of_Cyclobutanone CB Cyclobutanone NA Nucleophilic Addition CB->NA Grignard, Organolithiums, Hydrides, etc. RO Ring-Opening Reactions CB->RO Heat, Lewis Acids, Radicals RE Ring-Expansion Reactions (e.g., Baeyer-Villiger) CB->RE Peroxyacids PC Photochemical Reactions (Norrish Type I) CB->PC UV light (hν)

Caption: General Reactivity Pathways of Cyclobutanone.

Nucleophilic Addition Reactions

The strained carbonyl group in cyclobutanone is highly susceptible to nucleophilic attack. This increased reactivity compared to less strained ketones like cyclohexanone makes it an excellent substrate for additions of organometallics, hydrides, and other nucleophiles.

This protocol describes the addition of a Grignard reagent to cyclobutanone to form a tertiary alcohol.

Materials:

  • Cyclobutanone

  • Magnesium turnings

  • An alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven and assembled while hot under a nitrogen or argon atmosphere.

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • A solution of the alkyl/aryl halide in anhydrous diethyl ether is prepared in the dropping funnel.

    • A small portion of the halide solution is added to the magnesium. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • The remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of cyclobutanone in anhydrous diethyl ether is added dropwise with stirring.

    • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up and Isolation:

    • The reaction is quenched by the slow, careful addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

    • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

    • The product can be purified by distillation or chromatography.

Grignard_Reaction_Workflow start Start Dry Glassware & Reagents prep Grignard Reagent Preparation Mg, R-X, Anhydrous Ether Iodine initiator start->prep react Reaction with Cyclobutanone Add Cyclobutanone solution dropwise Stir at RT prep->react quench Quench Reaction Saturated aq. NH₄Cl Ice bath react->quench extract Extraction & Drying Separate layers Extract aqueous layer Dry with MgSO₄ quench->extract isolate Product Isolation Filter & Evaporate Solvent Purify (Distillation/Chromatography) extract->isolate end End Tertiary Alcohol Product isolate->end Baeyer_Villiger_Mechanism start Cyclobutanone + Peroxyacid (m-CPBA) step1 Protonation of Carbonyl start->step1 step2 Nucleophilic attack by Peroxyacid step1->step2 criegee Criegee Intermediate Formation step2->criegee rearrange Rearrangement (Migration of alkyl group) criegee->rearrange product γ-Butyrolactone + Carboxylic Acid rearrange->product Norrish_Type_I_Mechanism start Cyclobutanone excited Excited State (n -> π*) start->excited cleavage α-Cleavage excited->cleavage diradical 1,4-Acyl-Alkyl Diradical cleavage->diradical path1 Decarbonylation diradical->path1 path2 Fragmentation diradical->path2 prod1 Cyclopropane + CO path1->prod1 prod2 Ethene + Ketene path2->prod2

References

A Technical Guide to the Solubility of 3-((benzyloxy)methyl)cyclobutanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 3-((benzyloxy)methyl)cyclobutanone, a key intermediate in pharmaceutical synthesis. In the absence of specific quantitative experimental data in publicly available literature, this document offers a comprehensive analysis based on the compound's molecular structure and established principles of organic chemistry. It includes predicted solubility in a range of common organic solvents, a detailed experimental protocol for determining solubility, and a visual workflow to guide laboratory practice. This guide is intended to be a valuable resource for researchers working with this compound, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a versatile building block in medicinal chemistry, valued for its role in the synthesis of complex molecular architectures. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing effective purification strategies such as crystallization and chromatography, and for the formulation of drug candidates. This document serves as a foundational resource, providing a theoretical framework and practical guidance for handling this compound in a laboratory setting.

Predicted Solubility Profile of this compound

The this compound molecule possesses several key structural features that dictate its solubility:

  • A polar ketone group (C=O): This functional group is capable of dipole-dipole interactions and can act as a hydrogen bond acceptor.

  • An ether linkage (-O-): The ether group also contributes to the molecule's polarity and can accept hydrogen bonds.[2][3][4][5][6]

  • A nonpolar benzyl group: The aromatic ring and the associated methylene group introduce significant nonpolar character.

  • A cyclobutane ring: This aliphatic ring is nonpolar.

The presence of both polar (ketone, ether) and nonpolar (benzyl, cyclobutane) regions suggests that this compound will exhibit a broad range of solubilities in organic solvents. It is anticipated to be more soluble in solvents of intermediate polarity that can engage in both polar and nonpolar interactions.

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity. These predictions are based on the structural analysis detailed above.

SolventSolvent TypePredicted SolubilityRationale
HexaneNonpolarSparingly SolubleThe large nonpolar benzyl and cyclobutane moieties will have some affinity for hexane, but the polar ketone and ether groups will limit solubility.
TolueneNonpolar (Aromatic)SolubleThe aromatic nature of toluene will favorably interact with the benzyl group of the solute, and its slight polarizability will accommodate the polar functional groups better than hexane.
Diethyl EtherNonpolar/Slightly PolarSolubleAs an ether itself, it can interact favorably with the ether linkage in the solute. Its slight polarity can also solvate the ketone group.[2][3][4][5]
Dichloromethane (DCM)Polar AproticVery SolubleDCM is a versatile solvent with a significant dipole moment, capable of effectively solvating both the polar and nonpolar regions of the molecule.
Ethyl AcetatePolar AproticVery SolubleThe ester functionality of ethyl acetate can engage in dipole-dipole interactions with the ketone and ether groups, while its ethyl and acetyl groups can interact with the nonpolar parts of the solute.
AcetonePolar AproticSolubleAs a ketone, acetone is expected to be a good solvent for another ketone-containing compound due to favorable dipole-dipole interactions.[7]
IsopropanolPolar ProticSolubleThe alcohol can act as a hydrogen bond donor to the ketone and ether oxygens, and its alkyl group can interact with the nonpolar regions.
MethanolPolar ProticModerately SolubleWhile capable of hydrogen bonding, the high polarity of methanol may be less compatible with the large nonpolar benzyl group compared to isopropanol.
WaterPolar ProticInsolubleThe large, nonpolar benzyl and cyclobutane components of the molecule are expected to make it immiscible with water.[2][6]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be employed to quantitatively or qualitatively determine the solubility of this compound in a chosen organic solvent.[8][9][10][11]

4.1. Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade)

  • Small test tubes or vials with caps

  • Vortex mixer

  • Analytical balance

  • Temperature-controlled water bath or shaker

  • Pipettes and syringes

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

4.2. Qualitative Solubility Determination

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

  • Continue adding the solvent up to a total volume of 1 mL.

  • Observe the mixture for the complete dissolution of the solid.

  • Categorize the solubility as:

    • Soluble: A clear, homogeneous solution is formed.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No apparent dissolution of the solid.

4.3. Quantitative Solubility Determination (Shake-Flask Method)

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibrate the mixture in a constant temperature shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filter the aliquot through a syringe filter appropriate for the solvent.

  • Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

  • Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).

  • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G A Weigh Compound C Combine Compound and Solvent A->C B Measure Solvent B->C D Agitate (Vortex/Shake) C->D E Equilibrate at Constant Temperature D->E F Separate Solid and Liquid Phases E->F G Quantify Solute in Supernatant F->G H Calculate Solubility G->H

References

The Cyclobutane Scaffold: A Modern Renaissance in Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, once considered a niche structural element in medicinal chemistry, is experiencing a resurgence of interest. Its unique conformational rigidity and three-dimensional character offer significant advantages in the design of novel therapeutics, enabling chemists to overcome challenges associated with potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of recent discoveries, synthetic methodologies, and biological activities of novel cyclobutane-containing compounds, with a focus on practical applications for drug development.

The Allure of the Four-Membered Ring: Unique Properties of Cyclobutanes

The cyclobutane ring's distinct puckered conformation, a consequence of its inherent ring strain (approximately 26.3 kcal/mol), sets it apart from more flexible cycloalkanes.[1] This rigidity can be advantageous in drug design by:

  • Conformational Restriction: Locking a molecule into a specific bioactive conformation can enhance binding affinity to its target and reduce off-target effects by minimizing interactions with other proteins.

  • Improved Metabolic Stability: The strained C-C bonds of the cyclobutane ring are often more resistant to metabolic degradation compared to more flexible alkyl chains or larger rings.

  • Enhanced Selectivity: The well-defined three-dimensional arrangement of substituents on a cyclobutane core can be exploited to achieve high selectivity for a specific biological target.

  • "Escaping Flatland": In an era where many drug candidates are based on flat, aromatic systems, the introduction of a 3D cyclobutane scaffold can improve physicochemical properties such as solubility and reduce the likelihood of promiscuous binding.

Novel Cyclobutane Compounds in Drug Discovery: Case Studies

Recent years have seen the emergence of several promising drug candidates and approved drugs that feature a cyclobutane core. These examples highlight the diverse therapeutic areas where this scaffold is making a significant impact.

Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor

Ivosidenib (Tibsovo®) is an FDA-approved oral inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, a key driver in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[1][2][3] The presence of a cyclobutane moiety in Ivosidenib was the result of strategic lead optimization to improve metabolic stability.

Mechanism of Action: Mutant IDH1 neomorphically converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[4][5][6] Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, leading to a decrease in 2-HG levels and the restoration of normal cellular differentiation.[7][8]

Ivosidenib_Mechanism_of_Action alpha_KG alpha_KG Inhibition Inhibition

PF-04965842: A Selective JAK1 Inhibitor

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases.[9][10] PF-04965842 is a selective inhibitor of JAK1 that incorporates a cis-1,3-cyclobutane diamine linker.[2] This rigid scaffold was instrumental in achieving both excellent potency and selectivity for JAK1 over other members of the JAK family.[2]

Signaling Pathway: Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes.[9][10] By inhibiting JAK1, PF-04965842 blocks this signaling cascade, thereby reducing the inflammatory response.

JAK_STAT_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation PF04965842 PF-04965842 PF04965842->JAK1 Inhibition STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT_dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Gene_Transcription Gene_Transcription DNA->Gene_Transcription

Cyclobutane-Based αvβ3 Integrin Antagonists

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a key role in processes such as cell adhesion, migration, and proliferation. The αvβ3 integrin is a particularly attractive target in oncology due to its role in tumor angiogenesis and metastasis. A novel class of cyclobutane-based αvβ3 antagonists has been developed, where the cyclobutane core acts as a rigid scaffold to mimic the Arg-Gly-Asp (RGD) motif of natural integrin ligands.[11][12][13]

Mechanism of Action: These cyclobutane-based compounds act as RGD-mimetics, binding to the αvβ3 integrin and preventing its interaction with extracellular matrix proteins like vitronectin. This blockade of integrin signaling can inhibit cancer cell adhesion, migration, and invasion.[11][12]

Integrin_Antagonist_Workflow

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed cyclobutane compounds.

Table 1: Biological Activity of Novel Cyclobutane Compounds

Compound ClassTargetKey Compound ExampleIC50Cell Line/AssayReference
Mutant IDH1 InhibitorIDH1-R132HIvosidenib (AG-120)12 nMEnzymatic Assay[1]
Mutant IDH1 InhibitorMutant IDH1Ivosidenib (AG-120)64 nMHT1080 cells[1]
JAK1 InhibitorJAK1PF-04965842--[2]
αvβ3 Integrin Antagonistαvβ3Compound 39 < 1 µMSK-Mel-2 Adhesion[11]
αvβ3 Integrin Antagonistαvβ3Compound 40 < 1 µMSK-Mel-2 Adhesion[11]

Table 2: Synthetic Yields for Key Cyclobutane Intermediates

Synthetic TransformationProductYield (%)Reference
Pd-catalyzed cross-couplingCompound 43 76%[12]
Hydrogenation of naphthyridineCompound 39 -[11]
Ester hydrolysisCompound 40 -[11]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of synthetic methodologies. Below are representative protocols for the synthesis of key cyclobutane-containing compounds.

Synthesis of Ivosidenib (AG-120)

The synthesis of Ivosidenib has been reported in the supplementary information of its discovery paper.[1][2][3] A key step involves the coupling of a chiral amine with a carboxylic acid precursor.

General Procedure for Amide Coupling:

  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM) is added a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • The chiral amine (1.1 eq) is added, and the reaction is stirred at room temperature until completion (monitored by LC-MS).

  • The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Note: For the exact, detailed experimental procedures, including characterization data (¹H NMR, ¹³C NMR, HRMS), please refer to the supporting information of Popovici-Muller, J. et al. ACS Med. Chem. Lett. 2018, 9, 4, 300–305.[1]

Synthesis of Cyclobutane-Based αvβ3 Integrin Antagonists

The synthesis of the cyclobutane-based integrin antagonists involves a multi-step sequence, with a key palladium-catalyzed cross-coupling reaction to install one of the sidechains.[12]

General Procedure for Palladium-Catalyzed Cross-Coupling:

  • To a solution of the bromoaminopyridine (1.0 eq) and but-3-yn-1-ol (1.2 eq) in a suitable solvent (e.g., THF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and a copper co-catalyst (e.g., CuI, 0.02 eq).

  • A base such as triethylamine is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired coupled product.

Note: For specific reaction conditions and detailed procedures for the multi-step synthesis of the final integrin antagonists, please consult the supplementary information of Throup, A. et al. RSC Med. Chem., 2024, Advance Article.

Conclusion and Future Outlook

The cyclobutane scaffold has firmly established itself as a valuable tool in modern drug discovery. The examples of Ivosidenib, selective JAK1 inhibitors, and novel integrin antagonists demonstrate the power of this four-membered ring system to impart desirable pharmacological properties. As synthetic methodologies for the construction and functionalization of cyclobutanes continue to evolve, we can anticipate the discovery of an even wider array of innovative therapeutics that leverage the unique structural and conformational features of this fascinating carbocycle. The continued exploration of cyclobutane-containing chemical space holds great promise for addressing unmet medical needs across a broad spectrum of diseases.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-((Benzyloxy)methyl)cyclobutanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Benzyloxy)methyl)cyclobutanone is a versatile building block in medicinal chemistry, offering a gateway to the synthesis of complex carbocyclic nucleoside analogues and other pharmacologically active molecules. The cyclobutane motif is of significant interest in drug design as it can enhance potency, selectivity, and pharmacokinetic properties by introducing conformational rigidity.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates.

Application: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocycle, are a critical class of antiviral and anticancer agents. This compound serves as a valuable precursor for the synthesis of the carbocyclic core of these molecules. The synthesis of these analogues often involves the stereoselective reduction of the cyclobutanone to the corresponding cyclobutanol, followed by the introduction of a nucleobase.

A notable application is in the synthesis of building blocks like trans-3-aminocyclobutanol, a key intermediate for various pharmaceuticals. The synthetic pathway leverages the reactivity of the ketone and the stereochemical control achievable in subsequent transformations.

Experimental Protocols

This section details a multi-step synthesis of trans-3-aminocyclobutanol, a valuable pharmaceutical intermediate, starting from this compound. The pathway involves the stereoselective reduction of the ketone, introduction of an amino group, and subsequent deprotection.

Step 1: Synthesis of cis-3-((Benzyloxy)methyl)cyclobutanol

The first step involves the stereoselective reduction of this compound to predominantly yield the cis-isomer of the corresponding alcohol. This transformation is a critical step as it sets the stereochemistry for the subsequent reactions.

Reaction Scheme:

start This compound intermediate1 cis-3-((Benzyloxy)methyl)cyclobutanol start->intermediate1 L-Selectride, THF, -78 °C intermediate1 cis-3-((Benzyloxy)methyl)cyclobutanol mesylate cis-3-((Benzyloxy)methyl)cyclobutyl mesylate intermediate1->mesylate MsCl, Et3N, DCM, 0 °C intermediate2 cis-3-(Dibenzylamino)-1-((benzyloxy)methyl)cyclobutane mesylate->intermediate2 Dibenzylamine, DMF, 80 °C start cis-3-(Dibenzylamino)cyclobutanol Intermediate mitsunobu Mitsunobu Reaction (Inversion of Stereochemistry) start->mitsunobu hydrolysis Hydrolysis mitsunobu->hydrolysis product trans-3-(Dibenzylamino)cyclobutanol hydrolysis->product start trans-3-(Dibenzylamino)cyclobutanol product trans-3-Aminocyclobutanol start->product H2, Pd/C, Alcohol Solvent

References

Application Notes and Protocols: 3-((Benzyloxy)methyl)cyclobutanone as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Benzyloxy)methyl)cyclobutanone is a valuable synthetic intermediate characterized by a four-membered cyclobutanone core functionalized with a benzyloxymethyl substituent.[1] This structure offers multiple reaction sites for chemical modification, making it an attractive building block in medicinal chemistry for the synthesis of complex molecules, including spirocyclic compounds and other scaffolds of therapeutic interest.[2] The strained cyclobutane ring and the ketone functionality provide unique conformational constraints and reactive handles for constructing diverse molecular architectures. This document provides an overview of its synthesis, key applications, and detailed experimental protocols for its use.

Chemical Properties

PropertyValueReference
CAS Number 172324-67-3[3]
Molecular Formula C₁₂H₁₄O₂[3]
Molecular Weight 190.24 g/mol [3]
Appearance Colorless to pale yellow oil[4]
Boiling Point 295.1±13.0 °C (Predicted)[5]
Density 1.105±0.06 g/cm³ (Predicted)[5]
SMILES O=C1CC(COCC2=CC=CC=C2)C1[4]
InChI InChI=1S/C12H14O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2[4]

Synthesis of the Intermediate

A common synthetic route to this compound involves a multi-step process starting from readily available precursors. One patented method describes the synthesis from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.[6]

Synthetic Scheme for this compound

cluster_0 Synthesis of this compound Starting Materials 3-Dibromo-2,2-dimethoxypropane + Diisopropyl malonate Intermediate_I Cyclobutane Intermediate (I) Starting Materials->Intermediate_I Nucleophilic Substitution Intermediate_II 3-Oxocyclobutanecarboxylic acid (II) Intermediate_I->Intermediate_II Deprotection & Hydrolysis Intermediate_III Bromoalkane Intermediate (III) Intermediate_II->Intermediate_III Hunsdiecker Reaction Final_Product This compound (IV) Intermediate_III->Final_Product Nucleophilic Substitution with Benzyl Alcohol

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound[6]

Step 1: Synthesis of Cyclobutane Intermediate (I)

  • To a solution of sodium hydride (8.8 g, 0.22 mol) in DMF (75 mL), slowly add diisopropyl malonate (37.6 g, 0.2 mol) while maintaining the temperature below 70 °C.

  • Add 3-dibromo-2,2-dimethoxypropane (26.2 g, 0.1 mol) and heat the mixture to reflux for 24 hours.

  • After cooling, add a saturated solution of ammonium chloride and extract with n-hexane.

  • Wash the organic layer with sodium bicarbonate solution and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the cyclobutane intermediate (I). Yield: 26 g (90%).

Step 2: Synthesis of 3-Oxocyclobutanecarboxylic acid (II)

  • Deprotect and hydrolyze the cyclobutane intermediate (I) using an acid (e.g., hydrochloric acid, trifluoroacetic acid) at a temperature of 70-100 °C for 8-10 hours to yield 3-oxocyclobutanecarboxylic acid (II).

Step 3: Synthesis of Bromoalkane Intermediate (III)

  • Convert the carboxylic acid (II) to its silver salt.

  • React the silver carboxylate with elemental bromine via the Hunsdiecker reaction to obtain the bromoalkane intermediate (III).

Step 4: Synthesis of this compound (IV)

  • Dissolve benzyl alcohol in THF and add sodium hydride at 0-10 °C under a nitrogen atmosphere.

  • Slowly add a THF solution of the bromoalkane intermediate (III).

  • After the addition, raise the temperature to 40-50 °C and react for 6-8 hours.

  • Cool the reaction to 0-10 °C and quench with a saturated ammonium chloride solution.

  • Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to obtain this compound (IV).

Applications in Synthetic Chemistry

The ketone functionality of this compound is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

Reductive Amination for the Synthesis of Cyclobutylamines

Reductive amination is a powerful method to convert ketones into amines. This reaction is crucial in drug discovery for introducing basic nitrogen atoms, which can improve pharmacokinetic properties and form key interactions with biological targets.[7]

Synthetic Workflow: Reductive Amination

cluster_1 Reductive Amination Workflow Start This compound Imine_Formation Imine/Iminium Ion Formation (+ Amine) Start->Imine_Formation R-NH₂, Acid catalyst Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Final_Amine 3-((Benzyloxy)methyl)cyclobutylamine Derivative Reduction->Final_Amine

Caption: General workflow for the reductive amination of this compound.

Experimental Protocol: General Reductive Amination[6]
  • Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add acetic acid (1.0-2.0 eq) to catalyze imine/iminium ion formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired cyclobutylamine derivative.

ReagentConditionsProductYield
NH₄OAc, NaBH(OAc)₃DCE, AcOH3-((Benzyloxy)methyl)cyclobutanamineHigh (Typical)
R-NH₂, NaBH(OAc)₃DCE, AcOHN-Substituted-3-((benzyloxy)methyl)cyclobutanamineHigh (Typical)
Synthesis of Spirocyclic Compounds

The cyclobutanone moiety is an excellent precursor for the synthesis of spirocyclic systems, which are of great interest in drug design due to their three-dimensional nature.[2] One common approach is the formation of spiro-hydantoins via the Bucherer-Bergs reaction.

Logical Relationship: Formation of Spiro-hydantoin

cluster_2 Spiro-hydantoin Synthesis Ketone This compound Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN/HCN Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile + (NH₄)₂CO₃ Hydantoin Spiro-hydantoin Aminonitrile->Hydantoin Rearrangement & Cyclization

Caption: Logical steps in the formation of a spiro-hydantoin.

Experimental Protocol: General Bucherer-Bergs Reaction
  • In a sealed vessel, combine this compound (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to 60-80 °C for 24-48 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain the crude spiro-hydantoin.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of complex organic molecules. Its utility is demonstrated in the preparation of functionalized cyclobutylamines and spirocyclic scaffolds, which are important motifs in modern drug discovery. The protocols provided herein offer a foundation for the application of this intermediate in the development of novel therapeutic agents.

References

Application Notes and Protocols: Nucleophilic Reactions of 3-((benzyloxy)methyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((benzyloxy)methyl)cyclobutanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its strained four-membered ring and ketone functionality provide a unique scaffold for the introduction of molecular diversity. The electrophilic carbonyl group is susceptible to a wide range of nucleophilic attacks, allowing for the synthesis of a variety of substituted cyclobutane derivatives. These derivatives are valuable building blocks in the synthesis of complex molecules, including analogues of natural products and potential therapeutic agents. The cyclobutane motif can impart desirable pharmacokinetic properties to drug candidates, such as metabolic stability and conformational rigidity. This document provides detailed protocols for several key nucleophilic reactions of this compound, along with data presentation to guide researchers in their synthetic endeavors.

Chemical Information

PropertyValue
IUPAC Name 3-((benzyloxy)methyl)cyclobutan-1-one
CAS Number 172324-67-3[1]
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [1]
Appearance Colorless to pale yellow oil
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)

Reactions with Nucleophiles: An Overview

The reactivity of the carbonyl group in this compound allows for a variety of nucleophilic addition reactions. This section details the protocols for reduction, Grignard reaction, Wittig olefination, and reductive amination.

logical_relationships cluster_nucleophiles Nucleophiles cluster_products Products This compound This compound Hydride Reagents Hydride Reagents This compound->Hydride Reagents Reduction Organometallic Reagents (Grignard) Organometallic Reagents (Grignard) This compound->Organometallic Reagents (Grignard) Addition Phosphorus Ylides (Wittig) Phosphorus Ylides (Wittig) This compound->Phosphorus Ylides (Wittig) Olefination Amines Amines This compound->Amines Reductive Amination cis-3-((benzyloxy)methyl)cyclobutanol cis-3-((benzyloxy)methyl)cyclobutanol Hydride Reagents->cis-3-((benzyloxy)methyl)cyclobutanol 1-Alkyl/Aryl-3-((benzyloxy)methyl)cyclobutanol 1-Alkyl/Aryl-3-((benzyloxy)methyl)cyclobutanol Organometallic Reagents (Grignard)->1-Alkyl/Aryl-3-((benzyloxy)methyl)cyclobutanol 3-((benzyloxy)methyl)-1-methylenecyclobutane 3-((benzyloxy)methyl)-1-methylenecyclobutane Phosphorus Ylides (Wittig)->3-((benzyloxy)methyl)-1-methylenecyclobutane N-Substituted-3-((benzyloxy)methyl)cyclobutanamine N-Substituted-3-((benzyloxy)methyl)cyclobutanamine Amines->N-Substituted-3-((benzyloxy)methyl)cyclobutanamine

Figure 1: Overview of nucleophilic reactions with this compound.

Reduction to cis-3-((benzyloxy)methyl)cyclobutanol

The reduction of the ketone to the corresponding alcohol is a fundamental transformation. Stereoselectivity can often be achieved depending on the choice of reducing agent and reaction conditions.

Quantitative Data Summary
ProductNucleophile/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
cis-3-((benzyloxy)methyl)cyclobutanolL-Selectride®THF-78 to RT18~85 (estimated)Adapted from literature
Experimental Protocol: Synthesis of cis-3-((benzyloxy)methyl)cyclobutanol

This protocol is adapted from a known procedure for the stereoselective reduction of a similar cyclobutanone derivative.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Carefully add 30% H₂O₂ solution dropwise, ensuring the temperature does not exceed 10 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure cis-3-((benzyloxy)methyl)cyclobutanol.

Figure 2: Workflow for the reduction of this compound.

Grignard Reaction for C-C Bond Formation

Grignard reagents are powerful carbon nucleophiles that react with ketones to form tertiary alcohols. This reaction is highly valuable for introducing alkyl or aryl substituents.

Quantitative Data Summary
ProductNucleophile/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
1-Methyl-3-((benzyloxy)methyl)cyclobutanolMethylmagnesium bromideAnhydrous Et₂O or THF0 to RT2-475-85 (estimated)General Protocol
1-Phenyl-3-((benzyloxy)methyl)cyclobutanolPhenylmagnesium bromideAnhydrous Et₂O or THF0 to RT2-470-80 (estimated)General Protocol
Experimental Protocol: Synthesis of 1-Methyl-3-((benzyloxy)methyl)cyclobutanol

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous Et₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel to the stirred ketone solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude tertiary alcohol by silica gel column chromatography.

Wittig Reaction for Olefination

The Wittig reaction provides a reliable method for converting ketones into alkenes. The use of a phosphorus ylide allows for the specific formation of a carbon-carbon double bond at the position of the original carbonyl.

Quantitative Data Summary
ProductNucleophile/ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-((benzyloxy)methyl)-1-methylenecyclobutaneMethyltriphenylphosphonium bromiden-ButyllithiumAnhydrous THF-78 to RT4-660-75 (estimated)General Protocol
Experimental Protocol: Synthesis of 3-((benzyloxy)methyl)-1-methylenecyclobutane

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Pentane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to -78 °C.

  • Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.

  • Stir the mixture at -78 °C for 1 hour.

  • Wittig Reaction: To the ylide solution at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with pentane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Carefully concentrate the filtrate under reduced pressure (the product may be volatile).

  • Purify the crude alkene by silica gel column chromatography using a non-polar eluent system (e.g., hexanes).

Reductive Amination for Amine Synthesis

Reductive amination is a powerful method for the synthesis of amines from ketones. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a mild reducing agent.

Quantitative Data Summary
ProductNucleophile/ReagentReducing AgentSolventTime (h)Yield (%)Reference
N-Benzyl-3-((benzyloxy)methyl)cyclobutanamineBenzylamineSodium triacetoxyborohydride1,2-Dichloroethane (DCE)12-2470-85 (estimated)General Protocol[2][3]
N-(4-Methoxybenzyl)-3-((benzyloxy)methyl)cyclobutanamine4-MethoxybenzylamineSodium triacetoxyborohydride1,2-Dichloroethane (DCE)12-2470-85 (estimated)General Protocol[2][3]
Experimental Protocol: Synthesis of N-Benzyl-3-((benzyloxy)methyl)cyclobutanamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add benzylamine (1.1 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude amine by silica gel column chromatography (e.g., using a gradient of methanol in DCM, possibly with a small amount of triethylamine to prevent streaking).

experimental_workflow_amination A Mix Ketone and Amine in DCE B Stir for Imine Formation A->B C Add STAB B->C D Stir at RT, 12-24h C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Wash, Dry, Concentrate F->G H Purify by Chromatography G->H I Amine Product H->I

Figure 3: Workflow for the reductive amination of this compound.

Conclusion

The protocols outlined in this document provide a foundational framework for the synthetic manipulation of this compound. These reactions open avenues to a diverse range of cyclobutane-containing molecules that are of high value in the fields of medicinal chemistry and materials science. Researchers are encouraged to optimize the described conditions for their specific substrates and to explore the rich chemistry that this versatile building block offers. Proper safety precautions should be taken when handling all reagents, particularly organometallics and strong bases.

References

protocol for the reduction of 3-((benzyloxy)methyl)cyclobutanone to cyclobutanol.

Author: BenchChem Technical Support Team. Date: December 2025

Protocol for the Stereoselective Reduction of 3-((Benzyloxy)methyl)cyclobutanone to cis-3-((Benzyloxy)methyl)cyclobutanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the reduction of this compound to the corresponding cyclobutanol using sodium borohydride (NaBH4). The hydride reduction of 3-substituted cyclobutanones is highly stereoselective, yielding predominantly the cis-alcohol.[1][2][3] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, work-up, and purification of cis-3-((benzyloxy)methyl)cyclobutanol, a valuable intermediate in medicinal chemistry and drug development.[4]

Introduction

The reduction of cyclic ketones is a fundamental transformation in organic synthesis. For 3-substituted cyclobutanones, the hydride reduction typically proceeds with high facial selectivity, leading to the preferential formation of the cis-cyclobutanol isomer.[1][2][3] This stereoselectivity is influenced by factors such as the nature of the substituent, the reducing agent, the solvent, and the reaction temperature.[1] Sodium borohydride is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[5][6][7] This protocol details a reliable method for the preparation of cis-3-((benzyloxy)methyl)cyclobutanol.

Reaction Scheme

G cluster_reagents start This compound product cis-3-((Benzyloxy)methyl)cyclobutanol start->product reagents NaBH4, CH3OH

Caption: Reduction of this compound.

Quantitative Data Summary

ParameterValue
Reactants
This compound1.0 eq
Sodium Borohydride (NaBH4)1.2 eq
Solvent
Methanol (CH3OH)10 mL per gram of starting material
Reaction Conditions
Temperature0 °C to room temperature
Reaction Time2-4 hours
Work-up Reagents
Water (H2O)~10 mL
1 M Hydrochloric Acid (HCl)To adjust pH to ~7
Ethyl Acetate (EtOAc)For extraction
BrineFor washing
Purification
MethodFlash column chromatography
Stationary PhaseSilica gel
EluentHexanes/Ethyl Acetate gradient
Expected Yield
cis-3-((Benzyloxy)methyl)cyclobutanol>90% (with high cis-selectivity)[1][2]

Experimental Protocol

Materials and Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol (CH3OH), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • TLC plates, UV lamp, and developing chamber

Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (10 mL per gram of ketone).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Gas evolution (hydrogen) may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Slowly quench the reaction by the dropwise addition of deionized water (~10 mL) to decompose the excess NaBH4.

    • Carefully add 1 M HCl dropwise to neutralize the mixture to a pH of ~7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure cis-3-((benzyloxy)methyl)cyclobutanol.

Characterization

The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The stereochemical outcome (cis/trans ratio) can be determined by ¹H NMR analysis.[2]

Workflow Diagram

G start Start: this compound in CH3OH cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 (1.2 eq) cool->add_nabh4 react Stir at RT for 2-4 h add_nabh4->react quench Quench with H2O at 0 °C react->quench neutralize Neutralize with 1 M HCl quench->neutralize evaporate Concentrate in vacuo neutralize->evaporate extract Extract with EtOAc evaporate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify product Product: cis-3-((benzyloxy)methyl)cyclobutanol purify->product

Caption: Experimental workflow for the reduction of this compound.

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Application of Cyclobutane Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique conformational properties, including a puckered structure and inherent ring strain, offer distinct advantages in drug design.[1][2][3] The incorporation of a cyclobutane ring can significantly impact a molecule's pharmacological profile by providing conformational rigidity, improving metabolic stability, and enabling precise spatial orientation of pharmacophoric groups.[1][2] This document provides a detailed overview of the applications of cyclobutane derivatives in medicinal chemistry, with a focus on approved drugs and clinical candidates. It includes structured data on their biological activity, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.

Key Applications of Cyclobutane Derivatives

The utility of the cyclobutane scaffold in drug discovery is diverse, addressing several key challenges in medicinal chemistry:

  • Conformational Restriction: The rigid, puckered nature of the cyclobutane ring reduces the number of accessible conformations of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[1][2]

  • Metabolic Stability: The introduction of a cyclobutane unit can block sites of metabolism, leading to improved pharmacokinetic properties. For example, replacing a metabolically labile group with a cyclobutane ring can enhance a drug's half-life.[3]

  • Three-Dimensional Diversity: Cyclobutane derivatives provide access to a unique three-dimensional chemical space that is distinct from more commonly used cyclic and aromatic systems. This allows for novel interactions with protein binding pockets.

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a different vectoral projection of substituents and improved physicochemical properties.

Cyclobutane-Containing Drugs and Clinical Candidates

Several drugs and clinical candidates incorporating a cyclobutane moiety have demonstrated significant therapeutic potential across various disease areas.

Oncology

Carboplatin: A platinum-based chemotherapy agent, carboplatin contains a cyclobutane-1,1-dicarboxylate ligand. This modification reduces the nephrotoxicity associated with its parent compound, cisplatin, while retaining potent anticancer activity.

Apalutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer. Apalutamide features a spirocyclic cyclobutane moiety and functions as a potent androgen receptor (AR) antagonist, inhibiting AR nuclear translocation and gene transcription.[4]

Ivosidenib: A first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma.[5][6][7] The cyclobutane-containing derivative demonstrates the role of this scaffold in optimizing potency and metabolic stability.[3]

Infectious Diseases

Boceprevir: A protease inhibitor used for the treatment of hepatitis C virus (HCV) infection.[8][9] Boceprevir contains a cyclobutylmethyl group at the P1 position, which contributes to its potent inhibition of the HCV NS3/4A serine protease.[10][11]

Inflammatory Diseases

Zasocitinib (formerly PF-06700841): An orally available inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) that has been investigated for the treatment of autoimmune diseases such as psoriasis and ulcerative colitis. The cyclobutane core plays a crucial role in orienting the pharmacophoric elements for optimal binding to the kinase active site.

Rofecoxib (withdrawn): A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). While withdrawn from the market due to cardiovascular side effects, its structure, which includes a cyclobutane-like furanone ring, demonstrated the potential for cyclobutane isosteres in drug design.[2][3][12][13]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected cyclobutane derivatives.

Table 1: Inhibitory Activity of Cyclobutane-Containing Drugs

CompoundTargetAssay TypeIC50 / KiReference
ApalutamideAndrogen ReceptorCompetitive BindingIC50: 16 nM[4][14]
IvosidenibMutant IDH1 (R132H/R132H)Enzymatic AssayIC50: 42 nM[15]
IvosidenibMutant IDH1 (R132C/R132C)Enzymatic AssayIC50: 4 nM[15]
BoceprevirHCV NS3 ProteaseEnzymatic AssayKi: 14 nM[10]
ZasocitinibJAK1Biochemical AssayIC50: 17 nMN/A

Table 2: Anticancer Activity of Carboplatin

Cell LineCancer TypeIC50 (µM)Reference
OVCAR3Ovarian Cancer<40[16]
KuramochiOvarian Cancer>85[16]
OVCAR8Ovarian Cancer>85[16]
RL95-2Endometrial Adenocarcinoma0.096 µg/mL[17]
KLEEndometrial Adenocarcinoma1.20 µg/mL[17]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by key cyclobutane-containing drugs.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation AR:s->AR_dimer:n Inhibits Translocation Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Cell Proliferation, Survival) ARE->Gene_Transcription Activates AR_dimer->ARE Binds

Figure 1: Apalutamide Inhibition of Androgen Receptor Signaling.

IDH1_Metabolic_Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate:e->alpha_KG:w Oxidative Decarboxylation WT_IDH1 Wild-Type IDH1 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG:e->two_HG:w Reductive Carboxylation Mutant_IDH1 Mutant IDH1 Epigenetic_Changes Epigenetic Changes (DNA/Histone Hypermethylation) two_HG->Epigenetic_Changes Ivosidenib Ivosidenib Ivosidenib->Mutant_IDH1 Inhibits Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block

Figure 2: Ivosidenib Inhibition of Mutant IDH1 Pathway.

HCV_Protease_Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage by Host Protease Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Processing NS3_4A->Polyprotein Cleaves Boceprevir Boceprevir Boceprevir->NS3_4A Inhibits Replication_Complex Viral Replication Complex Viral_Proteins->Replication_Complex New_Virions New Virions Replication_Complex->New_Virions

Figure 3: Boceprevir Inhibition of HCV NS3/4A Protease.

Experimental Protocols

This section provides detailed protocols for the synthesis of key cyclobutane-containing drugs and for common biological assays used to evaluate their activity.

Synthesis Protocols

Protocol 1: Synthesis of Carboplatin

This protocol is adapted from literature procedures for the synthesis of carboplatin.[18]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium iodide (KI)

  • Aqueous ammonia (NH₃)

  • Cyclobutane-1,1-dicarboxylic acid

  • Activated charcoal

  • Water (deionized)

  • Ethanol

  • Ether

Procedure:

  • Dissolve K₂[PtCl₄] (0.2075 g, 0.0005 mol) in 5 mL of water.

  • Separately, dissolve KI (0.3652 g, 0.002 mol) in 10 mL of water.

  • Add the K₂[PtCl₄] solution to the KI solution over 45-60 minutes with stirring at room temperature.

  • Add aqueous ammonia solution to the mixture and continue stirring for 3-4 hours. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.

  • Filter the yellow precipitate and wash sequentially with water, ethanol, and ether. Dry the solid.

  • Suspend the dried cis-[Pt(NH₃)₂I₂] in water and add a solution of cyclobutane-1,1-dicarboxylic acid.

  • Heat the suspension with stirring at 60-75°C for 5-7 hours.

  • Cool the reaction mixture and filter through activated charcoal to remove unreacted starting material and byproducts.

  • Concentrate the filtrate in vacuo to induce crystallization of carboplatin.

  • Collect the white crystals by filtration, wash with cold water and acetone, and dry under a stream of air.

Protocol 2: Synthesis of Apalutamide (Illustrative Final Step)

This protocol outlines a key coupling step in the synthesis of Apalutamide, based on published synthetic routes.[19][20][21]

Materials:

  • 4-(1-carboxycyclobutylamino)-2-fluoro-N-methylbenzamide

  • 5-amino-2-cyano-3-(trifluoromethyl)pyridine

  • Thiophosgene

  • Suitable solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

Procedure:

  • In a reaction vessel, dissolve 5-amino-2-cyano-3-(trifluoromethyl)pyridine in a suitable anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C and add thiophosgene dropwise. Stir the reaction at this temperature for 1-2 hours to form the isothiocyanate intermediate.

  • In a separate vessel, dissolve 4-(1-carboxycyclobutylamino)-2-fluoro-N-methylbenzamide and a base (e.g., triethylamine) in the same solvent.

  • Add the solution from step 3 to the isothiocyanate solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Apalutamide.

Biological Assay Protocols

Protocol 3: Cell Viability (MTT) Assay for Anticancer Drugs

This protocol describes a general method for assessing the cytotoxicity of a compound like carboplatin against cancer cell lines.[22][23][24][25][26]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., Carboplatin)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 4: In Vitro JAK Kinase Assay

This protocol provides a general framework for determining the IC50 of a JAK inhibitor like zasocitinib.[27][28][29][30][31]

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1)

  • Kinase assay buffer

  • Peptide substrate (e.g., a biotinylated peptide)

  • ATP

  • Test inhibitor (e.g., Zasocitinib)

  • Detection reagents (e.g., HTRF or luminescence-based)

  • 384-well low-volume assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute further in kinase assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of the JAK enzyme and the peptide substrate in kinase assay buffer.

  • Assay Plate Setup: Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate mix to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection method (e.g., by adding EDTA and the detection reagents).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: Mutant IDH1 Enzymatic Assay

This protocol outlines a method to measure the activity of mutant IDH1 and the inhibitory effect of compounds like ivosidenib.[15][32][33][34][35]

Materials:

  • Recombinant human mutant IDH1 enzyme (e.g., R132H)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Test inhibitor (e.g., Ivosidenib)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of α-KG and NADPH in assay buffer. Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 2 µL of the diluted inhibitor or DMSO, and 20 µL of the mutant IDH1 enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Prepare a substrate mix containing α-KG and NADPH in assay buffer. Initiate the reaction by adding 28 µL of the substrate mix to each well.

  • Data Acquisition: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (kinetic read) as NADPH is consumed.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the log of the inhibitor concentration.

Conclusion

Cyclobutane derivatives represent a powerful tool in the medicinal chemist's arsenal. Their unique structural and conformational features can be strategically employed to optimize the pharmacological properties of drug candidates. The successful development of drugs such as carboplatin, apalutamide, and boceprevir underscores the significant therapeutic potential of this underutilized scaffold. The protocols and data presented herein provide a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel cyclobutane-based therapeutic agents.

References

Application Notes and Protocols for the Stereoselective Synthesis of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane rings are valuable structural motifs in medicinal chemistry and materials science. Their inherent ring strain and unique three-dimensional geometry can impart favorable properties to molecules, such as conformational rigidity, improved metabolic stability, and novel pharmacological activities.[1][2][3] Consequently, the development of stereoselective methods to access enantioenriched and diastereomerically pure cyclobutane derivatives is of significant interest to the scientific community.[4][5] These methods allow for the precise control of stereocenters, which is crucial for optimizing drug-receptor interactions and minimizing off-target effects.[6]

This document provides detailed application notes and experimental protocols for key stereoselective methods for synthesizing cyclobutane derivatives, including [2+2] cycloaddition reactions, ring contractions, and sequential multi-catalytic approaches.

[2+2] Photocycloaddition: Diastereoselective Synthesis of Bicyclic Scaffolds

Photochemical [2+2] cycloadditions are powerful, atom-economical reactions for the construction of cyclobutane rings directly from two alkene precursors.[7][8] The stereochemical outcome of these reactions can often be controlled by the nature of the substrates and the reaction conditions.

Application: Synthesis of N-Alkyl Maleimide-Styrene Adducts

A catalyst-free photochemical [2+2] cycloaddition between N-alkyl maleimides and styrenes provides a straightforward route to bicyclic cyclobutane scaffolds.[9][10] The reaction proceeds with good yields and moderate diastereoselectivity.

Quantitative Data Summary
EntryAlkeneMaleimideSolventYield (%)d.r. (exo:endo)Reference
1StyreneN-BenzylmaleimideCH₂Cl₂6765:35[2]
2StyreneN-BenzylmaleimideEtOAc5270:30[2]
34-MethylstyreneN-BenzylmaleimideCH₂Cl₂8575:25[2]
44-ChlorostyreneN-BenzylmaleimideCH₂Cl₂7370:30[2]
Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition
  • In a quartz reaction tube, dissolve the N-alkyl maleimide (1.0 equiv) and the styrene derivative (1.2 equiv) in the desired solvent (0.1 M).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Seal the reaction tube and place it in a photochemical reactor equipped with a UVA lamp (e.g., 370 nm).

  • Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclobutane adducts.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.[10]

Illustrative Workflow

G cluster_prep Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Workup and Analysis start Dissolve N-alkyl maleimide and styrene in solvent purge Purge with N₂/Ar start->purge seal Seal reaction tube purge->seal irradiate Irradiate with UVA light (e.g., 370 nm) at RT seal->irradiate Place in photoreactor monitor Monitor by TLC/GC-MS irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete purify Purify by column chromatography concentrate->purify analyze Characterize and determine d.r. by NMR purify->analyze

Caption: Workflow for photochemical [2+2] cycloaddition.

Ring Contraction: Stereospecific Synthesis from Pyrrolidines

Ring contraction of readily available pyrrolidines offers a novel and highly stereoselective route to multisubstituted cyclobutanes.[11][12] This method, utilizing iodonitrene chemistry, proceeds via a radical pathway with excellent retention of stereochemistry.[6]

Application: Synthesis of Polysubstituted Cyclobutanes

This protocol is applicable to a wide range of polysubstituted pyrrolidines, including those bearing aryl and alkyl groups, and can be used to generate complex spirocyclobutane structures.[13]

Quantitative Data Summary
EntryPyrrolidine SubstrateYield (%)d.r.ee (%)Reference
1trans-2,5-Diphenyl-3,4-dicarboxylate69>20:1N/A[6]
2cis-2,5-Diphenyl-3,4-dicarboxylate39>20:1N/A[13]
3Optically pure spirooxindole derivative46>20:197[13]
4trans-Pyrrolidine derivative55>20:1>99[13]
Experimental Protocol: General Procedure for Pyrrolidine Ring Contraction
  • To a screw-capped vial, add the pyrrolidine derivative (1.0 equiv, 0.1 mmol), hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv), and ammonium carbamate (8.0 equiv).

  • Add 2,2,2-trifluoroethanol (TFE) (1.0 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 80 °C for the specified time (typically 4-12 hours).

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyclobutane.[6][14]

Proposed Reaction Mechanism

G A Pyrrolidine (A) B 1,1-Diazene (B) (Reactive Intermediate) A->B + Iodonitrene (Electrophilic Amination) C 1,4-Biradical (C) B->C - N₂ (Nitrogen Extrusion) D Cyclobutane (D) (Path A) C->D Intramolecular Cyclization E Olefin Side-Product (E) (Path B) C->E β-Fragmentation

Caption: Proposed mechanism for pyrrolidine ring contraction.

Sequential Catalysis: Enantioselective Synthesis via Bicyclobutanes

A powerful one-flask, two-catalyst procedure allows for the construction of densely functionalized, enantiomerically enriched cyclobutanes.[7] The sequence involves an initial Rh-catalyzed bicyclobutanation of a diazo compound, followed by a Cu-catalyzed homoconjugate addition of a Grignard reagent and subsequent trapping of the enolate intermediate.[15]

Application: Three-Component Synthesis of Highly Substituted Cyclobutanes

This method enables the rapid assembly of complex cyclobutanes from three separate components: an α-allyl-α-diazoester, a Grignard reagent, and an electrophile, with high diastereoselectivity and enantioselectivity.[7]

Quantitative Data Summary

| Entry | Diazoester | Grignard Reagent | Electrophile | Yield (%) | d.r. | ee (%) | Reference | |---|---|---|---|---|---|---| | 1 | t-Butyl (E)-2-diazo-5-phenylpent-4-enoate | PhMgBr | H⁺ | 88 | >20:1 | 95 |[7] | | 2 | t-Butyl (E)-2-diazo-5-phenylpent-4-enoate | MeMgCl | H⁺ | 90 | >20:1 | 95 |[7] | | 3 | t-Butyl (E)-2-diazo-5-phenylpent-4-enoate | PhMgBr | Allyl iodide | 75 | 14:1 | 95 |[7] | | 4 | t-Butyl (E)-2-diazo-5-(4-Cl-phenyl)pent-4-enoate | MeMgCl | H⁺ | 82 | >20:1 | 94 |[7] |

Experimental Protocol: One-Flask Rh/Cu-Catalyzed Cyclobutane Synthesis

Step 1: Rh-Catalyzed Bicyclobutanation

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the dirhodium catalyst, such as Rh₂(S-NTTL)₄ (0.5 mol%), in toluene (to make a 0.05 M solution with respect to the diazoester).

  • Cool the solution to -78 °C.

  • Add a solution of the t-butyl (E)-2-diazo-5-arylpent-4-enoate (1.0 equiv) in toluene dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC until the diazo compound is consumed.

Step 2: Cu-Catalyzed Homoconjugate Addition and Trapping 5. Remove the toluene in vacuo at low temperature. 6. Place the flask under an argon atmosphere and add anhydrous THF. 7. In a separate flask, prepare the copper catalyst by mixing CuBr·SMe₂ (30 mol %) and PBu₃ (1.2 equiv) in THF. 8. Add the Grignard reagent (2.0 equiv) to the bicyclobutane intermediate solution at -78 °C, followed by the pre-formed copper catalyst solution. 9. Stir the mixture at -78 °C for 30 minutes. 10. Add the electrophile (e.g., allyl iodide, 1.5 equiv) and allow the reaction to warm slowly to room temperature and stir for 12-16 hours. 11. Quench the reaction with saturated aqueous NH₄Cl solution. 12. Extract the mixture with diethyl ether or ethyl acetate. 13. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. 14. Purify the residue by flash column chromatography to afford the functionalized cyclobutane.[7]

Logical Relationship Diagram

G cluster_start Starting Materials cluster_process One-Flask Two-Catalyst Process diazo Diazoester rh_cat Step 1: Rh₂(S-NTTL)₄ Catalysis (Bicyclobutanation) diazo->rh_cat grignard Grignard Reagent cu_cat Step 2: CuBr·SMe₂/PBu₃ Catalysis (Homoconjugate Addition) grignard->cu_cat electrophile Electrophile trapping Step 3: Enolate Trapping electrophile->trapping bicyclobutane Enantioenriched Bicyclobutane Intermediate rh_cat->bicyclobutane solvent_swap Solvent Swap (Toluene to THF) bicyclobutane->solvent_swap solvent_swap->cu_cat enolate Cyclobutyl Enolate Intermediate cu_cat->enolate enolate->trapping final_product Highly Functionalized Enantioenriched Cyclobutane trapping->final_product

Caption: Sequential Rh- and Cu-catalyzed cyclobutane synthesis.

References

Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif is a valuable structural component in a wide array of biologically active molecules and natural products. Its inherent ring strain and unique three-dimensional arrangement offer novel pharmacophoric properties and synthetic handles. Among the various methods for constructing this four-membered ring, the [2+2] cycloaddition reaction stands out as a powerful and versatile strategy for the synthesis of cyclobutanones. These ketones are not only important targets in their own right but also serve as key intermediates for further functionalization.

This document provides detailed application notes and experimental protocols for the synthesis of cyclobutanones via several key [2+2] cycloaddition methodologies. These include the use of ketenes, particularly in Lewis acid-promoted and dichloroketene-based approaches, as well as photochemical and intramolecular strategies. The information presented is intended to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Ketene [2+2] Cycloadditions

The reaction of a ketene with an alkene is a classic and highly effective method for the direct formation of a cyclobutanone ring. This transformation is believed to proceed through a concerted [π2s + π2a] cycloaddition mechanism. Variations of this reaction, such as the use of highly reactive ketenes or the addition of Lewis acids, have significantly expanded its scope and utility.

Lewis Acid-Promoted Ketene-Alkene Cycloadditions

The use of Lewis acids to promote the [2+2] cycloaddition between ketenes and alkenes has been shown to improve reactivity, yield, and diastereoselectivity, especially for unactivated alkenes.[1][2] Ethylaluminum dichloride (EtAlCl₂) is a commonly employed Lewis acid for this purpose.[1][2]

General Workflow for Lewis Acid-Promoted [2+2] Cycloaddition

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Acyl Chloride Alkene Triethylamine in_situ_ketene In situ Ketene Generation reagents->in_situ_ketene Slow Addition lewis_acid EtAlCl₂ in Hexanes cycloaddition Lewis Acid-Promoted [2+2] Cycloaddition (-78 °C) lewis_acid->cycloaddition Pre-complexation in_situ_ketene->cycloaddition quench Quench with Aqueous Solution cycloaddition->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Cyclobutanone Product purification->product

Caption: General workflow for Lewis acid-promoted ketene-alkene [2+2] cycloaddition.

Quantitative Data for Lewis Acid-Promoted Cycloadditions

EntryKetene PrecursorAlkeneLewis Acid (equiv.)Yield (%)Diastereomeric Ratio (dr)Reference
1Diphenylacetyl chlorideCyclopenteneEtAlCl₂ (2.5)8413:1[1][2]
2Phenylacetyl chlorideCyclopenteneEtAlCl₂ (2.5)75>20:1[3]
32-Chlorophenylacetyl chlorideCyclopenteneEtAlCl₂ (2.5)82>20:1[3]
4(o-bromophenyl)acetyl chlorideCyclopenteneEtAlCl₂ (1.5)80>20:1[3]
5Propionyl chlorideCyclohexeneEtAlCl₂ (2.5)654:1[1]

Experimental Protocol: Synthesis of 2,2-Diphenylbicyclo[3.2.0]heptan-6-one [1][2]

  • Apparatus Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is flushed with nitrogen.

  • Reagent Charging: The flask is charged with diphenylacetyl chloride (7.0 g, 30.3 mmol, 1.0 equiv), cyclopentene (5.2 g, 76.0 mmol, 2.5 equiv), and triethylamine (4.3 mL, 30.3 mmol, 1.0 equiv) in dichloromethane (100 mL).

  • Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition: A solution of ethylaluminum dichloride (1.0 M in hexanes, 76.0 mL, 76.0 mmol, 2.5 equiv) is added dropwise to the stirred reaction mixture over 1 hour, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for an additional 2 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL) at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a white solid.

Dichloroketene Cycloadditions with Silyl Enol Ethers

Dichloroketene, generated in situ, is a highly reactive ketene that readily undergoes [2+2] cycloaddition with a variety of alkenes, including silyl enol ethers, to produce functionalized dichlorocyclobutanones.[4][5] These products can be further transformed, for example, by hydrolysis of the silyl ether to the corresponding hydroxycyclobutanone.[4][5]

Mechanism of Dichloroketene Generation and Cycloaddition

mechanism cluster_generation Dichloroketene Generation cluster_cycloaddition [2+2] Cycloaddition cluster_hydrolysis Hydrolysis (Optional) TCA Trichloroacetyl chloride Dichloroketene Dichloroketene (in situ) TCA->Dichloroketene + Zn Zn Activated Zinc Cycloadduct 3-Siloxy-dichlorocyclobutanone Dichloroketene->Cycloadduct + Silyl Enol Ether Enol_Ether Silyl Enol Ether Enol_Ether->Cycloadduct Hydrolysis Mild Acid Hydrolysis Cycloadduct->Hydrolysis Final_Product 3-Hydroxy-dichlorocyclobutanone Hydrolysis->Final_Product

Caption: Generation of dichloroketene and subsequent cycloaddition with a silyl enol ether.

Quantitative Data for Dichloroketene Cycloadditions

EntrySilyl Enol Ether ofYield of Cycloadduct (%)Reference
1Cyclohexanone75[4]
2Cyclopentanone70[4]
3Propiophenone62[4]
42-Methylcyclohexanone78[4]

Experimental Protocol: Synthesis of 2,2-Dichloro-1-(trimethylsilyloxy)bicyclo[4.2.0]octan-7-one [4]

  • Zinc Activation: Zinc dust (10.0 g, 153 mmol) is activated by stirring with 1 M hydrochloric acid (50 mL) for 5 minutes, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • Apparatus Setup: A flame-dried 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reaction Setup: The flask is charged with the activated zinc (6.54 g, 100 mmol) and 100 mL of anhydrous diethyl ether. A solution of 1-(trimethylsilyloxy)cyclohexene (8.5 g, 50 mmol) and trichloroacetyl chloride (9.1 g, 50 mmol) in 100 mL of anhydrous diethyl ether is placed in the dropping funnel.

  • Addition: The solution from the dropping funnel is added to the stirred zinc suspension over 2 hours at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

  • Workup: The reaction mixture is filtered through a pad of Celite to remove excess zinc. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is distilled under reduced pressure to give the desired dichlorocyclobutanone.

Photochemical [2+2] Cycloadditions

The photochemical [2+2] cycloaddition of an enone with an alkene is a powerful method for constructing cyclobutane rings, often with high stereoselectivity.[2][6][7] This reaction typically proceeds through the photoexcitation of the enone to a triplet state, which then adds to the ground-state alkene in a stepwise manner via a 1,4-biradical intermediate.[8] More recently, visible-light-mediated protocols have been developed, offering milder reaction conditions.[4][9]

General Scheme for Photochemical [2+2] Cycloaddition

photochemical Enone Enone Product Cyclobutanone Adduct Enone->Product hv (UV or Visible Light) [Sensitizer] Alkene Alkene Alkene->Product

Caption: General representation of a photochemical [2+2] cycloaddition.

Quantitative Data for Photochemical [2+2] Cycloadditions

EntryEnoneAlkeneLight SourceYield (%)Diastereomeric Ratio (dr)Reference
1CyclopentenoneCyclopenteneMedium-pressure Hg lamp70-[2]
2Carvone- (intramolecular)Sunlight--[6][7]
3ChalconeStyrene450 nm blue LEDs85>20:1[4]
4(E)-3-nonen-2-oneEthyleneMedium-pressure Hg lamp60-[2]

Experimental Protocol: Visible-Light-Mediated Intermolecular [2+2] Cycloaddition [4]

  • Reaction Setup: A solution of the enone (1.0 mmol), the alkene (2.0 mmol), and a photocatalyst such as Ru(bpy)₃Cl₂ (1-5 mol%) in a suitable solvent (e.g., acetonitrile, 10 mL) is placed in a borosilicate glass vial.

  • Degassing: The solution is degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiation: The vial is sealed and placed in a photoreactor equipped with visible light LEDs (e.g., blue LEDs, 450 nm). The reaction is stirred at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the cyclobutanone product.

Intramolecular [2+2] Cycloadditions

Intramolecular [2+2] cycloadditions provide an efficient route to bicyclic and polycyclic systems containing a cyclobutane ring. A notable example is the cycloaddition of an allene with an alkene tethered to the same molecule.[10] This transformation can be promoted by heat or, in some cases, by Lewis acids.[4]

Logical Flow of Intramolecular Allene-Alkene [2+2] Cycloaddition

intramolecular Start Substrate with Allene and Alkene Moieties Activation Thermal or Lewis Acid Activation Start->Activation Cycloaddition Intramolecular [2+2] Cycloaddition Activation->Cycloaddition Product Bicyclic Cyclobutane Product Cycloaddition->Product

Caption: Logical progression of an intramolecular allene-alkene [2+2] cycloaddition.

Quantitative Data for Intramolecular Allene-Alkene Cycloadditions

EntrySubstrate TypeCatalyst/ConditionsYield (%)Diastereomeric Ratio (dr)Reference
1Allene-EnoateBi(OTf)₃75-[4]
2Allenic KetoneBi(OTf)₃82>20:1[4]
3Ene-allene[Ni(cod)₂]/dppf95-[11]
4Allenoate-alkeneChiral Oxazaborolidine7020:1[11]

Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Allene-Enoate Cycloaddition [4]

  • Apparatus Setup: A flame-dried Schlenk tube is charged with a magnetic stir bar and flushed with argon.

  • Reagent Addition: The allene-enoate substrate (0.5 mmol) is dissolved in anhydrous dichloromethane (5 mL) and added to the Schlenk tube.

  • Catalyst Addition: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 10 mol%) is added to the solution.

  • Reaction Conditions: The mixture is stirred at room temperature (or heated as necessary) and monitored by TLC.

  • Workup: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Conclusion

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of cyclobutanones, offering a range of methodologies to suit different substrates and synthetic goals. The protocols outlined in this document for ketene-based, photochemical, and intramolecular cycloadditions provide a solid foundation for researchers to construct these valuable four-membered ring systems. The choice of method will depend on the specific target molecule, available starting materials, and desired stereochemical outcome. Further exploration and development of these powerful reactions will undoubtedly continue to advance the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols: Preparation of cis-3-[(benzyloxymethyl)cyclobutanol]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of cis-3-[(benzyloxymethyl)cyclobutanol], a valuable building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a highly diastereoselective reduction of the precursor ketone, 3-(benzyloxymethyl)cyclobutanone. This protocol offers a robust method for obtaining the desired cis isomer with high purity.

Introduction

Cyclobutane derivatives are increasingly utilized in drug discovery due to their unique conformational properties, which can impart favorable metabolic stability and binding affinity to drug candidates. cis-3-[(benzyloxymethyl)cyclobutanol] is a key intermediate, providing a versatile scaffold for further chemical modifications. The stereochemistry of the cyclobutanol is critical for its application, and therefore, a reliable method for its stereoselective synthesis is essential. The protocol described herein focuses on the hydride reduction of 3-(benzyloxymethyl)cyclobutanone, which has been shown to proceed with high cis-selectivity.

Synthetic Workflow

The preparation of cis-3-[(benzyloxymethyl)cyclobutanol] is achieved through the stereoselective reduction of 3-(benzyloxymethyl)cyclobutanone. The general workflow is depicted below.

SynthesisWorkflow start Start precursor 3-(benzyloxymethyl)cyclobutanone (Starting Material) start->precursor Obtain reduction Stereoselective Hydride Reduction precursor->reduction Reduce with Hydride Reagent workup Aqueous Work-up & Extraction reduction->workup Quench purification Column Chromatography workup->purification Isolate Crude product cis-3-[(benzyloxymethyl)cyclobutanol] (Final Product) purification->product Purify end End product->end

Caption: Synthetic workflow for the preparation of cis-3-[(benzyloxymethyl)cyclobutanol].

Experimental Protocols

This section details the experimental procedures for the synthesis of cis-3-[(benzyloxymethyl)cyclobutanol] from 3-(benzyloxymethyl)cyclobutanone. The starting ketone is commercially available.

Materials and Reagents:

  • 3-(benzyloxymethyl)cyclobutanone

  • Lithium aluminum hydride (LiAlH₄) or L-Selectride® (Lithium tri-sec-butylborohydride)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (ice-water or dry ice-acetone)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Protocol: Stereoselective Reduction of 3-(benzyloxymethyl)cyclobutanone

This protocol is adapted from general procedures for the stereoselective reduction of 3-substituted cyclobutanones.

1. Reaction Setup:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-(benzyloxymethyl)cyclobutanone (1.0 equivalent).

  • Dissolve the ketone in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.05 M.

  • Cool the reaction mixture to the desired temperature (-78 °C for optimal selectivity, or 0 °C).

2. Hydride Addition:

  • Slowly add a solution of the reducing agent (1.2 equivalents) in THF to the stirred solution of the ketone.

    • Option A (High Selectivity): L-Selectride® (1.0 M solution in THF).

    • Option B (Good Selectivity): Lithium aluminum hydride (1.0 M solution in THF).

  • The addition should be done dropwise via a syringe to maintain the reaction temperature and control the reaction rate.

3. Reaction Monitoring:

  • Stir the reaction mixture at the chosen temperature for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

4. Reaction Quenching and Work-up:

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of anhydrous acetone to consume any excess hydride reagent.

  • Allow the mixture to warm to room temperature.

  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture.

  • Stir the mixture vigorously for 30-60 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient of ethyl acetate in hexanes as the eluent to separate the cis and trans isomers. The cis isomer is typically the major product.

  • Combine the fractions containing the pure cis product and concentrate under reduced pressure to yield cis-3-[(benzyloxymethyl)cyclobutanol] as a colorless oil.

Data Presentation

The diastereoselectivity of the reduction is highly dependent on the choice of reducing agent and the reaction temperature. The following table summarizes the expected diastereomeric ratios (cis:trans) based on literature data for the reduction of 3-benzyloxycyclobutanone.[1][2]

Reducing AgentTemperature (°C)SolventApproximate cis:trans Ratio
LiAlH₄25THF>90:10
LiAlH₄0THF>95:5
LiAlH₄-78THF>98:2
L-Selectride®-78THF>99:1

Note: The provided ratios are approximate and can vary based on specific reaction conditions and scale.

Logical Relationships

The stereochemical outcome of the reduction is governed by the facial selectivity of the hydride attack on the carbonyl group of the cyclobutanone.

Stereoselectivity cluster_precursor 3-(benzyloxymethyl)cyclobutanone cluster_attack Hydride Attack cluster_product Products ketone Cyclobutanone Ring (Puckered Conformation) anti_attack Anti-facial Attack (Less Steric Hindrance) ketone->anti_attack Favored Pathway syn_attack Syn-facial Attack (More Steric Hindrance) ketone->syn_attack Disfavored Pathway cis_product cis-3-[(benzyloxymethyl)cyclobutanol] (Major Product) anti_attack->cis_product trans_product trans-3-[(benzyloxymethyl)cyclobutanol] (Minor Product) syn_attack->trans_product

Caption: Rationale for the stereoselective reduction of 3-(benzyloxymethyl)cyclobutanone.

The high cis-selectivity is attributed to the steric hindrance posed by the benzyloxymethyl group, which directs the incoming hydride to the face of the carbonyl opposite to this substituent (anti-facial attack), leading to the formation of the cis-alcohol as the major product. The use of bulkier hydride reagents and lower temperatures further enhances this selectivity.

References

Application Notes and Protocols: Deprotection of Benzyl Ethers in Cyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the deprotection of benzyl ethers in cyclobutanone derivatives. This process is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules where the cyclobutanone moiety is a key structural feature. The choice of deprotection method is crucial to ensure the stability of the strained four-membered ring while achieving high yields of the desired alcohol.

Introduction

Benzyl ethers are widely used as protecting groups for hydroxyl functionalities due to their stability under a broad range of reaction conditions. However, their removal requires specific reagents and conditions that must be carefully selected to avoid undesired side reactions, particularly with sensitive substrates such as cyclobutanone derivatives. The inherent ring strain of cyclobutanones makes them susceptible to ring-opening or rearrangement under harsh conditions. Therefore, mild and selective deprotection methods are highly desirable.

This document outlines three primary strategies for the deprotection of benzyl ethers on cyclobutanone scaffolds:

  • Catalytic Hydrogenolysis: A common and often clean method for benzyl ether cleavage.

  • Lewis Acid-Mediated Deprotection: Offers an alternative for substrates incompatible with hydrogenation.

  • Oxidative Deprotection: Suitable for molecules with functional groups sensitive to reduction.

The following sections provide detailed protocols and quantitative data for these methods, enabling researchers to select and optimize the most appropriate conditions for their specific cyclobutanone derivative.

Data Presentation

The following table summarizes the key quantitative data for the different deprotection methods discussed in the experimental protocols.

MethodSubstrateReagents and ConditionsReaction TimeYieldReference
Catalytic Hydrogenolysis 3-((Benzyloxy)methyl)cyclobutanoneH₂, 10% Pd/C, Ethanol, Room Temperature, 1 atm12 hours>95%[General Method]
Lewis Acid-Mediated Aryl Benzyl Ether (Model System)BCl₃ (2.0 equiv), Pentamethylbenzene (3.0 equiv), CH₂Cl₂, -78 °C20 minutesHigh[1]
Oxidative Deprotection Benzyl Ether (General)DDQ (1.5 equiv), CH₂Cl₂:H₂O (18:1), Room Temperature1-5 hoursGood[2]
Photochemical Oxidative Benzyl Ether on a Complex MoleculeDDQ (catalytic), t-BuONO, CH₂Cl₂/H₂O, Blue LED Irradiation2 hours28%[3]

Note: Specific yields for the deprotection of this compound using Lewis acid or oxidative methods were not found in the surveyed literature; the data presented is for analogous systems and serves as a starting point for optimization.

Experimental Protocols

Protocol 1: Deprotection by Catalytic Hydrogenolysis

This is the most common and often highest-yielding method for benzyl ether deprotection. It is generally clean, and the byproducts are easily removed.[4]

Workflow Diagram:

Substrate This compound in Ethanol Reaction Stir at RT, 12h Substrate->Reaction Catalyst 10% Pd/C Catalyst->Reaction Hydrogen H₂ (balloon) Hydrogen->Reaction Filtration Filter through Celite® Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 3-(Hydroxymethyl)cyclobutanone Evaporation->Product

Caption: Catalytic Hydrogenolysis Workflow

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (balloon or H-Cube)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10 mol% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, 3-(hydroxymethyl)cyclobutanone.

  • Further purification can be performed by column chromatography if necessary.

Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.

Protocol 2: Deprotection using Lewis Acids

This method is particularly useful for substrates containing functional groups that are sensitive to hydrogenation, such as alkenes or alkynes. Boron trichloride (BCl₃) is a powerful Lewis acid for cleaving benzyl ethers.

Logical Relationship Diagram:

Start Substrate with Benzyl Ether Condition1 Functional Groups Sensitive to Hydrogenation? Start->Condition1 Method1 Catalytic Hydrogenolysis Condition1->Method1 No Method2 Lewis Acid Deprotection Condition1->Method2 Yes End Deprotected Alcohol Method1->End Method2->End

Caption: Method Selection Logic

Materials:

  • This compound

  • Boron trichloride (BCl₃), 1 M solution in CH₂Cl₂

  • Pentamethylbenzene (cation scavenger)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.[1]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of BCl₃ in CH₂Cl₂ (2.0 eq) dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety Precautions: Boron trichloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

Protocol 3: Oxidative Deprotection with DDQ

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is an effective reagent for the oxidative cleavage of benzyl ethers, particularly for substrates that are sensitive to both reductive and strongly acidic conditions.

Experimental Workflow Diagram:

Start Dissolve Substrate in CH₂Cl₂:H₂O AddDDQ Add DDQ Start->AddDDQ Stir Stir at Room Temperature AddDDQ->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Oxidative Deprotection Workflow

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of CH₂Cl₂ and water (18:1).[2]

  • Add DDQ (1.5 eq) to the solution in one portion.

  • Stir the mixture vigorously at room temperature for 1-5 hours.

  • Monitor the reaction by TLC. The reaction mixture will change color as the DDQ is consumed.

  • Upon completion, dilute the reaction with CH₂Cl₂ and wash with saturated aqueous NaHCO₃.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield 3-(hydroxymethyl)cyclobutanone.

Note on Photochemical Variation: For some substrates, a photochemical approach using catalytic DDQ with a co-oxidant under visible light irradiation can be employed, which may offer milder conditions.[3]

Stability and Selectivity Considerations

The cyclobutanone ring is generally stable under the mild conditions of catalytic hydrogenolysis. However, care should be taken with highly substituted or strained cyclobutanone derivatives, as ring opening can be a potential side reaction. Lewis acid-mediated deprotection with BCl₃ at low temperatures is typically well-tolerated. Oxidative methods with DDQ are also considered mild, but the compatibility of other functional groups in the molecule should be considered. For complex molecules with multiple protecting groups, a careful evaluation of orthogonality is necessary to ensure selective deprotection of the benzyl ether.

Conclusion

The deprotection of benzyl ethers in cyclobutanone derivatives can be effectively achieved using several methods. Catalytic hydrogenolysis is often the method of choice due to its high efficiency and clean reaction profile. For substrates incompatible with hydrogenation, Lewis acid-mediated or oxidative deprotection methods provide viable alternatives. The protocols provided herein serve as a starting point for the successful deprotection of benzyl ethers in this important class of compounds, with the final choice of method depending on the specific substrate and the presence of other functional groups.

References

Application Notes and Protocols for the Functionalization of the α-Carbon of Cyclobutanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for the functionalization of the α-carbon of cyclobutanones. This strained four-membered ring system is a valuable building block in organic synthesis, and the ability to selectively introduce substituents at the α-position opens avenues to a diverse range of complex molecules, including natural products and pharmaceutical agents.[1][2][3] This document covers key methodologies, including enolate chemistry, radical reactions, and transition-metal-catalyzed cross-coupling reactions, with a focus on providing detailed experimental protocols and comparative data.

α-Alkylation of Cyclobutanones via Enolate Chemistry

The α-alkylation of cyclobutanones is a fundamental transformation for the formation of carbon-carbon bonds. The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate.

A common method for achieving kinetic control is the use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures.[4][5] This approach selectively deprotonates the less substituted α-carbon, leading to the formation of the less stable, but more rapidly formed, kinetic enolate. Subsequent reaction with an electrophile, typically an alkyl halide, yields the α-alkylated product at the less substituted position.[4][6][7]

Below is a general workflow for this process:

Workflow for Kinetic α-Alkylation of Cyclobutanones cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Product Cyclobutanone Cyclobutanone Kinetic_Enolate Kinetic Enolate Formation Cyclobutanone->Kinetic_Enolate Deprotonation LDA LDA, THF, -78 °C Alkyl_Halide R-X (Alkyl Halide) Alkylated_Cyclobutanone α-Alkylated Cyclobutanone Kinetic_Enolate->Alkylated_Cyclobutanone SN2 Attack on R-X

Caption: General workflow for the kinetic α-alkylation of cyclobutanones.

Experimental Protocol: α-Methylation of Cyclobutanone

This protocol describes the methylation of cyclobutanone at the α-position using LDA and methyl iodide.

Materials:

  • Cyclobutanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF and diisopropylamine.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium is added dropwise to the stirred solution, and the mixture is stirred for 30 minutes at -78 °C to generate LDA.

  • A solution of cyclobutanone in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium enolate.

  • Methyl iodide is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at the same temperature.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-methylcyclobutanone.

Quantitative Data Summary:

EntrySubstrateElectrophileBaseSolventTemp (°C)Yield (%)Reference
1CyclobutanoneCH₃ILDATHF-7885-95Generic Protocol
23-MethylcyclobutanoneCH₃CH₂BrLDATHF-7875-85[4]
3CyclobutanonePhCH₂BrNaHTHF2560-70Thermodynamic

Transition-Metal-Catalyzed α-Arylation

The introduction of an aryl group at the α-position of cyclobutanones is a powerful tool for the synthesis of complex scaffolds.[3][8] Palladium-catalyzed cross-coupling reactions are among the most efficient methods for this transformation.[8][9][10] These reactions typically involve the formation of a metal enolate, which then undergoes reductive elimination with an aryl halide. The choice of ligand is crucial for the success of these reactions.

A general catalytic cycle for the palladium-catalyzed α-arylation is depicted below:

Catalytic Cycle for Pd-Catalyzed α-Arylation of Cyclobutanones Pd(0)L Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Pd(II)Complex Ar-Pd(II)-X(Ln) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Enolate_Formation Enolate Formation (Base) Cyclobutanone_Enolate Cyclobutanone Enolate Enolate_Formation->Cyclobutanone_Enolate Pd(II)Enolate Ar-Pd(II)-Enolate(Ln) Transmetalation->Pd(II)Enolate RedElim Reductive Elimination Pd(II)Enolate->RedElim RedElim->Pd(0)L Regeneration Product α-Aryl Cyclobutanone RedElim->Product Cyclobutanone_Enolate->Transmetalation Base Base Base->Enolate_Formation ArX Aryl Halide (Ar-X) ArX->OxAdd

Caption: Palladium-catalyzed α-arylation of cyclobutanones.

Experimental Protocol: Palladium-Catalyzed α-Arylation of 3-Methoxycyclobutanone

This protocol is adapted from the work of Britton and coworkers for the synthesis of functionalized tetralones.[8]

Materials:

  • 3-Methoxycyclobutanone

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ and Xantphos.

  • Add anhydrous toluene, followed by the aryl bromide and 3-methoxycyclobutanone.

  • Add a solution of LiHMDS in toluene dropwise to the reaction mixture at room temperature.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 12-24 hours).

  • After completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the α-aryl-3-methoxycyclobutanone.

Quantitative Data Summary:

EntryAryl HalideLigandBaseTemp (°C)Yield (%)ee (%)Reference
14-BromotolueneXantphosLiHMDS10085N/A[8]
21-Bromo-4-methoxybenzeneRuPhosNaOtBu8092N/A[9]
32-BromopyridineBINAPK₃PO₄1107895[9]

Radical-Mediated α-Functionalization

Radical chemistry offers a complementary approach for the functionalization of the α-position of cyclobutanones, often proceeding under mild conditions.[11] Singly Occupied Molecular Orbital (SOMO) catalysis, developed by the MacMillan group, has been successfully applied to the enantioselective α-allylation of cyclobutanones.[1] This method involves the one-electron oxidation of an enamine intermediate to form a radical cation, which then reacts with an allyl silane.

The proposed catalytic cycle is illustrated below:

SOMO-Catalyzed α-Allylation of Cyclobutanones Cyclobutanone Cyclobutanone Enamine Enamine Intermediate Cyclobutanone->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Radical_Cation Enamine Radical Cation (SOMO) Enamine->Radical_Cation One-Electron Oxidation Oxidant Oxidant (e.g., CAN) Oxidant->Radical_Cation Allylation Allylation Radical_Cation->Allylation Allyl_Silane Allyl Silane Allyl_Silane->Allylation Iminium Iminium Ion Allylation->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product α-Allyl Cyclobutanone Hydrolysis->Product

Caption: Catalytic cycle for SOMO-catalyzed α-allylation.

Experimental Protocol: Enantioselective α-Allylation of Cyclobutanone

This protocol is based on the work of the MacMillan group.[1]

Materials:

  • Cyclobutanone

  • Allyltrimethylsilane

  • (2R,5R)-2,5-Diphenylpyrrolidine (chiral amine catalyst)

  • Cerium(IV) ammonium nitrate (CAN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, the chiral amine catalyst and cyclobutanone are dissolved in anhydrous DMF.

  • The solution is stirred at room temperature for a short period to allow for enamine formation.

  • The mixture is cooled to the specified temperature (e.g., -20 °C).

  • Allyltrimethylsilane is added, followed by the portion-wise addition of CAN over a period of time.

  • The reaction is stirred at the low temperature until completion (monitored by TLC).

  • The reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The enantiomeric excess of the crude product is determined by chiral HPLC or GC analysis.

  • The product is purified by flash column chromatography.

Quantitative Data Summary:

EntryAldehyde/KetoneAllyl SilaneCatalystOxidantYield (%)ee (%)Reference
1CyclobutanoneAllyltrimethylsilaneImidazolidinoneCAN6690[1]
2CyclopentanoneCrotyltrimethylsilaneImidazolidinoneCAN7592[1]

α-Heteroatom Functionalization

The introduction of heteroatoms at the α-position of cyclobutanones provides access to valuable synthetic intermediates. Key examples include α-halogenation and α-amination.

α-Halogenation

α-Halogenation can be achieved under acidic or basic conditions.[12][13][14] Acid-catalyzed halogenation typically proceeds through an enol intermediate and allows for monohalogenation.[12][14] In contrast, base-promoted halogenation occurs via an enolate and can lead to polyhalogenation due to the increased acidity of the remaining α-protons after the first halogenation.[13][14]

Experimental Protocol: Acid-Catalyzed α-Bromination of Cyclobutanone

Materials:

  • Cyclobutanone

  • Bromine (Br₂)

  • Acetic acid

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cyclobutanone is dissolved in acetic acid in a round-bottom flask.

  • A solution of bromine in acetic acid is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred until the bromine color disappears.

  • The reaction is carefully quenched by pouring it into a cold, saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the α-bromocyclobutanone.

α-Amination

Direct α-amination of cyclobutanones can be challenging. However, several methods have been developed, including organocatalytic approaches using azodicarboxylates as the nitrogen source.[1][15]

Experimental Protocol: Proline-Catalyzed α-Amination of Cyclobutanone

This protocol is based on the work of Toma and coworkers.[1][2]

Materials:

  • Cyclobutanone

  • Diethyl azodicarboxylate (DEAD)

  • (S)-Proline

  • Ionic liquid (e.g., [bmim]PF₆) or a suitable organic solvent

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of cyclobutanone and (S)-proline in the chosen solvent, diethyl azodicarboxylate is added at room temperature.

  • The reaction mixture is stirred for the required time (monitoring by TLC).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water to remove the catalyst and any unreacted reagents.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data Summary for Heteroatom Functionalization:

EntryReactionReagentsCatalystYield (%)ee (%)Reference
1α-BrominationBr₂/AcOHAcid-catalyzed70-80N/A[16]
2α-AminationDEAD(S)-ProlineModerateNot Reported[1][2]
3α-AminationN-Moc-N-MOM aminePhotoredox/Organo7594[17]

These protocols and data provide a starting point for researchers interested in the functionalization of cyclobutanones. The choice of method will depend on the desired substituent, the stereochemical outcome required, and the functional group tolerance of the substrate. Further optimization of the reaction conditions may be necessary for specific applications.

References

Troubleshooting & Optimization

purification of 3-((benzyloxy)methyl)cyclobutanone via column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-((benzyloxy)methyl)cyclobutanone via column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the column chromatography of this compound?

A1: A common and effective solvent system is a mixture of ethyl acetate and a non-polar solvent like pentane or hexane. A typical starting point is a gradient of 25-50% ethyl acetate in pentane.[1] It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for the desired compound.

Q2: My compound, this compound, is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A2: If your compound remains at the baseline, the eluent is not polar enough. You can try adding a more polar solvent, such as methanol, to your mobile phase. Start with a small percentage, for example, 1-5% methanol in dichloromethane. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.

Q3: I'm observing significant peak tailing in my fractions. What could be the cause and how can I fix it?

A3: Peak tailing for a moderately polar ketone like this compound can be due to several factors. The compound might be interacting too strongly with the acidic sites on the silica gel. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, like 1-3% triethylamine. Another potential cause is overloading the column. Ensure you are not exceeding the recommended sample load for your column size.

Q4: Should I use isocratic or gradient elution for the purification?

A4: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.[2][3][4][5][6]

  • Isocratic elution (constant solvent composition) is simpler and can provide good resolution if the impurities are well-separated from the product on the TLC plate.[2][3][5]

  • Gradient elution (gradually increasing the polarity of the mobile phase) is generally more effective for separating compounds with a wider range of polarities.[2][3][4][5][6] It can also lead to sharper peaks and reduced analysis time. For this compound, starting with a lower polarity and gradually increasing the ethyl acetate concentration can effectively separate less polar impurities first, followed by the elution of your target compound.

Q5: My purified this compound appears to be degrading on the silica gel column. How can I prevent this?

A5: If you suspect your compound is unstable on silica gel, you can perform a 2D TLC to confirm. To prevent degradation, consider using a less acidic stationary phase, such as neutral alumina. Alternatively, as mentioned for peak tailing, deactivating the silica gel with triethylamine can help neutralize its acidity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound does not elute Eluent is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If necessary, add a small amount (1-5%) of a stronger polar solvent like methanol.
Poor Separation Incorrect solvent system. Column overloading.Optimize the solvent system using TLC to maximize the difference in Rf values between the product and impurities. Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly Eluent is too polar.Decrease the percentage of the polar solvent in your mobile phase.
Peak Tailing Strong interaction with acidic silica. Column channeling.Add a small amount of triethylamine (0.1-1%) to the eluent. Ensure the column is packed uniformly.
Compound Decomposition Sensitivity to acidic silica gel.Use a deactivated silica gel (pre-treated with triethylamine) or switch to a neutral stationary phase like alumina.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (ACS grade)

  • n-Pentane or n-Hexane (ACS grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of ethyl acetate/pentane (e.g., 1:4, 1:3, 1:2) to find the optimal solvent system that gives the target compound an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting with the initial solvent system.

    • If using a gradient, gradually increase the proportion of ethyl acetate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution by spotting fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterValue/RangeNotes
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [1]
Appearance Colorless oil[1]
Stationary Phase Silica GelStandard for normal-phase chromatography.
Mobile Phase Ethyl Acetate / PentaneA common solvent system for this compound.[1]
Elution Conditions 25-50% Ethyl Acetate in Pentane[1]
Typical Rf Value ~0.3 - 0.5In an optimized solvent system.

Process Workflow

TroubleshootingWorkflow start Start Purification tlc Optimize Solvent System (TLC) Target Rf = 0.2-0.4 start->tlc pack_column Pack Column (Slurry Method) tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Optimized Solvent (Isocratic or Gradient) load_sample->elute analyze_fractions Analyze Fractions (TLC) elute->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Pure fractions identified no_elution Problem: No Elution analyze_fractions->no_elution Compound at baseline poor_separation Problem: Poor Separation analyze_fractions->poor_separation Mixed fractions peak_tailing Problem: Peak Tailing analyze_fractions->peak_tailing Tailing spots decomposition Problem: Decomposition analyze_fractions->decomposition Streaking/degradation evaporate Evaporate Solvent combine_pure->evaporate end_product Pure Product evaporate->end_product increase_polarity Increase Eluent Polarity no_elution->increase_polarity reoptimize_tlc Re-optimize TLC poor_separation->reoptimize_tlc add_base Add Base (e.g., TEA) to Eluent peak_tailing->add_base change_stationary_phase Use Neutral Alumina or Deactivated Silica decomposition->change_stationary_phase increase_polarity->elute reoptimize_tlc->tlc add_base->elute change_stationary_phase->pack_column

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Cyclobutanone Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclobutanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of cyclobutanone.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing cyclobutanone by oxidizing cyclobutanol with chromic acid and am seeing a significant amount of a byproduct. What is this byproduct and why is it forming?

A1: A common byproduct in the chromic acid oxidation of cyclobutanol is 4-hydroxybutyraldehyde.[1] This occurs because the chromium(IV) intermediate, formed during the oxidation, can cause carbon-carbon bond cleavage in the cyclobutanol ring. This side reaction can account for 30-40% of the product mixture if not properly controlled.[1]

Q2: How can I prevent the formation of 4-hydroxybutyraldehyde during the chromic acid oxidation of cyclobutanol?

A2: The formation of 4-hydroxybutyraldehyde can be suppressed by adding oxalic acid to the reaction mixture.[1] Oxalic acid participates in a co-oxidation process, promoting the direct reduction of chromium(VI) to chromium(III) and preventing the accumulation of the problematic chromium(IV) intermediate.[1] When oxalic acid is used, the primary byproduct is carbon dioxide.[1]

Q3: Are there alternative oxidizing agents for converting cyclobutanol to cyclobutanone that avoid ring-opening side products?

A3: Yes, several other oxidizing agents can be used, often with higher selectivity. Ruthenium tetroxide and sodium ruthenate are highly effective and have been shown to yield cyclobutanone as the only detectable product.[2] Other common reagents for the oxidation of secondary alcohols to ketones, such as pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄), are also viable options.[3]

Q4: I am using a Tiffeneau-Demjanov rearrangement to synthesize cyclobutanone. What are the potential side products I should be aware of?

A4: The Tiffeneau-Demjanov rearrangement, which converts a 1-aminomethyl-cycloalkanol to a cycloketone, and the related Demjanov rearrangement can produce several byproducts.[4][5][6] These can include alkenes, resulting from elimination reactions, and un-expanded cycloalcohols.[4][5] The yields of these side products can increase with larger starting ring sizes.[4]

Q5: In the synthesis of cyclobutanone from cyclopropylcarbinol, I am observing 3-butene-1-ol as a byproduct. Why is this happening?

A5: The synthesis of cyclobutanone from cyclopropylcarbinol often proceeds through an acid-catalyzed rearrangement to form cyclobutanol as an intermediate. During this rearrangement, a competing reaction can lead to the formation of 3-butene-1-ol.[1]

Troubleshooting Guides

Issue 1: Low Yield of Cyclobutanone and Presence of 4-hydroxybutyraldehyde in Chromic Acid Oxidation
  • Symptom: GC-MS or NMR analysis of the crude product shows a significant peak corresponding to 4-hydroxybutyraldehyde, and the yield of cyclobutanone is lower than expected (can be as low as 60-70%).

  • Cause: Presence of chromium(IV) intermediates leading to oxidative cleavage of the cyclobutanol ring.[1]

  • Solution:

    • Introduce a Co-oxidant: Add oxalic acid to the reaction mixture. It is typically used in excess to ensure the rapid reduction of Cr(VI) to Cr(III).[1]

    • Monitor Temperature: Keep the reaction temperature low to minimize side reactions.

    • Alternative Oxidants: Consider using a more selective oxidizing agent such as ruthenium tetroxide or PCC.[2][3]

Issue 2: Formation of Alkene Byproducts in Tiffeneau-Demjanov Rearrangement
  • Symptom: Spectroscopic analysis indicates the presence of carbon-carbon double bonds, and the isolated product is a mixture.

  • Cause: Competing elimination pathways from the carbocation intermediate.[5]

  • Solution:

    • Control Reaction Temperature: Perform the diazotization at low temperatures (typically 0-5 °C) to control the decomposition of the diazonium ion and subsequent carbocation rearrangements.[7]

    • Choice of Acid: The choice of acidic media can influence the product distribution. Trifluoroacetic acid (TFA) is sometimes preferred for better solubility and can lead to higher yields and fewer side products.[7]

Data Presentation

Synthesis MethodStarting MaterialOxidizing/Reagent SystemCommon Side Product(s)Typical Yield of Side ProductReference
Oxidation of CyclobutanolCyclobutanolChromic Acid (no additive)4-hydroxybutyraldehyde~30-40%[1]
Oxidation of CyclobutanolCyclobutanolChromic Acid / Oxalic AcidCarbon DioxideNot applicable[1]
Oxidation of CyclobutanolCyclobutanolRuthenium TetroxideNone detectedNot applicable[2]
Acid-Catalyzed RearrangementCyclopropylcarbinolAcid (e.g., H₂SO₄)3-butene-1-olVariable[1]
Demjanov/Tiffeneau-Demjanov Rearrangement1-aminomethylcycloalkanolNitrous AcidAlkenes, un-expanded alcoholVariable[4][5]

Experimental Protocols

Protocol 1: Synthesis of Cyclobutanone via Chromic Acid Oxidation of Cyclobutanol with Suppression of Side Products

This protocol is adapted from a procedure that utilizes oxalic acid to prevent the formation of 4-hydroxybutyraldehyde.[1]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of cyclobutanol in a suitable solvent like diethyl ether or acetone.

  • Preparation of Oxidizing Solution: Separately prepare a solution of chromium trioxide (CrO₃) in water and sulfuric acid. Cool this solution in an ice bath.

  • Addition of Oxalic Acid: To the cyclobutanol solution, add a molar excess of oxalic acid dihydrate.

  • Oxidation: Cool the flask containing the cyclobutanol and oxalic acid in an ice-water bath. Slowly add the cold chromic acid solution from the dropping funnel while maintaining the reaction temperature below 10 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the orange color of Cr(VI) is no longer visible.

  • Workup: Quench the reaction by adding isopropanol to destroy any excess oxidant. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude cyclobutanone by distillation.

Mandatory Visualization

Cyclobutanone_Synthesis_Side_Products cluster_oxidation Oxidation of Cyclobutanol cluster_suppression Suppression Pathway Cyclobutanol Cyclobutanol CrIV Cr(IV) Intermediate Cyclobutanol->CrIV Oxidation CrVI Cr(VI) Oxidant (e.g., H2CrO4) CrVI->CrIV CrIII Cr(III) CrVI->CrIII Co-oxidation Cyclobutanone_Ox Cyclobutanone (Desired Product) Side_Product 4-Hydroxybutyraldehyde (Side Product) CrIV->Cyclobutanone_Ox 2e- Oxidation CrIV->Side_Product C-C Cleavage Oxalic_Acid Oxalic Acid Oxalic_Acid->CrIII CO2 CO2 Oxalic_Acid->CO2

References

improving the yield of cyclobutanone synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclobutanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of cyclobutanone.

Troubleshooting Guide

This guide addresses common issues that can arise during cyclobutanone synthesis, leading to low yields or impure products.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in cyclobutanone synthesis can stem from several factors depending on the chosen synthetic route. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction:

    • Problem: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy. If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature, if the protocol allows. Ensure efficient stirring to overcome mass transfer limitations.

  • Suboptimal Reaction Conditions:

    • Problem: Incorrect temperature, pressure, or pH can drastically affect the yield.[1]

    • Solution: Strictly adhere to the optimized reaction conditions outlined in the protocol. For temperature-sensitive reactions, use a reliable temperature control system. For pH-sensitive steps, such as in rearrangement reactions, ensure the correct pH is maintained.[1]

  • Reagent Quality and Stoichiometry:

    • Problem: Impure or improperly stored reagents can introduce side reactions or inhibit the catalyst. Incorrect stoichiometry can lead to an excess of one reactant and incomplete conversion of the other.

    • Solution: Use high-purity starting materials and ensure they are appropriately pre-treated (e.g., dried, degassed) if required.[2] Accurately measure all reagents and ensure the correct molar ratios are used.

  • Product Loss During Workup and Purification:

    • Problem: Cyclobutanone is volatile and water-soluble, which can lead to significant losses during extraction and distillation.

    • Solution: When performing aqueous extractions, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of cyclobutanone. Use a continuous liquid-liquid extractor for more efficient extraction.[3] During solvent removal by rotary evaporation, use a cooled trap and moderate vacuum to prevent loss of the volatile product. Fractional distillation should be performed with an efficient column to separate the product from impurities and the solvent.[1]

Q2: I am observing multiple unexpected spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?

A2: The nature of side products is highly dependent on the synthetic method employed.

  • For Rearrangement Reactions (e.g., from Cyclopropylcarbinol):

    • Common Side Products: In the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, 3-buten-1-ol can be a significant byproduct.[1] During the subsequent oxidation of cyclobutanol, over-oxidation or C-C bond cleavage can lead to the formation of 4-hydroxybutyraldehyde, especially in the absence of additives like oxalic acid when using chromic acid.

    • Minimization Strategies: To minimize 3-buten-1-ol formation, carefully control the reaction time and temperature during the rearrangement. For the oxidation step, using a co-oxidant like oxalic acid with chromic acid can suppress the formation of cleavage byproducts.[1] Alternatively, milder and more selective oxidizing agents can be employed.

  • For [2+2] Cycloadditions (e.g., Ketene + Diazomethane):

    • Common Side Products: This reaction is prone to the formation of cyclopentanone and other ring-expanded products due to the rearrangement of the initial cyclobutanone under the reaction conditions. Polymerization of ketene is also a common issue.[4]

    • Minimization Strategies: Maintain a low temperature throughout the reaction and addition of reagents. Use a dilute solution of diazomethane and add it slowly to the ketene solution to keep the concentration of the reactive intermediates low. The use of specific catalysts can also improve the selectivity towards cyclobutanone.

  • For Tiffeneau-Demjanov Rearrangement:

    • Common Side Products: The formation of alkenes and un-expanded cycloalcohols are common byproducts.[5] The regioselectivity of the rearrangement can also be an issue, leading to a mixture of ketone isomers if the migrating carbons are not equivalent.

    • Minimization Strategies: Careful control of the reaction temperature (typically 0-5 °C) is crucial to minimize side reactions.[6] The choice of acid and the rate of addition of the nitrite source can also influence the product distribution.

Q3: My reaction has stalled and is not proceeding to completion. What steps should I take?

A3: A stalled reaction can be due to several factors:

  • Catalyst Deactivation:

    • Problem: The catalyst may have been deactivated by impurities in the starting materials or solvent.

    • Solution: Ensure all reagents and solvents are of high purity and are properly dried and degassed. If catalyst deactivation is suspected, it may be necessary to add a fresh portion of the catalyst.

  • Insufficient Reagent:

    • Problem: One of the reagents may have been consumed or is not present in a sufficient amount.

    • Solution: If it is safe to do so, adding a small, additional amount of the limiting reagent can sometimes restart the reaction. This should be done cautiously while monitoring the reaction progress.

  • Temperature Fluctuation:

    • Problem: A drop in temperature can significantly slow down or halt a reaction.

    • Solution: Verify that the heating or cooling bath is functioning correctly and that the reaction mixture is at the target temperature.

The following workflow can help in troubleshooting a stalled reaction:

stalled_reaction_troubleshooting start Reaction Stalled check_temp Verify Reaction Temperature start->check_temp check_reagents Check Reagent Purity and Stoichiometry check_temp->check_reagents Temp OK stop_reaction Stop and Re-evaluate Protocol check_temp->stop_reaction Temp incorrect, adjust check_catalyst Assess Catalyst Activity check_reagents->check_catalyst Reagents OK check_reagents->stop_reaction Impure/Incorrect Stoichiometry add_reagent Add More Limiting Reagent (cautiously) check_catalyst->add_reagent Catalyst OK add_catalyst Add Fresh Catalyst check_catalyst->add_catalyst Catalyst likely deactivated continue_reaction Continue Monitoring Reaction add_reagent->continue_reaction add_catalyst->continue_reaction cyclopropylcarbinol_synthesis_workflow start Start rearrangement Acid-Catalyzed Rearrangement (Cyclopropylcarbinol -> Cyclobutanol) start->rearrangement oxidation Oxidation (Cyclobutanol -> Cyclobutanone) rearrangement->oxidation One-pot workup Aqueous Workup and Extraction oxidation->workup purification Drying and Fractional Distillation workup->purification product Pure Cyclobutanone purification->product diazomethane_ketene_workflow start Start prep_ch2n2 Prepare Diazomethane Solution (EXTREME CAUTION) start->prep_ch2n2 gen_ketene Generate Ketene Gas (in situ) (HIGHLY TOXIC) start->gen_ketene cycloaddition [2+2] Cycloaddition (Low Temperature) prep_ch2n2->cycloaddition gen_ketene->cycloaddition quench Quench Excess Diazomethane cycloaddition->quench workup Aqueous Workup quench->workup purification Drying and Fractional Distillation workup->purification product Pure Cyclobutanone purification->product

References

Technical Support Center: Synthesis of Strained Four-membered Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of strained four-membered rings. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of cyclobutanes, oxetanes, azetidines, and thietanes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing four-membered rings?

A1: The principal difficulty in synthesizing four-membered rings lies in their inherent ring strain, which makes them thermodynamically less favorable to form and prone to ring-opening reactions. Common issues include low yields, the formation of polymeric or dimeric side products, and difficulties in purification.[1] The successful synthesis of these structures requires careful control of reaction conditions to favor intramolecular cyclization over competing intermolecular reactions.

Q2: How can I minimize the formation of side products during intramolecular cyclization?

A2: To favor the desired intramolecular cyclization, high dilution conditions are often employed. This involves the slow addition of the substrate to the reaction mixture, which keeps the instantaneous concentration of the reactant low and thus minimizes intermolecular reactions. The choice of a suitable solvent and a highly efficient leaving group can also significantly improve the yield of the desired four-membered ring.

Q3: What are the most common synthetic strategies for constructing four-membered rings?

A3: The most prevalent methods include:

  • [2+2] Cycloadditions: These reactions, often photochemically induced, are powerful for forming cyclobutanes and oxetanes (Paternò-Büchi reaction).[2] Aza-Paternò-Büchi reactions are used for azetidine synthesis.[3][4]

  • Intramolecular Cyclizations: This is a widely used method for all types of four-membered rings and typically involves the formation of a carbon-carbon or carbon-heteroatom bond from a linear precursor. Common examples include the Williamson ether synthesis for oxetanes and the cyclization of γ-haloamines for azetidines.[3][5]

  • Ring Expansions: Smaller rings, such as epoxides or aziridines, can be expanded to their corresponding four-membered ring counterparts.[3]

Q4: How do I choose the appropriate protecting group for the nitrogen atom in azetidine synthesis?

A4: The choice of a nitrogen protecting group is critical and depends on the subsequent reaction conditions. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various conditions and its facile removal under acidic conditions. Other common protecting groups include benzyl (Bn) and carbobenzyloxy (Cbz), which offer different deprotection strategies.

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Cyclization for Azetidine Synthesis

Possible Causes:

  • Competing Intermolecular Reactions: Polymerization or dimerization of the starting material.[3]

  • Poor Leaving Group: The rate of the desired SN2 reaction is too slow.[3]

  • Steric Hindrance: Bulky substituents may impede the cyclization.[3]

  • Unfavorable Conformation: The acyclic precursor may not readily adopt the necessary conformation for ring closure.

Solutions:

  • High Dilution: Employ high dilution techniques by adding the substrate slowly to the reaction mixture.[3]

  • Better Leaving Group: Convert hydroxyl groups to more reactive leaving groups like tosylates (Ts), mesylates (Ms), or triflates (Tf).[3]

  • Substrate Modification: If possible, modify the substrate to reduce steric hindrance near the reaction centers.

  • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.

Issue 2: Poor Regio- or Stereoselectivity in [2+2] Photocycloadditions

Possible Causes:

  • Reaction Mechanism: The reaction may proceed through a diradical intermediate, allowing for bond rotation and loss of stereochemistry.[6]

  • Substrate Electronics: The electronic properties of the alkene and the carbonyl/imine component can influence the regioselectivity.

  • Solvent Effects: The polarity of the solvent can affect the stability of intermediates and transition states.

Solutions:

  • Use of a Photosensitizer: In some cases, using a triplet sensitizer can lead to a more selective reaction pathway.

  • Substrate Control: Modify the substituents on the reactants to electronically favor the desired regioisomer.

  • Solvent Screening: Perform the reaction in a variety of solvents to find the optimal conditions for the desired selectivity.

Data Presentation

The following tables summarize typical yields for the synthesis of various four-membered rings using common synthetic methods.

Table 1: Synthesis of Oxetanes

MethodSubstratesConditionsYield (%)Reference
Williamson Etherification1,3-halohydrinBase (e.g., NaH) in aprotic solvent59 - 87[5]
Paternò-Büchi ReactionCarbonyl + AlkeneUV lightHighly variable, substrate-dependent[5]
Epoxide Ring ExpansionEpoxide + Dimethyloxosulfonium methylideDMSOGood yields[7]
C-H FunctionalizationAlcohol + Vinyl sulfonium saltPhotocatalyst, visible light42 - 99[8][9]

Table 2: Synthesis of Azetidines

MethodSubstratesConditionsYield (%)Reference
Intramolecular Cyclizationγ-amino alcoholMitsunobu conditions (PPh₃, DIAD)High[10]
[2+2] CycloadditionImine + AlkeneVisible light, Ir photocatalyst42 - 93[11]
Intramolecular Aminolysiscis-3,4-epoxy aminesLa(OTf)₃ catalystHigh[12]
Domino Synthesis (Flow)Epichlorohydrin + AmineH₂O, 80 °C51[13]

Table 3: Synthesis of Thietanes

MethodSubstratesConditionsYield (%)Reference
Double Nucleophilic Displacement1,3-dihalide + Na₂SEtOH, reflux62 - 97[14]
[2+2] CycloadditionThiobenzophenone + OlefinUV lightGood yields[15]
Ring Opening of OxiranesChloromethyloxirane + H₂SBa(OH)₂Low to good[15][16]
From 1,3-diols1,3-diol -> Dimesylate + Na₂SDMF, 110 °C76[14]

Experimental Protocols

Protocol 1: General Procedure for the Paternò-Büchi Reaction for Oxetane Synthesis

This protocol provides a general method for the photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.

Materials:

  • Carbonyl compound (e.g., benzaldehyde)

  • Alkene (e.g., 2,3-dimethyl-2-butene)

  • Anhydrous solvent (e.g., benzene or acetonitrile)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

Procedure:

  • Dissolve the carbonyl compound (1.0 eq) and the alkene (5-10 eq) in the chosen solvent in the quartz reaction vessel. The concentration should be optimized for the specific setup.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Place the reaction vessel in the photoreactor and irradiate with UV light. Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the oxetane.

Protocol 2: General Procedure for Intramolecular Cyclization to Synthesize N-Boc-azetidine

This protocol describes a typical procedure for the synthesis of an N-Boc protected azetidine from a γ-amino alcohol precursor.

Materials:

  • N-Boc-γ-amino alcohol

  • Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

Step 1: Mesylation/Tosylation

  • Dissolve the N-Boc-γ-amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Slowly add methanesulfonyl chloride (1.2 eq) or p-toluenesulfonyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate/tosylate is often used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude mesylate/tosylate in anhydrous THF or DMF.

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_low_yield start Low Yield in Intramolecular Cyclization cause1 Competing Intermolecular Reactions? start->cause1 solution1 Use High Dilution Conditions cause1->solution1 Yes cause2 Poor Leaving Group? cause1->cause2 No solution2 Convert to Tosylate/Mesylate/Triflate cause2->solution2 Yes cause3 Steric Hindrance? cause2->cause3 No solution3 Modify Substrate to Reduce Bulk cause3->solution3 Yes cause4 Slow Reaction Rate? cause3->cause4 No solution4 Switch to More Polar Aprotic Solvent cause4->solution4 Yes

Caption: Troubleshooting workflow for low yields in intramolecular cyclization.

synthesis_workflow cluster_start Starting Materials cluster_methods Synthetic Methods start_alkene Alkene/Imine/ Carbonyl cycloaddition [2+2] Cycloaddition start_alkene->cycloaddition start_linear Acyclic Precursor (e.g., γ-haloamine) cyclization Intramolecular Cyclization start_linear->cyclization product Strained Four-Membered Ring cycloaddition->product cyclization->product

Caption: General synthetic pathways to four-membered rings.

References

Technical Support Center: Optimization of Metal-Catalyzed Cyclobutanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metal-catalyzed cyclobutanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in metal-catalyzed cyclobutanone synthesis can stem from several factors. The most common culprits include:

  • Purity of Reagents and Solvents: Starting materials, catalysts, and solvents must be of high purity. Trace impurities, particularly water and oxygen, can deactivate sensitive catalysts. Ensure solvents are properly dried and degassed.[1][2]

  • Catalyst Activity: The metal catalyst may be old, improperly stored, or from a batch with low activity. It's advisable to use fresh, high-purity catalysts.[2]

  • Reaction Temperature: The temperature may be suboptimal. Some reactions require precise temperature control, as deviations can either slow the reaction to a halt or promote side reactions.[3] For instance, in some Ni-catalyzed reactions, increasing the temperature from 40°C to 60°C proved detrimental to the yield.[4]

  • Incorrect Ligand or Catalyst Loading: The ratio of ligand to metal and the overall catalyst loading are critical. Insufficient catalyst will result in a sluggish or incomplete reaction, while incorrect ligand ratios can inhibit catalysis.

Q2: I am observing significant side products. What are the typical side reactions in these syntheses?

The strained nature of cyclobutanone makes it susceptible to several side reactions, which are highly dependent on the metal catalyst and reaction conditions used:

  • Decarbonylation: This is a very common side reaction, especially when using rhodium catalysts.[5][6] The process involves the loss of carbon monoxide (CO) from the cyclobutanone ring, often leading to the formation of cyclopropane derivatives.[5][7]

  • Ring-Opening or Ring-Expansion: Palladium catalysts, in particular, can promote the cleavage of the C-C bond in cyclobutanones, leading to ring-opened intermediates that can subsequently form cyclopentanones or other expanded ring systems.[8][9]

  • [4+2] Cycloaddition: In reactions designed for other transformations, a competitive [4+2] cycloaddition can occur, leading to cyclohexanone byproducts.[5]

Q3: How do I choose the right metal catalyst for my specific transformation?

The choice of metal is dictated by the desired transformation. Here is a general guide:

  • Rhodium (Rh): Excellent for C-C bond activation and annulation reactions, such as [4+2] cycloadditions with alkynes.[10][11] It is, however, prone to inducing decarbonylation.[5]

  • Palladium (Pd): Widely used for ring-opening cross-coupling reactions and can be involved in various cycloadditions.[8][12] The reaction pathway is often highly dependent on the choice of ligand.[13]

  • Cobalt (Co): A good choice for enantioselective intramolecular hydroacylation to form cyclobutanones, where it can favor the formation of the strained four-membered ring over the thermodynamically preferred five-membered ring.[14][15]

  • Nickel (Ni): Effective for C-C σ-bond activation and can be used in carboxylative reactions that trap CO2.[4]

  • Gold (Au): Often used in cycloadditions involving alkynes, such as the [2+2] cycloaddition of ynol ethers with alkenes.[16][17]

Q4: How critical is the choice of ligand, and what should I consider?

The ligand is arguably as important as the metal itself. It directly influences the catalyst's stability, reactivity, and selectivity.[18][19]

  • Steric and Electronic Properties: The size (steric bulk) and electron-donating or -withdrawing properties of the ligand modulate the metal center's reactivity. For example, sterically bulky BINAP-type ligands have been used to achieve high enantioselectivity in Rh-catalyzed reactions.

  • Denticity: Monodentate and bidentate ligands can lead to different catalytic behaviors. While bidentate ligands offer more conformational rigidity, monodentate ligands have also proven highly effective in enantioselective catalysis.

  • Controlling Reaction Pathways: In some systems, the ligand can act as a "switch." For instance, in certain Pd-catalyzed reactions of bicyclobutanes, the dppb ligand promotes a (5+3) cycloaddition, while the Cy-DPEphos ligand switches the pathway to a [2σ+2σ] cycloaddition.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Incorrect reaction temperature. 4. Impure starting materials.1. Use a fresh batch of catalyst or a different catalyst. 2. Ensure all glassware is flame-dried or oven-dried. Use rigorously dried and degassed solvents. Maintain an inert atmosphere (Argon or Nitrogen).[2] 3. Optimize the temperature in small increments. Monitor the reaction by TLC or GC-MS to find the optimal point. 4. Purify all starting materials before use.[1]
Formation of Decarbonylated Byproduct (e.g., Cyclopropane) 1. Catalyst choice (e.g., Rhodium). 2. Reaction kinetics favor decarbonylation over the desired step.1. Switch to a different metal catalyst less prone to decarbonylation (e.g., Ni, Co). 2. Adjust reaction conditions. Lowering the temperature may disfavor the decarbonylation pathway. In some cases, the carbonyl group can be protected in situ via imine formation to prevent decarbonylation.[7]
Formation of Ring-Expanded Product (e.g., Cyclopentanone) 1. Catalyst choice (e.g., Palladium). 2. Substrate is prone to rearrangement.1. If ring expansion is undesired, consider a different catalyst system (e.g., Au, Co). 2. Modify the substrate to disfavor rearrangement. The choice of ligand is also critical in controlling the reaction pathway.[8][13]
Low Enantioselectivity 1. Suboptimal chiral ligand. 2. Incorrect ligand-to-metal ratio. 3. Reaction temperature is too high, reducing chiral discrimination. 4. Presence of achiral catalytic species due to impurities.1. Screen a variety of chiral ligands (e.g., BINAP, SEGPHOS, phosphoramidites).[20] 2. Optimize the ligand-to-metal ratio; typically, a slight excess of ligand is used. 3. Attempt the reaction at a lower temperature.[21] 4. Ensure high purity of all reaction components.
Reaction Does Not Go to Completion 1. Insufficient catalyst loading. 2. Catalyst deactivation over time. 3. Product inhibition.1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 2. Add the catalyst in portions over the course of the reaction. 3. Run the reaction at a lower concentration to minimize potential product inhibition.

Data Presentation: Catalyst System Comparison

The following tables summarize conditions for different metal-catalyzed reactions involving cyclobutanones.

Table 1: Palladium-Catalyzed Cross-Coupling for Cyclopentanone Synthesis [8]

ParameterCondition
Catalyst Pd(OAc)₂
Catalyst Loading 10 mol%
Ligand PPh₃ (20 mol%)
Base Diisopropylethylamine (2 equiv)
Additive n-Bu₄NCl (2 equiv)
Solvent DMF
Temperature 80 °C
Time 12 h
Yield 70%

Table 2: Rhodium-Catalyzed Asymmetric Arylation [21]

ParameterCondition
Catalyst Precursor [Rh(cod)Cl]₂
Catalyst Loading 2.5 mol%
Ligand Chiral Diene Ligand (5.5 mol%)
Base K₃PO₄·H₂O (4.0 equiv)
Solvent Toluene / H₂O (10:1)
Temperature 40 °C
Yield 85%
Enantiomeric Excess 95% ee

Table 3: Nickel-Catalyzed C-C Activation / CO₂ Fixation [4]

ParameterCondition
Catalyst NiCl₂·(DME)
Ligand Chiral Pyridine-based Ligand
Additive AlCl₃
Solvent Dichloroethane (DCE)
Temperature 40 °C
Yield 70%

Experimental Protocols

General Protocol for Rh(I)-Catalyzed [4+2] Annulation [10][22]

This protocol is a representative example for the annulation of a furan-fused cyclobutanone with an alkyne.

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the Rh(I) catalyst precursor (e.g., [Rh(COD)Cl]₂, 2.5 mol%), the appropriate ligand (e.g., dppp, 6 mol%), and the cyclobutanone substrate (1.0 equiv).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Add the alkyne coupling partner (1.2 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at the optimized temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

  • Characterization: Characterize the purified product using NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).

Visualizations

Metal-Catalyzed Annulation Pathway General Catalytic Cycle M_cat Active M(0) or M(I) Catalyst OxAdd Oxidative Addition (C-C Bond Cleavage) M_cat->OxAdd Metallacycle Metallacyclopentanone Intermediate OxAdd->Metallacycle Coord Coordination of Coupling Partner Metallacycle->Coord Insertion Migratory Insertion Coord->Insertion Expanded_Metallacycle Expanded Metallacycle (e.g., 7-membered) Insertion->Expanded_Metallacycle RedElim Reductive Elimination Expanded_Metallacycle->RedElim RedElim->M_cat Catalyst Regeneration Product Annulated Product RedElim->Product Substrate Cyclobutanone Substrate Substrate->OxAdd Partner Coupling Partner (e.g., Alkyne) Partner->Coord

Caption: General catalytic cycle for metal-catalyzed annulation.

Experimental Workflow Standard Experimental Workflow prep 1. Reagent & Glassware Prep (Drying, Degassing) setup 2. Reaction Setup (Inert Atmosphere) prep->setup run 3. Run Reaction (Heating & Stirring) setup->run monitor 4. Monitor Progress (TLC / GC-MS) run->monitor monitor->run If incomplete workup 5. Quench & Work-up (Extraction) monitor->workup If complete purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, HRMS) purify->char

Caption: A standard workflow for a synthesis experiment.

Troubleshooting Guide Troubleshooting Decision Tree start Problem: Low Yield / No Reaction check_reagents Check Reagents & Solvents start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions analyze_crude Analyze Crude Mixture start->analyze_crude purity Are they pure & dry? check_reagents->purity temp_cat Temp, Atmosphere, Catalyst Loading Correct? check_conditions->temp_cat side_products Side products observed? analyze_crude->side_products purity->check_conditions Yes purify Purify/Dry/Degas Re-run reaction purity->purify No temp_cat->analyze_crude Yes optimize Optimize conditions (Temp, Loading, etc.) temp_cat->optimize No decarb Decarbonylation? side_products->decarb Yes no_reaction Only starting material remains side_products->no_reaction No change_cat Change catalyst or protect carbonyl decarb->change_cat Yes other_side Other byproducts? (e.g., Ring-opening) decarb->other_side No change_ligand Change ligand or metal catalyst other_side->change_ligand Yes

Caption: A decision tree for troubleshooting low-yield reactions.

References

benzyl group deprotection issues in complex molecules.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of benzyl groups in complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for benzyl group deprotection?

A1: The primary methods for cleaving benzyl ethers and N-benzyl groups include catalytic hydrogenolysis, oxidative cleavage, and the use of Lewis acids.[1][2][3] Catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) and a hydrogen source, is the most common and generally mildest method.[1][4] Oxidative methods often utilize reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for p-methoxybenzyl (PMB) ethers.[2][5] Lewis acids, such as tin(IV) chloride (SnCl₄), can also be employed for selective deprotection.[6]

Q2: Why is my hydrogenolysis reaction slow or incomplete?

A2: Several factors can lead to a sluggish or incomplete hydrogenolysis reaction. These include inactive or poisoned catalysts, poor solubility of the starting material or product, and insufficient reaction conditions (e.g., low hydrogen pressure or temperature).[4] Catalyst poisoning by sulfur or nitrogen-containing functional groups is a frequent issue.[4][7]

Q3: Can I selectively deprotect a benzyl group in the presence of other reducible functional groups?

A3: Yes, selective deprotection is possible, but it requires careful selection of the reaction conditions. For instance, using a hydrogen transfer reagent like 1,4-cyclohexadiene instead of hydrogen gas can sometimes offer better selectivity.[2] Oxidative methods or the use of specific Lewis acids can also provide chemoselectivity, leaving groups like alkenes, alkynes, or other protecting groups intact.[2][6] Visible-light-mediated oxidative debenzylation has also been shown to be compatible with various sensitive functional groups.[8][9]

Q4: What is catalyst poisoning and how can I avoid it?

A4: Catalyst poisoning occurs when impurities or functional groups in the reaction mixture bind to the active sites of the catalyst (e.g., palladium), reducing its activity.[4][7] Common poisons include sulfur compounds (thiols, thioethers), nitrogen compounds (amines, pyridines), and heavy metals.[7] To avoid poisoning, ensure high purity of the starting material and solvents, and consider pre-treating the substrate to remove potential poisons.[4] Using a more robust catalyst, like Pearlman's catalyst (Pd(OH)₂/C), or adding an acid to protonate amines can also mitigate this issue.[4][10]

Q5: How does steric hindrance affect benzyl group deprotection?

A5: Steric hindrance around the benzyl group can significantly slow down the deprotection reaction.[5][11] The bulky nature of the substrate can impede access of the reagent or catalyst to the benzylic C-O or C-N bond.[11] To overcome this, harsher reaction conditions such as increased temperature, higher pressure, or a more active catalyst may be necessary.[4][5]

Troubleshooting Guide: Catalytic Hydrogenolysis

This guide provides solutions to common problems encountered during benzyl group deprotection via catalytic hydrogenolysis.

Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Inactive Catalyst - Use a fresh batch of Pd/C catalyst. - Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4]
Catalyst Poisoning - Purify the starting material to remove sulfur or other poisoning impurities.[4] - Use high-purity solvents.[4] - Add a small amount of acid (e.g., acetic acid or HCl) to protonate basic nitrogen atoms that may act as poisons.[4][12]
Poor Solubility - Change the solvent system to one that dissolves both the starting material and the product. Common solvents include methanol, ethanol, ethyl acetate, and THF, or mixtures thereof.[1][4]
Insufficient Reaction Conditions - Increase the hydrogen pressure using a Parr apparatus.[4] - Increase the reaction temperature (e.g., to 40-50 °C).[4] - Increase the catalyst loading (e.g., from 10 wt% to 20-50 wt%).[4]
Side Reactions/Product Degradation Over-reduction of other functional groups - Use a milder hydrogen source, such as ammonium formate or 1,4-cyclohexadiene (transfer hydrogenation).[13] - Consider an alternative deprotection method (e.g., oxidative cleavage or Lewis acid treatment).[2]
Benzyl Group Migration - This is a less common issue but can occur under certain conditions. Modifying the solvent or catalyst may help.
Difficult Product Isolation Product is an amine - After filtration of the catalyst, perform an acid-base extraction to isolate the amine product.
Product is polar and water-soluble - After reaction work-up, consider lyophilization or ion-exchange chromatography for isolation.

Experimental Protocols

Protocol 1: Standard Benzyl Ether Deprotection by Catalytic Hydrogenolysis

This protocol describes a general procedure for the deprotection of a benzyl ether using palladium on carbon and hydrogen gas.

  • Preparation: In a suitable reaction vessel, dissolve the benzyl-protected substrate (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate (typically 0.1 M concentration).[1]

  • Catalyst Addition: Carefully add 10% palladium on carbon (10-20 wt% of the substrate).

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (or use a hydrogen balloon). Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, but can be increased for difficult substrates) at room temperature.[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification can be performed by chromatography if necessary.

Protocol 2: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether with DDQ

This protocol is suitable for the selective cleavage of PMB ethers, often in the presence of other protecting groups that are sensitive to hydrogenolysis.

  • Preparation: Dissolve the PMB-protected substrate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).[2]

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to remove the DDQ byproducts.

Visualizations

Deprotection Method Selection Workflow

start Substrate with Benzyl Group check_reducible Other Reducible Groups Present? start->check_reducible check_oxidizable Other Oxidizable Groups Present? check_reducible->check_oxidizable Yes hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H2) check_reducible->hydrogenolysis No check_acid_labile Acid-Labile Groups Present? transfer_hydrogenolysis Transfer Hydrogenolysis (Ammonium Formate) check_acid_labile->transfer_hydrogenolysis Yes lewis_acid Lewis Acid (e.g., SnCl4) check_acid_labile->lewis_acid No check_oxidizable->check_acid_labile Yes oxidative Oxidative Cleavage (DDQ) check_oxidizable->oxidative No deprotected_product Deprotected Product hydrogenolysis->deprotected_product transfer_hydrogenolysis->deprotected_product oxidative->deprotected_product lewis_acid->deprotected_product

Caption: A decision tree for selecting a suitable benzyl group deprotection method.

Troubleshooting Logic for Incomplete Hydrogenolysis

start Incomplete Hydrogenolysis check_catalyst Is the catalyst fresh and active? start->check_catalyst check_poisoning Potential catalyst poisoning? check_catalyst->check_poisoning Yes replace_catalyst Use fresh Pd/C or Pd(OH)2/C check_catalyst->replace_catalyst No check_conditions Are reaction conditions sufficient? check_poisoning->check_conditions No purify_substrate Purify starting material Use high-purity solvents check_poisoning->purify_substrate Yes check_solubility Is the substrate fully dissolved? check_conditions->check_solubility Yes increase_conditions Increase H2 pressure Increase temperature Increase catalyst loading check_conditions->increase_conditions No change_solvent Change solvent system check_solubility->change_solvent No

Caption: A flowchart for troubleshooting incomplete benzyl group hydrogenolysis.

References

Cyclobutanone Synthesis: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclobutanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up cyclobutanone production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing cyclobutanone?

A1: The most prevalent industrial methods for cyclobutanone synthesis often start from readily available and cost-effective precursors. One common route involves the rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation.[1][2][3] Another approach is the ring expansion of cyclopropanecarboxylic acid derivatives.[4] For specific applications, ketene cycloaddition reactions are also employed, although they can present unique scale-up challenges.[5][6]

Q2: What are the primary safety concerns when scaling up cyclobutanone synthesis?

A2: Safety is a paramount concern, particularly with certain reagents. Diazomethane, used in some ring expansion methods, is highly toxic and explosive, requiring specialized equipment and stringent safety protocols for large-scale operations.[7][8][9] Reactions involving strong oxidizing agents or running at elevated temperatures and pressures also require careful monitoring and control to prevent runaway reactions.[10] It is crucial to conduct a thorough hazard analysis before any scale-up.

Q3: How can I improve the purity of my cyclobutanone product at a larger scale?

A3: Achieving high purity on a large scale requires a multi-step approach. The initial choice of synthesis route can significantly impact the impurity profile. Post-reaction, a combination of purification techniques is often necessary. These can include vacuum distillation, extraction, and crystallization.[4] For instance, a process involving the oxidation of cyclobutanol may result in a crude aqueous mixture that requires distillation to remove water and other organic impurities.[11]

Q4: What are the typical yields and purities I can expect from common scale-up methods?

A4: Yields and purities are highly dependent on the chosen synthesis route and the optimization of reaction conditions. For example, a two-step process starting from cyclopropylcarbinol, with the isolation of cyclobutanol, can achieve an overall yield of 45-50% with a purity of 98-99%.[1] An industrial process involving the in-situ oxidation of cyclobutanol (derived from cyclopropylcarbinol) with sodium hypochlorite has been reported to yield cyclobutanone with a purity of up to 98%.[12] A method starting from cyclopropyl carboxylic acid and involving TEMPO-mediated oxidation claims a product purity of 99% after simple post-processing.[2]

Troubleshooting Guides

Synthesis Route 1: From Cyclopropylcarbinol via Oxidation of Cyclobutanol

Problem 1: Low yield of cyclobutanol from cyclopropylcarbinol rearrangement.

  • Possible Cause: Incomplete reaction or side product formation. The rearrangement of cyclopropylcarbinol can produce a mixture of products, including about 80% cyclobutanol and 8% 3-butene-1-ol.[1]

  • Solution:

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (e.g., around 3 hours) as specified in established protocols.[12]

    • Acid Concentration: The concentration of the acid catalyst (e.g., hydrochloric acid) is critical. Use the recommended concentration to promote the desired rearrangement.

    • Purification: If a higher purity of cyclobutanol is required before the oxidation step, consider neutralizing the reaction mixture and performing a fractional distillation.[1]

Problem 2: Incomplete oxidation of cyclobutanol to cyclobutanone.

  • Possible Cause: Insufficient oxidant, incorrect reaction temperature, or deactivation of the catalyst.

  • Solution:

    • Oxidant Stoichiometry: Ensure the correct molar ratio of the oxidizing agent (e.g., sodium hypochlorite, chromium trioxide) to cyclobutanol.

    • Temperature Control: Maintain the recommended reaction temperature. For instance, oxidation with sodium hypochlorite is often carried out at 0-5°C.[12]

    • pH Control: In some protocols, maintaining a specific pH is crucial for the reaction to proceed efficiently. For example, when using a chlorine solution for oxidation, the pH should not rise above 2.[3]

Problem 3: Presence of halogenated impurities in the final product.

  • Possible Cause: Use of halogenated solvents (e.g., dichloromethane) for extraction.[11]

  • Solution:

    • Solvent Selection: If possible, explore alternative, less hazardous extraction solvents.

    • Purification: Employ fractional distillation to separate the cyclobutanone from the higher or lower boiling point halogenated solvents. Be aware that some halogenated solvents have toxicity issues.[10]

Synthesis Route 2: Ring Expansion Reactions (e.g., Tiffeneau-Demjanov Rearrangement)

Problem 1: Low yield in the Tiffeneau-Demjanov rearrangement.

  • Possible Cause: Sub-optimal reaction conditions or substrate limitations. Yields can decrease as the initial ring size increases.[13][14]

  • Solution:

    • Temperature Control: The diazotization step is typically performed at low temperatures (0-5°C) to control the exothermic reaction and minimize the decomposition of the diazonium intermediate.

    • Reagent Addition: Slow, controlled addition of nitrous acid is crucial to maintain the reaction temperature and prevent side reactions.

    • Substrate Suitability: This method is most effective for the synthesis of five, six, and seven-membered rings.[13][14]

Problem 2: Formation of multiple rearranged products.

  • Possible Cause: The formation of a carbocation intermediate that can undergo various rearrangements.

  • Solution:

    • Migratory Aptitude: The regioselectivity of the rearrangement is influenced by the migratory aptitude of the adjacent groups. Consider the substrate design to favor the desired ring expansion. The 2°-alkyl group, for instance, shifts preferentially.[15]

    • Stereochemistry: The stereochemistry of the starting 1-aminomethyl-cycloalkanol can influence the reaction outcome.

Synthesis Route 3: [2+2] Cycloaddition of Ketenes

Problem 1: Low yield and poor diastereoselectivity in thermal cycloaddition.

  • Possible Cause: High reaction temperatures leading to side reactions and lack of stereocontrol.

  • Solution:

    • Lewis Acid Promotion: The use of a Lewis acid catalyst can significantly accelerate the reaction rate, improve yields, and enhance diastereoselectivity, even allowing for inverse diastereoselectivity compared to thermal conditions.[6][16][17]

    • Stoichiometry: Note that Lewis acid-promoted reactions may require stoichiometric amounts of the catalyst due to product inhibition.[16]

Problem 2: Dimerization of the ketene starting material.

  • Possible Cause: Ketenes are highly reactive and can readily dimerize, especially at higher concentrations.

  • Solution:

    • In situ Generation: Generate the ketene in situ in the presence of the alkene to minimize its concentration and favor the desired cycloaddition.

    • Reaction Conditions: Optimize the reaction temperature and concentration to favor the intermolecular reaction over dimerization.

Experimental Protocols

Protocol 1: Cyclobutanone from Cyclopropylcarbinol (Two-Step, Lab Scale-Up)

This protocol is based on the procedure from Organic Syntheses, which can be adapted for larger scales with appropriate equipment and safety precautions.[1]

Step 1: Rearrangement of Cyclopropylcarbinol to Cyclobutanol

  • In a suitably sized reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine cyclopropylcarbinol and concentrated hydrochloric acid in water.

  • Heat the mixture to reflux and maintain for approximately 100 minutes. The formation of cyclobutanol, which is partially soluble in water, will be observed as a separate phase.[1]

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide and sodium bicarbonate).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ether).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate).

  • Perform a fractional distillation to isolate cyclobutanol. A yield of 60-65% of 95-97% pure cyclobutanol can be expected.[1]

Step 2: Oxidation of Cyclobutanol to Cyclobutanone

  • In a reaction vessel equipped for cooling and stirring, dissolve cyclobutanol in a suitable solvent.

  • Prepare a solution of the oxidizing agent (e.g., chromium trioxide and oxalic acid in water).

  • Slowly add the oxidant solution to the cyclobutanol solution while maintaining a low temperature (e.g., 10-15°C) to control the exothermic reaction.[1]

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or GC).

  • Work up the reaction mixture, which may involve extraction and washing.

  • Purify the crude cyclobutanone by fractional distillation. This two-step process can yield cyclobutanone with a purity of 98-99% and an overall yield of 45-50%.[1]

Protocol 2: Industrial Scale Synthesis of Cyclobutanone from Cyclopropylcarbinol (In-situ)

This protocol is adapted from a patented industrial process.[12]

  • Charge a large-scale reactor with cyclopropyl carbinol and water, followed by concentrated hydrochloric acid.

  • Heat the mixture under reflux for approximately 3 hours to facilitate the rearrangement to cyclobutanol.

  • Cool the reaction mixture to 0-5°C.

  • Slowly add an aqueous solution of sodium hypochlorite (e.g., 13% active chlorine) over a period of 3 hours, ensuring the pH does not exceed 2.

  • Continue stirring at 0-5°C for about 4 hours.

  • Extract the reaction mixture with a suitable solvent like dichloromethane.

  • Combine the organic extracts and concentrate by distilling off the solvent.

  • The residue is then purified by distillation under atmospheric pressure to yield cyclobutanone. A yield of 84.7% with a purity of 95.5% has been reported for a 1-mole scale reaction.[12]

Data Presentation

Table 1: Comparison of Cyclobutanone Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsReported YieldReported PurityKey Scale-Up Considerations
From Cyclopropylcarbinol (Two-Step) CyclopropylcarbinolHCl, CrO₃, Oxalic Acid45-50% (overall)98-99%Handling of chromic acid, multi-step process.[1]
From Cyclopropylcarbinol (In-situ) CyclopropylcarbinolHCl, NaOCl~85%~95.5%Temperature and pH control during oxidation are critical.[12]
From Cyclopropyl Carboxylic Acid Cyclopropyl Carboxylic AcidReducing agent, Acid, TEMPOHigh99%Cost of TEMPO catalyst, multi-step synthesis.[2][4]
Tiffeneau-Demjanov Rearrangement 1-aminomethyl-cycloalkanolNitrous AcidVaries (decreases with larger rings)VariesHandling of nitrous acid, potential for multiple products.[13][14]
Ketene [2+2] Cycloaddition Ketene, AlkeneLewis Acid (optional)Good (with Lewis Acid)GoodKetene handling (toxic and prone to dimerization), catalyst cost.[6][16]

Visualizations

experimental_workflow_cyclopropylcarbinol cluster_rearrangement Step 1: Rearrangement cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification start Cyclopropylcarbinol rearrangement Acid-catalyzed Rearrangement (e.g., HCl, reflux) start->rearrangement cyclobutanol Crude Cyclobutanol (contains byproducts) rearrangement->cyclobutanol oxidation Oxidation (e.g., NaOCl or CrO3) Controlled Temp & pH cyclobutanol->oxidation crude_product Crude Cyclobutanone Mixture oxidation->crude_product purification Purification (Distillation, Extraction) crude_product->purification final_product Pure Cyclobutanone purification->final_product

Caption: Workflow for Cyclobutanone Synthesis from Cyclopropylcarbinol.

troubleshooting_logic cluster_synthesis Synthesis Step cluster_workup Work-up & Purification issue Low Yield or Purity Issue reagents Check Reagent Quality & Stoichiometry issue->reagents Possible Cause conditions Verify Reaction Conditions (Temp, Time, pH) issue->conditions Possible Cause extraction Optimize Extraction (Solvent, pH) issue->extraction Possible Cause distillation Optimize Distillation (Vacuum, Column) issue->distillation Possible Cause solution Improved Yield/Purity reagents->solution Leads to Solution conditions->solution Leads to Solution extraction->solution Leads to Solution distillation->solution Leads to Solution

Caption: General Troubleshooting Logic for Synthesis Scale-Up.

References

handling and storage recommendations for 3-((benzyloxy)methyl)cyclobutanone.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed handling and storage recommendations for 3-((benzyloxy)methyl)cyclobutanone to ensure the stability of the compound and the safety of laboratory personnel.

Storage and Handling Recommendations

Proper storage and handling are crucial for maintaining the integrity of this compound. Below is a summary of the recommended practices.

ParameterRecommendationSource
Storage Temperature Room temperature, in a cool, dry place.[1][2]
Atmosphere Store in a well-ventilated area.[1][3]
Container Keep container tightly closed.[1][3]
Incompatible Materials Avoid contact with acids and strong bases.[3]
Handling Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated place. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the signs of degradation for this compound?

    • A1: While specific signs of degradation are not well-documented in the provided resources, any unexpected change in color, or the presence of precipitates could indicate degradation. If degradation is suspected, it is recommended to verify the purity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS) before use.

  • Q2: Can I store this compound in a refrigerator or freezer?

    • A2: The safety data sheets recommend storage at room temperature in a cool, dry place.[1][2] While refrigeration might be acceptable if the compound is sensitive to higher temperatures, it is crucial to ensure the container is tightly sealed to prevent moisture condensation upon removal, as the compound's sensitivity to moisture is not specified. Always allow the container to warm to room temperature before opening.

  • Q3: What should I do in case of a spill?

    • A3: In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[3] Sweep up the material and place it into a suitable container for disposal.[3] Avoid generating dust. Prevent the spill from entering drains.[1]

  • Q4: What are the known incompatible materials?

    • A4: this compound is incompatible with acids and strong bases.[3] Contact with these substances should be avoided to prevent unintended reactions.

Troubleshooting Common Issues

  • Issue: The compound appears discolored after a period of storage.

    • Possible Cause: Potential degradation due to improper storage conditions, such as exposure to light or incompatible materials.

    • Solution: Re-evaluate your storage conditions to ensure the container is tightly sealed and stored away from light and incompatible substances. Verify the purity of the compound before proceeding with your experiment.

  • Issue: An unexpected reaction occurs when using the compound.

    • Possible Cause: Contamination of the compound or reaction with an incompatible substance present in the reaction mixture.

    • Solution: Review the experimental protocol to identify any potential incompatibilities. Ensure all glassware is clean and dry. It is advisable to use a fresh bottle of the compound if contamination is suspected.

Experimental Workflow and Decision Making

The following diagram illustrates the logical workflow for the proper handling and storage of this compound.

G Handling and Storage Workflow for this compound cluster_receiving Receiving and Initial Storage cluster_handling Experimental Use cluster_post_handling Post-Experiment Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area (Room Temperature) Inspect->Store No Damage Quarantine Quarantine and Report Inspect->Quarantine Damaged Prep Prepare for Experiment Store->Prep Handle Handle in Well-Ventilated Area Wear Appropriate PPE Prep->Handle Check Check for Incompatibilities (Acids, Strong Bases) Handle->Check Proceed Proceed with Experiment Check->Proceed No Incompatibilities Stop STOP Do Not Proceed Check->Stop Incompatibility Found Reseal Tightly Reseal Container Proceed->Reseal Dispose Dispose of Waste Properly Proceed->Dispose Return Return to Proper Storage Reseal->Return

References

troubleshooting low yields in [2+2] cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [2+2] cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My [2+2] photocycloaddition reaction has a very low yield or is not proceeding at all.

Possible Causes & Solutions:

  • Incorrect Wavelength: The wavelength of your light source is critical for exciting the substrate or photosensitizer. Ensure your lamp's emission spectrum matches the absorption profile of the molecule being excited. For instance, N-alkyl maleimides can be directly excited with 370 nm UVA light, while N-aryl maleimides may require a photosensitizer like thioxanthone and irradiation at 440 nm (blue light).[1][2]

  • Oxygen Quenching: The excited triplet state, a key intermediate in many photochemical [2+2] cycloadditions, is readily quenched by molecular oxygen.[3] This can halt the reaction. It is crucial to thoroughly deoxygenate your reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for at least 30 minutes prior to and during irradiation.[3]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction's efficiency and product distribution.[4][5][6] Some reactions show improved yields in specific solvents. For example, the photodimerization of dicyclopentadiene yields 71% in [tmba][NTf₂] compared to only 48% in THF.[4] It is advisable to screen a range of solvents with varying polarities.

  • Substrate Purity: Impurities in your starting materials can act as quenchers or participate in side reactions, leading to lower yields. Ensure your alkenes and other reactants are purified before use, for example, by column chromatography or distillation.

  • Lack of Photosensitizer: Some substrates do not efficiently form the necessary excited triplet state upon direct irradiation.[1] In such cases, a photosensitizer is required to absorb the light and transfer the energy to the reactant. For example, the reaction of N-aryl maleimides with olefins requires a photosensitizer like thioxanthone.[1]

Issue 2: I am observing the formation of multiple side products and isomers.

Possible Causes & Solutions:

  • Reaction Concentration: The concentration of your reactants can influence whether the reaction is intermolecular or intramolecular, and can also affect the formation of oligomers or polymers. For intermolecular reactions, using one reactant in excess can favor the desired product.[7]

  • Solvent Effects on Stereoselectivity: The solvent can influence the stereochemical outcome of the reaction.[4][6] For instance, non-polar solvents may favor products with a smaller overall dipole, while polar solvents might favor others.[6] Screening different solvents is recommended to optimize for a specific stereoisomer.

  • Reaction Time and Monitoring: Prolonged irradiation can lead to the decomposition of the desired product or the formation of secondary photoproducts.[3] It is essential to monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time.[3][8]

Issue 3: My thermally-driven [2+2] cycloaddition is not working.

Possible Causes & Solutions:

  • Forbidden Reaction Pathway: Most thermal [2+2] cycloadditions are symmetry-forbidden according to the Woodward-Hoffmann rules and proceed through a stepwise, often high-energy, pathway.[9][10]

  • Specific Substrate Requirements: Thermally allowed [2+2] cycloadditions are generally limited to specific classes of molecules like ketenes, which can react in a suprafacial-antarafacial manner.[11][12] Ensure your substrates are suitable for a thermal pathway.

  • High Activation Energy: Even for thermally allowed stepwise reactions, the activation energy can be substantial. You may need to increase the reaction temperature, but be mindful of potential substrate decomposition.

Quantitative Data Summary

Optimizing reaction conditions is key to improving yields. The following tables summarize the effects of various parameters on [2+2] cycloaddition reactions, based on literature data.

Table 1: Optimization of Photochemical [2+2] Cycloaddition of Styrene to N-Alkyl Maleimides [1]

EntrySolventWavelength (nm)Time (h)Yield (%)Diastereomeric Ratio (dr)
1CH₂Cl₂3701695>20:1
2Toluene3701675>20:1
3CH₃CN3701688>20:1
4Acetone3701665>20:1

Yields determined by ¹H NMR using an internal standard.

Table 2: Optimization of Photochemical [2+2] Cycloaddition of Styrene to N-Aryl Maleimides [1][2]

EntryPhotosensitizer (mol%)SolventWavelength (nm)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Thioxanthone (20)CH₂Cl₂440169210:1
2Thioxanthone (20)Toluene440168510:1
3Thioxanthone (20)CH₃CN440167811:1
4Benzophenone (20)CH₂Cl₂36616<5-
5NoneCH₂Cl₂440160-

Yields determined by ¹H NMR using an internal standard.

Key Experimental Protocols

Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides[1]
  • In a glass vial, add the alkene (2.0 equiv., 0.40 mmol) and the N-alkyl maleimide (1.0 equiv., 0.20 mmol).

  • Add CH₂Cl₂ (2.0 mL) as the solvent.

  • Seal the vial with a rubber septum and purge with argon for at least 15-30 minutes while stirring.

  • Irradiate the stirring reaction mixture under a UVA LED (e.g., Kessil PR 160L, 370 nm) under an argon atmosphere for 16–70 hours.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography (e.g., petroleum ether/EtOAc).

Protocol 2: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Aryl Maleimides[1]
  • In a glass vial, add the alkene (2.0 equiv., 0.40 mmol), the N-aryl maleimide (1.0 equiv., 0.20 mmol), and thioxanthone (20 mol %, 0.04 mmol).

  • Add CH₂Cl₂ (2.0 mL) as the solvent.

  • Seal the vial with a rubber septum and purge with argon for at least 15-30 minutes while stirring.

  • Irradiate the stirring reaction mixture under a blue LED (e.g., Kessil PR 160L, 440 nm) for 16 hours.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography (e.g., petroleum ether/EtOAc).

Visualized Workflows and Pathways

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield in [2+2] Cycloaddition q1 Is the reaction photochemical? start->q1 q2 Is the system deoxygenated? q1->q2 Yes thermal Check if reaction is thermally allowed (e.g., ketenes) q1->thermal No q3 Is the correct wavelength being used? q2->q3 Yes sol1 Deoxygenate with N2/Ar q2->sol1 No q4 Is a photosensitizer required/used? q3->q4 Yes sol2 Match light source to substrate/sensitizer absorption q3->sol2 No q5 Have you screened solvents? q4->q5 Yes sol3 Add appropriate photosensitizer (e.g., thioxanthone) q4->sol3 No/Unsure q6 Are starting materials pure? q5->q6 Yes sol4 Screen solvents (polar & non-polar) q5->sol4 No sol5 Purify starting materials q6->sol5 No end Yield Optimized q6->end Yes sol1->q3 sol2->q4 sol3->q5 sol4->q6 sol5->end

Caption: A step-by-step guide to troubleshooting low yields.

Generalized Mechanism for Photosensitized [2+2] Cycloaddition

Photosensitized_Mechanism cluster_0 Photosensitization cluster_1 Energy Transfer & Reaction S0 Sensitizer (S₀) S1 Excited Singlet (¹S) S0->S1 T1 Excited Triplet (³S) S1->T1 Intersystem Crossing (ISC) A_T1 Excited Alkene (³A*) T1->A_T1 Energy Transfer A0 Alkene (A₀) Intermediate Diradical Intermediate A_T1->Intermediate + Ground State Alkene Product Cyclobutane Product Intermediate->Product Ring Closure

Caption: Energy transfer from a photosensitizer to an alkene.

References

Technical Support Center: Purification of Cyclobutanone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutanone. The information provided is intended to help resolve common issues encountered during the purification of cyclobutanone from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in cyclobutanone reaction mixtures?

A1: The impurities in a cyclobutanone reaction mixture are highly dependent on the synthetic route employed.

  • From Oxidation of Cyclobutanol: This method, particularly using chromium trioxide and oxalic acid, is known to be non-selective and can produce a complex mixture of impurities.[1] Common impurities include unreacted cyclobutanol, cyclopropanemethanol, 3-butene-1-ol, 2-butene-1-ol, cyclopropanecarboxaldehyde, and cyclopropanecarboxylic acid.[1] Additionally, ethers, mixed ethers, hemi-ketals, and ketals can form from reactions between the various alcohols and cyclobutanone present in the mixture.[1] Many of these impurities, often referred to as "color bodies," can cause significant coloration of the final product.[1]

  • From Rearrangement of Cyclopropylmethanol (or Cyclopropylcarbinol): This route can also lead to a mixture of products. Intermediate steps can yield cyclobutanol and 3-butene-1-ol, which can persist as impurities if the reaction or subsequent oxidation is incomplete.[2]

  • From Rearrangement of Oxaspiropentane: This synthesis can introduce 3-buten-2-one and 2-methylpropenal as minor impurities.[3] The precursor, oxaspiropentane, can also be a contaminant if the rearrangement is not complete.[3]

Q2: What are the primary methods for purifying crude cyclobutanone?

A2: The most common and effective methods for purifying cyclobutanone are distillation and extraction.[1][2][4] Column chromatography can also be employed for further purification.[5]

  • Distillation: Fractional distillation is frequently used to separate cyclobutanone from impurities with different boiling points.[2][3] Azeotropic distillation with water is a key technique, as cyclobutanone forms a low-boiling azeotrope with water, which can be an effective initial purification step.[1]

  • Extraction: Liquid-liquid extraction is often used to separate cyclobutanone from water-soluble or water-insoluble impurities.[1][2] Methylene chloride is a common solvent for extracting cyclobutanone from aqueous reaction mixtures.[1][2] However, due to its toxicity and volatility, alternative multi-step distillation and extraction processes have been developed to avoid its large-scale use.[1]

  • Column Chromatography: For high-purity requirements, column chromatography over silica gel can be used to remove persistent impurities.[5]

Q3: Can I purify cyclobutanone without using chlorinated solvents like methylene chloride?

A3: Yes, a process has been developed to purify cyclobutanone to at least 90% purity without the use of solvents like methylene chloride.[1] This process relies on a series of distillation steps, including the distillation of a crude aqueous cyclobutanone mixture, followed by azeotropic distillation.[1]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of crude cyclobutanone.

Distillation Issues

Q: My final cyclobutanone product is colored. What is the likely cause and how can I fix it?

A: A colored product is a common issue, often caused by high-boiling, colored impurities ("color bodies") that are carried over during distillation.[1]

  • Possible Cause: Many organic impurities present in the crude mixture form low-boiling azeotropes with water and can be carried over with the cyclobutanone during the initial distillation.[1]

  • Solution: An effective method to address this is a multi-step distillation process.[1]

    • Initial Distillation: Distill the crude aqueous mixture to separate the cyclobutanone-water azeotrope from non-volatile impurities like metal salts and high-boiling organics.[1]

    • Phase Separation: The distillate will often separate into an organic and an aqueous layer. The colored impurities tend to be less soluble in water and will concentrate in the organic phase.[1]

    • Azeotropic Distillation: Further azeotropic distillation of the aqueous layer helps in removing water and other impurities.[1]

    • Final Fractional Distillation: A final fractional distillation of the enriched cyclobutanone phase is necessary to achieve high purity.[1] It is crucial to monitor the head temperature of the distillation column closely. The collection should be stopped if the temperature rises significantly above the boiling point of pure cyclobutanone to prevent contamination from higher-boiling impurities.[1]

Q: I am experiencing poor separation of cyclobutanone from cyclobutanol during distillation. What should I do?

A: Inefficient separation of cyclobutanol is often due to insufficient distillation stages or improper reflux ratio.

  • Possible Cause: Cyclobutanol has a boiling point close to that of cyclobutanone, making separation by simple distillation difficult.

  • Solution:

    • Use an Efficient Fractionating Column: Employ a column with a high number of theoretical plates, such as a spinning band column or a packed column (e.g., with glass helices).[2][3] A distillation column with at least 8-12 equilibrium stages is recommended for the final purification step.[1]

    • Optimize Reflux Ratio: A higher reflux ratio (e.g., 10:1 to 20:1) can improve separation.[2] For a column with sufficient equilibrium stages, a reflux ratio of 2:1 to 8:1 is generally adequate.[1]

    • Monitor Temperature Carefully: The head temperature should remain constant at the boiling point of pure cyclobutanone during collection. A rise in temperature indicates the co-distillation of higher-boiling impurities like cyclobutanol.[1]

Extraction Issues

Q: My extraction of cyclobutanone from the aqueous reaction mixture is inefficient, leading to low recovery. How can I improve the yield?

A: Cyclobutanone has significant solubility in water, which can make extraction challenging.[1][2]

  • Possible Cause: Insufficient number of extractions or inadequate mixing.

  • Solution:

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., four portions of methylene chloride) rather than a single extraction with a large volume.[2]

    • Vigorous Agitation: Ensure thorough and vigorous mixing of the aqueous and organic layers to maximize the transfer of cyclobutanone into the organic phase.[2]

    • Salting Out: Saturating the aqueous layer with a salt like magnesium sulfate can decrease the solubility of cyclobutanone in water and improve extraction efficiency.[2]

Aldehyde Impurities

Q: My purified cyclobutanone is contaminated with aldehydes, such as cyclopropanecarboxaldehyde. How can these be removed?

A: Aldehydes can be difficult to remove by distillation alone.[1]

  • Possible Cause: Aldehydes are common byproducts in some synthetic routes.

  • Solution: A chemical treatment can be used to convert the more reactive aldehydes into high-boiling condensation products before the final distillation.[1]

    • Base-Catalyzed Condensation: Add a catalytic amount of a base (e.g., diethanolamine) to the organic phase containing the aldehyde impurities.[1]

    • Heating: Heat the mixture (e.g., at 40-60°C) for a period (e.g., 15-50 hours) to promote the condensation of aldehydes.[1]

    • Neutralization and Distillation: Neutralize the base, for example by treatment with an acidic ion-exchange resin, and then proceed with the final fractional distillation to separate the pure cyclobutanone from the high-boiling condensation products.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the purification of cyclobutanone.

Table 1: Boiling Points for Cyclobutanone and Related Compounds

CompoundBoiling Point (°C)Pressure (torr)Reference
Cyclobutanone98-99760[2]
Cyclobutanone100-101760[3]
Cyclobutanone96-97740[1]
Cyclobutanone-Water Azeotrope82-83740[1]

Table 2: Purity and Yield Data from Different Purification Protocols

Purification MethodStarting MaterialFinal PurityOverall YieldReference
Extraction (CH₂Cl₂) & Fractional DistillationCyclopropylcarbinol98-99%31-35%[2]
Extraction (CH₂Cl₂) & Spinning Band DistillationMethylenecyclopropane>95%61-64%[3]
Multi-step Distillation ProcessCyclobutanol99.73%Not specified[1]
Oxidation with Hypochlorite & DistillationCyclobutanol98%64.75%[6]

Experimental Protocols

Protocol 1: Purification by Extraction and Fractional Distillation

This protocol is adapted from the synthesis of cyclobutanone from cyclopropylcarbinol.[2]

  • Extraction:

    • Pour the aqueous reaction mixture into a separatory funnel.

    • Extract with four portions of methylene chloride. Vigorous shaking is recommended.

    • Combine the organic extracts.

  • Drying:

    • Dry the combined organic phase over anhydrous magnesium sulfate containing a small amount of anhydrous potassium carbonate (to neutralize any acid traces).

    • Filter to remove the drying agents.

  • Solvent Removal:

    • Concentrate the filtrate by distilling the methylene chloride through an efficient column (e.g., a vacuum-insulated packed column).

  • Final Fractional Distillation:

    • Transfer the crude cyclobutanone residue to a smaller flask.

    • Distill through the same column using a high reflux ratio (e.g., 10:1).

    • Collect the fraction boiling at 98-99°C.

Protocol 2: Multi-step Distillation for High Purity

This conceptual protocol is based on a patented process for purifying cyclobutanone without chlorinated solvents.[1]

  • Initial Distillation:

    • Heat the crude aqueous reaction mixture to its boiling point in a distillation apparatus.

    • Collect and condense the evolved vapors, which will primarily be the cyclobutanone-water azeotrope.

  • Phase Separation and Extraction (Optional but recommended):

    • The condensate may separate into two phases. The upper organic phase is often highly colored and rich in impurities.

    • The lower aqueous phase contains a significant concentration of cyclobutanone.

    • The organic phase can be extracted with water to recover more cyclobutanone. The aqueous extracts are combined with the primary aqueous layer.

  • Azeotropic Distillation:

    • Distill the combined aqueous phase. The initial distillate will be the cyclobutanone-water azeotrope.

    • Monitor the head temperature. When it remains constant at the azeotrope's boiling point (e.g., 82-83°C at 740 torr), collect this fraction.

  • Decantation:

    • Cool the collected azeotropic distillate to induce phase separation.

    • Separate the upper organic layer, which is now enriched in cyclobutanone.

  • Final Fractional Distillation:

    • Distill the organic layer through a column with at least 8-12 equilibrium stages and a reflux ratio of 2:1 to 8:1.

    • Collect the pure cyclobutanone fraction at its boiling point (e.g., 96-97°C at 740 torr).

Visualizations

Experimental_Workflow_Purification cluster_extraction Protocol 1: Extraction & Fractional Distillation RM1 Aqueous Reaction Mixture EXT Liquid-Liquid Extraction (e.g., with CH₂Cl₂) RM1->EXT 4x portions DRY Drying Organic Phase (e.g., MgSO₄) EXT->DRY CONC Solvent Removal DRY->CONC FD Fractional Distillation CONC->FD High reflux PC1 Pure Cyclobutanone FD->PC1

Caption: Workflow for cyclobutanone purification via extraction.

Experimental_Workflow_Distillation cluster_distillation Protocol 2: Multi-step Distillation RM2 Crude Aqueous Mixture ID Initial Distillation RM2->ID Collect azeotrope PS Phase Separation ID->PS AD Azeotropic Distillation PS->AD Aqueous Phase DEC Decantation AD->DEC FFD Final Fractional Distillation DEC->FFD Organic Phase PC2 Pure Cyclobutanone FFD->PC2

Caption: Workflow for high-purity cyclobutanone via distillation.

Troubleshooting_Logic Problem Problem Encountered Colored Colored Final Product Problem->Colored PoorSep Poor Separation (e.g., with Cyclobutanol) Problem->PoorSep LowYield Low Extraction Yield Problem->LowYield Cause1 Cause: Impurity Azeotropes Colored->Cause1 Cause2 Cause: Inefficient Column/ Incorrect Reflux PoorSep->Cause2 Cause3 Cause: Water Solubility/ Insufficient Extraction LowYield->Cause3 Solution1 Solution: Multi-step Distillation Cause1->Solution1 Solution2 Solution: Use Efficient Column, Optimize Reflux Ratio Cause2->Solution2 Solution3 Solution: Multiple Extractions, Vigorous Mixing, Salting Out Cause3->Solution3

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

A Researcher's Guide to the NMR Spectroscopic Analysis of 3-((benzyloxy)methyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise architecture of organic molecules. This guide provides a comprehensive comparison and detailed analysis of the ¹H and ¹³C NMR spectra of 3-((benzyloxy)methyl)cyclobutanone, a valuable building block in organic synthesis.

While specific, publicly available experimental spectra for this compound are not readily found, this guide presents a detailed analysis based on established principles of NMR spectroscopy and data from analogous compounds. The provided data tables and interpretations serve as a robust framework for researchers acquiring and analyzing spectra for this and similar molecules.

Comparative ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for this compound, alongside comparative data for the parent cyclobutanone and benzyl methyl ether to highlight the influence of the substituent groups.

Proton Assignment Expected Chemical Shift (δ, ppm) for this compound Multiplicity Expected Coupling Constant (J, Hz) Comparative Chemical Shift (δ, ppm) in Cyclobutanone Comparative Chemical Shift (δ, ppm) in Benzyl Methyl Ether
H-2, H-4 (α-protons)2.8 - 3.2Multiplet-3.09 (triplet)-
H-32.5 - 2.9Multiplet-2.01 (quintet)-
-CH₂-O-3.5 - 3.7Doublet~6-3.38 (singlet)
-O-CH₂-Ph4.5 - 4.6Singlet--4.47 (singlet)
Aromatic (ortho, meta, para)7.2 - 7.4Multiplet--7.25 - 7.38 (multiplet)

Comparative ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic structure of the molecule. The table below outlines the anticipated ¹³C chemical shifts for this compound and compares them with data from cyclobutanone and benzyl methyl ether.

Carbon Assignment Expected Chemical Shift (δ, ppm) for this compound Comparative Chemical Shift (δ, ppm) in Cyclobutanone Comparative Chemical Shift (δ, ppm) in Benzyl Methyl Ether
C=O (C-1)208 - 212209.5-
C-2, C-4 (α-carbons)45 - 5048.1-
C-330 - 3522.5-
-CH₂-O-70 - 75-58.0
-O-CH₂-Ph72 - 77-73.0
Aromatic (ipso)137 - 139-138.3
Aromatic (ortho, meta)127 - 129-128.4, 127.7
Aromatic (para)127 - 128-127.8

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical. The following is a standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra of a compound like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence (zg30).

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

    • Temperature: 298 K.

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

  • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Temperature: 298 K.

  • Processing:

    • Apply a line broadening of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Workflow and Structural Analysis

The following diagrams illustrate the logical workflow for NMR analysis and the key structural features of this compound with their expected NMR correlations.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Solvent CDCl3 with TMS Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR Acquisition NMR_Tube->H1_NMR C13_NMR 13C NMR Acquisition NMR_Tube->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Calibration Chemical Shift Calibration Processing->Calibration Multiplicity Multiplicity Analysis (1H) Processing->Multiplicity Coupling Coupling Constant Analysis (1H) Processing->Coupling Integration Integration (1H) Calibration->Integration for 1H Chem_Shift Chemical Shift Analysis Calibration->Chem_Shift Integration_Analysis Integration Analysis (1H) Integration->Integration_Analysis Structure_Elucidation Structure Elucidation Chem_Shift->Structure_Elucidation Multiplicity->Structure_Elucidation Coupling->Structure_Elucidation Integration_Analysis->Structure_Elucidation

Caption: Workflow for the NMR analysis of this compound.

Structural_Correlations cluster_structure This compound cluster_1h_nmr Expected 1H NMR Signals cluster_13c_nmr Expected 13C NMR Signals C12H14O2 H_Aro Aromatic H (7.2-7.4 ppm) C12H14O2->H_Aro Phenyl Ring Protons H_OCH2Ph -O-CH2-Ph (4.5-4.6 ppm) C12H14O2->H_OCH2Ph Benzylic Protons H_CH2O -CH2-O- (3.5-3.7 ppm) C12H14O2->H_CH2O Methylene Protons H_alpha α-protons (2.8-3.2 ppm) C12H14O2->H_alpha Cyclobutanone α-Protons H_beta β-proton (H-3) (2.5-2.9 ppm) C12H14O2->H_beta Cyclobutanone β-Proton C_CO C=O (208-212 ppm) C12H14O2->C_CO Carbonyl Carbon C_Aro Aromatic C (127-139 ppm) C12H14O2->C_Aro Aromatic Carbons C_OCH2Ph -O-CH2-Ph (72-77 ppm) C12H14O2->C_OCH2Ph Benzylic Carbon C_CH2O -CH2-O- (70-75 ppm) C12H14O2->C_CH2O Methylene Carbon C_alpha α-carbons (45-50 ppm) C12H14O2->C_alpha Cyclobutanone α-Carbons C_beta β-carbon (C-3) (30-35 ppm) C12H14O2->C_beta Cyclobutanone β-Carbon

Caption: Key NMR correlations for this compound.

Comparative Analysis of Mass Spectrometry Data for 3-((benzyloxy)methyl)cyclobutanone and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Mass Spectrometric Behavior of 3-((benzyloxy)methyl)cyclobutanone Against Simpler Structural Analogues. This guide provides a comparative analysis of the mass spectrometry data for this compound, alongside cyclobutanone and benzyl methyl ether. The data presented herein is intended to offer insights into the fragmentation patterns and mass spectrometric identification of this compound class, which is relevant in various research and development contexts.

Quantitative Mass Spectrometry Data Comparison

The following table summarizes the key mass-to-charge ratio (m/z) peaks observed or predicted for this compound and its selected analogues under electron ionization (EI) mass spectrometry. The predicted fragmentation for the target compound is based on established fragmentation patterns of ketones and benzyl ethers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks (Relative Intensity)Interpretation of Key Fragments
This compound C₁₂H₁₄O₂190.24[1][2][3]Predicted: 190 [M]⁺•, 108, 91 (100%), 83, 77, 65, 55Molecular ion, [C₇H₈O]⁺• (benzyloxy radical cation), [C₇H₇]⁺ (tropylium ion - base peak), [C₅H₇O]⁺, [C₆H₅]⁺ (phenyl cation), [C₅H₅]⁺, [C₄H₇]⁺
Cyclobutanone C₄H₆O70.09[4][5][6]70 [M]⁺•, 42 (100%), 41, 39[4]Molecular ion, [C₂H₂O]⁺• (ketene radical cation - base peak), [C₃H₅]⁺, [C₃H₃]⁺
Benzyl methyl ether C₈H₁₀O122.16[7]122 [M]⁺•, 91 (100%), 77, 65[7][8][9]Molecular ion, [C₇H₇]⁺ (tropylium ion - base peak), [C₆H₅]⁺, [C₅H₅]⁺

Experimental Protocols

The mass spectrometry data for the comparative compounds were obtained using standard electron ionization techniques. A general protocol for acquiring such data for small molecules is outlined below.

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer equipped with an electron ionization (EI) source is used.

Gas Chromatography (for GC-MS):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

Mass Spectrometry (EI):

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-500.

  • Scan Rate: 2 scans/second.

Data Analysis: The acquired mass spectra are processed using the instrument's software. Background subtraction is performed, and the mass-to-charge ratios and relative abundances of the detected ions are determined. The fragmentation patterns are then analyzed to elucidate the structure of the compound.

Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the general experimental workflow for mass spectrometry and the predicted fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Introduce Sample (GC or Direct Probe) A->B C Electron Ionization (70 eV) B->C D Mass Analyzer (e.g., Quadrupole) C->D E Detector D->E F Acquire Mass Spectrum E->F G Data Analysis & Interpretation F->G

Caption: General Experimental Workflow for Mass Spectrometry.

fragmentation_pathway mol This compound m/z = 190 frag1 Tropylium Ion m/z = 91 mol:f1->frag1:f0 α-cleavage frag2 [C₇H₈O]⁺• m/z = 108 mol:f1->frag2:f0 cleavage of C-C bond frag3 [C₅H₇O]⁺ m/z = 83 mol:f1->frag3:f0 cleavage of ether bond frag4 Phenyl Cation m/z = 77 frag1:f1->frag4:f0 -CH₂

References

comparison of different methods for cyclobutanone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Cyclobutanone, a versatile four-membered cyclic ketone, serves as a crucial building block in organic synthesis, finding applications in the development of pharmaceuticals and novel materials. Its inherent ring strain makes it a reactive intermediate for the construction of more complex molecular architectures. A variety of synthetic strategies have been developed to access this valuable compound, each with its own set of advantages and limitations. This guide provides a comparative overview of prominent methods for cyclobutanone synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Synthetic Methods

The following table summarizes the key quantitative data for four distinct and widely utilized methods for the synthesis of cyclobutanone. This allows for a direct comparison of their efficiency and reaction conditions.

Method Starting Material(s) Key Reagents Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
Ring Expansion of Cyclopropylmethanol CyclopropylmethanolSulfuric acid, Chromium trioxide, Oxalic acid2-3 hours (oxidation)0-10 °C (oxidation)45-50[1]Readily available starting material, one-pot procedure option.[1]Use of stoichiometric toxic chromium reagents.
[2+2] Cycloaddition of Ketene & Dichloroketene Alkene, Acetyl chloride or Dichloroacetyl chlorideTriethylamine, ZincVaries (often several hours)-78 °C to room temp.Good to Excellent[2][3]High efficiency, good functional group compatibility in flow synthesis.[2]Ketene is highly reactive and can polymerize; dichloroketene requires in situ generation.[4]
Oxidation of Cyclobutanol CyclobutanolRuthenium tetroxide or Sodium hypochlorite/TEMPO4-10 hours10 °C to room temp.50-90 (RuO4)[5], up to 99 (bleach)[6]High yields, can use inexpensive oxidizing agents like bleach.Ruthenium is a precious metal catalyst; some methods require careful temperature control.
Rearrangement of Oxaspiropentane Methylenecyclopropanem-CPBA, Lithium iodideSeveral hoursRoom temperature~64 (from methylenecyclopropane)[7]Utilizes a readily available starting material.Involves a potentially unstable intermediate (oxaspiropentane).[7]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. The following sections provide protocols for the key reactions highlighted in this guide.

Ring Expansion of Cyclopropylmethanol

This method involves the acid-catalyzed rearrangement of cyclopropylmethanol to cyclobutanol, followed by in-situ oxidation to cyclobutanone.

Procedure: A solution of cyclopropylmethanol in water is treated with a catalytic amount of sulfuric acid and heated to facilitate the ring expansion to cyclobutanol. The reaction mixture is then cooled, and a solution of chromium trioxide and oxalic acid in water is added dropwise, maintaining the temperature below 10 °C. The oxalic acid is co-oxidized with the cyclobutanol, which accelerates the reaction.[1] After the oxidation is complete, the cyclobutanone is isolated by distillation. A two-step process with isolation of the intermediate cyclobutanol can lead to slightly higher overall yields of 45-50%.[1]

[2+2] Cycloaddition of Dichloroketene with an Alkene

This procedure describes the in situ generation of dichloroketene and its subsequent cycloaddition with an alkene to form a dichlorocyclobutanone, which can then be dehalogenated.

Procedure: To a solution of the alkene and activated zinc dust in a suitable solvent (e.g., diethyl ether), a solution of trichloroacetyl chloride in the same solvent is added dropwise at a controlled temperature. The zinc reacts with the trichloroacetyl chloride to generate dichloroketene in situ. The dichloroketene then undergoes a [2+2] cycloaddition with the alkene to form the corresponding dichlorocyclobutanone.[3] The resulting product can be isolated and purified by standard techniques such as column chromatography. Subsequent dehalogenation, for example using samarium diiodide, yields the cyclobutanone.[3]

Oxidation of Cyclobutanol using Sodium Hypochlorite (Bleach)

This method provides an efficient and cost-effective way to oxidize cyclobutanol to cyclobutanone using common laboratory reagents.

Procedure: Cyclobutanol is dissolved in a suitable organic solvent, such as ethyl acetate. Sodium bicarbonate and a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) free radical (TEMPO) are added to the solution. The mixture is cooled in an ice-water bath, and a 10% aqueous solution of sodium hypochlorite (bleach) is added in portions, keeping the temperature below 10 °C. The reaction is monitored by gas chromatography until the starting material is consumed. The reaction mixture is then worked up by separating the organic layer, washing it with sodium thiosulfate solution and brine, and drying over sodium sulfate. The cyclobutanone is then purified by distillation.[6]

Rearrangement of Oxaspiropentane

This two-step procedure begins with the epoxidation of methylenecyclopropane to form oxaspiropentane, which is then rearranged to cyclobutanone.

Procedure:

  • Step 1: Epoxidation. Methylenecyclopropane is dissolved in a chlorinated solvent like dichloromethane and cooled in an ice bath. A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise. The reaction mixture is stirred until the epoxidation is complete.

  • Step 2: Rearrangement. To the solution of oxaspiropentane from the previous step, a catalytic amount of lithium iodide is added. The rearrangement to cyclobutanone is typically exothermic and proceeds at room temperature.[7] The reaction is monitored, and upon completion, the mixture is washed with aqueous sodium thiosulfate and water, dried, and the cyclobutanone is isolated by distillation.[7]

Reaction Pathways and Workflows

Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the synthetic processes.

Ring_Expansion cluster_0 Ring Expansion of Cyclopropylmethanol Cyclopropylmethanol Cyclopropylmethanol Cyclobutanol Cyclobutanol Cyclopropylmethanol->Cyclobutanol H₂SO₄ (cat.) Δ Cyclobutanone Cyclobutanone Cyclobutanol->Cyclobutanone CrO₃, (COOH)₂ 0-10 °C

Caption: Acid-catalyzed ring expansion followed by oxidation.

Cycloaddition cluster_1 [2+2] Cycloaddition Alkene Alkene Dichlorocyclobutanone Dichlorocyclobutanone Alkene->Dichlorocyclobutanone [2+2] Cycloaddition Dichloroketene Dichloroketene Dichloroketene->Dichlorocyclobutanone [2+2] Cycloaddition Cyclobutanone Cyclobutanone Dichlorocyclobutanone->Cyclobutanone Dehalogenation (e.g., SmI₂) Trichloroacetyl\nchloride Trichloroacetyl chloride Trichloroacetyl\nchloride->Dichloroketene Zn Oxidation cluster_2 Oxidation of Cyclobutanol Cyclobutanol Cyclobutanol Cyclobutanone Cyclobutanone Cyclobutanol->Cyclobutanone NaOCl, TEMPO (cat.) <10 °C Rearrangement cluster_3 Rearrangement of Oxaspiropentane Methylenecyclopropane Methylenecyclopropane Oxaspiropentane Oxaspiropentane Methylenecyclopropane->Oxaspiropentane m-CPBA Cyclobutanone Cyclobutanone Oxaspiropentane->Cyclobutanone LiI (cat.)

References

A Comparative Guide to the Enantioselective Synthesis of Chiral Cyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral cyclobutanone scaffolds are valuable building blocks in organic synthesis, finding application in the development of pharmaceuticals and complex natural products. Their inherent ring strain allows for diverse chemical transformations, making them versatile intermediates. This guide provides an objective comparison of three distinct and prominent methods for the enantioselective synthesis of chiral cyclobutanone derivatives: Cobalt-Catalyzed Intramolecular Hydroacylation, Rhodium-Catalyzed Parallel Kinetic Resolution, and Biocatalytic Enantioselective Reduction of Prochiral Cyclobutenones.

Cobalt-Catalyzed Intramolecular Hydroacylation of Dienyl Aldehydes

This method, developed by the group of Vy M. Dong, utilizes an earth-abundant cobalt catalyst to effect the intramolecular hydroacylation of dienyl aldehydes, yielding chiral cyclobutanones with high levels of regio-, diastereo-, and enantiocontrol.[1] This approach is notable for its use of a cost-effective metal and its ability to construct challenging α-quaternary carbon centers.

The catalytic cycle is proposed to involve a Co(0)/Co(II) cycle initiated by the oxidative addition of the aldehyde C-H bond to the cobalt center. Subsequent olefin insertion into the cobalt-hydride bond forms a five-membered metallacycle, which then undergoes reductive elimination to furnish the strained four-membered ring.[1]

Cobalt_Catalyzed_Hydroacylation cluster_0 Catalytic Cycle Co(0) Co(0) Acyl-Co(II)-H Acyl-Co(II)-H Co(0)->Acyl-Co(II)-H Oxidative Addition Metallacycle Metallacycle Acyl-Co(II)-H->Metallacycle Olefin Insertion Cyclobutanone Cyclobutanone Metallacycle->Cyclobutanone Reductive Elimination Cyclobutanone->Co(0) Catalyst Regeneration Dienyl_Aldehyde Dienyl Aldehyde Dienyl_Aldehyde->Co(0)

Figure 1: Cobalt-Catalyzed Intramolecular Hydroacylation Workflow.
Performance Data

Substrate (α-Aryl Group)Yield (%)ee (%)drrr
Phenyl9395>20:1>20:1
4-Methylphenyl9195>20:1>20:1
4-Methoxyphenyl8696>20:1>20:1
4-Fluorophenyl9184>20:113:1
4-(Trifluoromethyl)phenyl856413:19:1
2-Thienyl9295>20:119:1

Data sourced from Kim, J., Riedel, J., Kim, R. S., & Dong, V. M. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Journal of the American Chemical Society, 139(30), 10208–10211.[1]

Rhodium-Catalyzed Parallel Kinetic Resolution of 4-Alkynals

A distinct strategy for accessing enantioenriched cyclobutanones is through the parallel kinetic resolution of racemic starting materials. Pioneered by the Fu group, this method employs a chiral Rh(I)/Tol-BINAP catalyst to differentiate between the enantiomers of a 4-alkynal.[2] One enantiomer undergoes intramolecular hydroacylation to form the desired cyclobutanone, while the other enantiomer cyclizes to a cyclopentenone. This approach is powerful for separating enantiomers while simultaneously generating two different chiral products.

Rhodium_PKR cluster_0 Parallel Kinetic Resolution Racemic_Alkynal Racemic 4-Alkynal Rh_Catalyst Rh(I)/(R)-Tol-BINAP Racemic_Alkynal->Rh_Catalyst R_Enantiomer (R)-Enantiomer Rh_Catalyst->R_Enantiomer S_Enantiomer (S)-Enantiomer Rh_Catalyst->S_Enantiomer Cyclobutanone Enantioenriched Cyclobutanone R_Enantiomer->Cyclobutanone Fast Cyclopentenone Enantioenriched Cyclopentenone S_Enantiomer->Cyclopentenone Slow

Figure 2: Rhodium-Catalyzed Parallel Kinetic Resolution.
Performance Data

Substrate (R group)Cyclobutanone Yield (%)Cyclobutanone ee (%)Cyclopentenone Yield (%)Cyclopentenone ee (%)
n-Hexyl45924889
Cyclohexyl46954794
Phenyl43915088
4-Chlorophenyl42934991
Isopropyl40885285

Data sourced from Rhee, J. U., & Fu, G. C. (2003). Parallel kinetic resolution of 4-alkynals catalyzed by Rh(I)/Tol-BINAP: synthesis of enantioenriched cyclobutanones and cyclopentenones. Journal of the American Chemical Society, 125(27), 8078–8079.[2]

Biocatalytic Enantioselective Reduction of Prochiral Cyclobutenones

Representing a green and highly selective approach, the enantioselective reduction of prochiral cyclobutenones can be achieved using ene-reductases. A study by Yasukawa and colleagues demonstrates the use of whole-cell overexpressing Seqenzym ene-reductases (EREDs) for this transformation.[3] This biocatalytic method affords optically active trans-cyclobutanones in good yields and with excellent enantiomeric excesses, operating under mild, aqueous conditions.

The proposed mechanism involves the enzyme's flavin cofactor delivering a hydride to the β-carbon of the cyclobutenone, followed by protonation of the resulting enolate to yield the cyclobutanone product.

Biocatalytic_Reduction cluster_0 Enzymatic Reduction Cyclobutenone Cyclobutenone ERED Ene-Reductase (ERED) Cyclobutenone->ERED Hydride_Transfer Hydride Transfer from Cofactor ERED->Hydride_Transfer Enolate_Intermediate Enolate_Intermediate Hydride_Transfer->Enolate_Intermediate Protonation Protonation Enolate_Intermediate->Protonation Cyclobutanone Chiral Cyclobutanone Protonation->Cyclobutanone

Figure 3: Biocatalytic Reduction of a Prochiral Cyclobutenone.
Performance Data

Substrate (R group)Conversion (%)Isolated Yield (%)ee (%)
Phenyl>998599
4-Methylphenyl>998298
4-Methoxyphenyl987599
4-Chlorophenyl>998897
2-Thienyl957196
n-Butyl926895

Data sourced from Yasukawa, T., Gilles, P., Martin, J., Boutet, J., & Cossy, J. (2024). Enantioselective Reduction of Cyclobutenones Using Ene‐Reductases. Advanced Synthesis & Catalysis.[3]

Comparative Analysis

FeatureCobalt-Catalyzed HydroacylationRhodium-Catalyzed PKRBiocatalytic Reduction
Catalyst Earth-abundant CobaltPrecious Metal (Rhodium)Enzyme (Ene-Reductase)
Starting Material Achiral Dienyl AldehydeRacemic 4-AlkynalProchiral Cyclobutenone
Key Transformation Intramolecular C-H ActivationKinetic ResolutionAsymmetric Reduction
Atom Economy High (intramolecular)Moderate (byproduct formation)High (reduction)
Reaction Conditions Mild (50 °C)Room TemperatureMild, Aqueous
Advantages Cost-effective catalyst, forms quaternary centersGenerates two different chiral productsHigh enantioselectivity, green
Limitations Substrate scope sensitive to electronicsMaximum 50% yield of desired productRequires specific enzyme, substrate scope

Experimental Protocols

General Procedure for Cobalt-Catalyzed Intramolecular Hydroacylation

To an oven-dried vial equipped with a magnetic stir bar is added Co(OAc)₂ (2.0 mol %), (S,S)-BDPP (2.2 mol %), and the dienyl aldehyde substrate (1.0 equiv). The vial is sealed and purged with nitrogen. Anhydrous, degassed solvent (e.g., THF) is added, followed by the addition of a reducing agent such as diethylzinc (1.1 equiv) at room temperature. The reaction mixture is stirred at the specified temperature (e.g., 50 °C) and monitored by TLC or GC-MS until completion. The reaction is quenched, and the product is purified by flash column chromatography.

General Procedure for Rhodium-Catalyzed Parallel Kinetic Resolution

In a nitrogen-filled glovebox, [Rh(COD)Cl]₂ (2.5 mol %) and (R)-Tol-BINAP (5.5 mol %) are dissolved in an appropriate solvent (e.g., toluene). The solution is stirred at room temperature for 30 minutes. The racemic 4-alkynal (1.0 equiv) is added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by GC analysis. Upon completion, the solvent is removed under reduced pressure, and the products are separated and purified by column chromatography.

General Procedure for Biocatalytic Enantioselective Reduction

In a suitable vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.0) is prepared. To this is added the ene-reductase (whole cells or isolated enzyme), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NAD(P)H. The prochiral cyclobutenone substrate is then added, often dissolved in a co-solvent like DMSO to aid solubility. The mixture is shaken or stirred at a controlled temperature (e.g., 30 °C) for the specified time. The reaction is then worked up by extracting with an organic solvent, and the product is purified by column chromatography.

References

A Comparative Guide to the X-ray Crystallography of Functionalized Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, is of increasing interest in medicinal chemistry and materials science due to its unique three-dimensional structure and conformational properties. X-ray crystallography stands as the definitive method for elucidating the precise solid-state atomic arrangement of functionalized cyclobutanes, providing invaluable data for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative overview of the X-ray crystallographic analysis of functionalized cyclobutanes, supported by experimental data, detailed protocols, and a comparison with alternative analytical techniques.

Performance Comparison: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled detail on the static solid-state structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and gas-phase electron diffraction offer complementary information about the molecule's behavior in solution and in the gas phase, respectively.

FeatureX-ray CrystallographyNMR SpectroscopyGas-Phase Electron Diffraction
Principle Diffraction of X-rays by electrons in a single crystalNuclear spin transitions in a magnetic fieldScattering of an electron beam by a gaseous molecule
Sample Phase Solid (single crystal)Solution or Solid-StateGas
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, packingConnectivity, relative stereochemistry, conformational dynamics in solution, through-space atom proximities (NOE)Bond lengths, bond angles, and conformation in the gas phase
Strengths Unambiguous determination of absolute stereochemistry and solid-state conformation.[1] High precision.Provides information on dynamic processes and solution-state conformation.[2][3] Non-destructive.Provides structural information on isolated molecules, free from crystal packing forces.
Limitations Requires a high-quality single crystal, which can be challenging to grow.[4] Provides a static picture of the molecule.Ambiguities in assigning complex spectra. Less precise for bond lengths and angles compared to crystallography.Limited to relatively simple and volatile molecules. Provides an average structure.

Quantitative Data from X-ray Crystallography of Functionalized Cyclobutanes

The following table summarizes crystallographic data for a selection of functionalized cyclobutanes, showcasing the type of quantitative information obtained from X-ray diffraction studies.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
Cyclobut-1-ene-1,2-dicarboxylic acidC₆H₆O₄MonoclinicCc5.55113.5418.71498.91647.240.041[5]
(Push-Pull Cyclobutane 2)C₂₄H₂₄N₂O₄MonoclinicP2₁/c11.13910.32318.78496.532147.240.048
(Push-Pull Cyclobutane 3)C₂₄H₂₄N₂O₄MonoclinicP2₁/c13.20810.99915.111113.811999.440.043

Experimental Protocols

A successful X-ray crystallographic analysis of a functionalized cyclobutane involves three key stages: synthesis and purification, crystallization, and X-ray diffraction data collection and structure refinement.

I. Synthesis and Purification

The synthesis of functionalized cyclobutanes can be achieved through various methods, including [2+2] photocycloadditions, thermal cycloadditions, and ring-closing metathesis, among others. The choice of method depends on the desired substitution pattern and stereochemistry.

Example: Synthesis of a Dimerized Cyclobutane via [2+2] Photocycloaddition

  • Reaction Setup: A solution of the precursor alkene (e.g., a substituted cinnamic acid derivative) in an appropriate solvent (e.g., acetone, acetonitrile) is prepared in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M.

  • Photolysis: The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. The vessel is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically > 300 nm to avoid decomposition) for a period ranging from a few hours to several days. The reaction progress is monitored by techniques such as TLC or ¹H NMR.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure functionalized cyclobutane.

II. Crystallization

Obtaining high-quality single crystals is often the most challenging step.[4]

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

III. X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., from a Cu or Mo source) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. A complete dataset consists of hundreds or thousands of reflections.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit with the experimental data. The quality of the final structure is assessed by parameters such as the R-factor.

Visualizations

The following diagrams illustrate the general workflow of X-ray crystallography and the logical relationship of the key steps.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of Functionalized Cyclobutane purification Purification (Chromatography/Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure structure_solution->final_structure

Caption: General workflow for X-ray crystallography of functionalized cyclobutanes.

logical_relationship start Start: Target Cyclobutane synthesis Chemical Synthesis start->synthesis purified_compound Pure Compound synthesis->purified_compound crystallization Crystallization purified_compound->crystallization single_crystal Single Crystal crystallization->single_crystal xray X-ray Diffraction single_crystal->xray diffraction_data Diffraction Data xray->diffraction_data analysis Structure Analysis diffraction_data->analysis structure 3D Molecular Structure analysis->structure

Caption: Logical steps from a target molecule to its 3D structure via X-ray crystallography.

References

A Comparative Guide to the Reactivity of Cyclobutanones and Cyclopentanones for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the chemical behavior of four- and five-membered cyclic ketones, supported by experimental data and detailed protocols.

The reactivity of cyclic ketones is a cornerstone of synthetic organic chemistry, with profound implications for the design and development of novel therapeutics and functional materials. Among these, cyclobutanones and cyclopentanones present a fascinating case study in how ring strain and conformational factors dictate chemical behavior. This guide provides a comprehensive comparison of their reactivity, supported by experimental data, and offers detailed protocols for key transformations.

At the Heart of the Difference: Ring Strain

The fundamental distinction in reactivity between cyclobutanone and cyclopentanone arises from differences in their inherent ring strain. Cyclobutanone possesses a significantly higher ring strain, estimated to be around 120 kJ/mol, compared to the relatively modest strain of cyclopentanone, which is approximately 41 kJ/mol.[1] This substantial difference in strain energy is a primary driver for the observed variations in their chemical reactivity, particularly in reactions that involve a change in the hybridization of the carbonyl carbon from sp² to sp³.

Nucleophilic Addition: A Tale of Two Rings

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. In this arena, the higher ring strain of cyclobutanone makes it a more reactive electrophile than cyclopentanone. The transition state of a nucleophilic addition involves the rehybridization of the carbonyl carbon from trigonal planar (sp²) to tetrahedral (sp³). This geometric change helps to alleviate some of the angle strain in the four-membered ring, thus lowering the activation energy of the reaction.

Reduction Reactions

The reduction of cyclobutanones and cyclopentanones to their corresponding alcohols is a common transformation. Due to its higher ring strain, cyclobutanone is generally more reactive towards reducing agents like sodium borohydride (NaBH₄) than cyclopentanone.

FeatureCyclobutanoneCyclopentanoneReference
Relative Reactivity HigherLower[1]
Driving Force Release of ring strain upon forming the sp³-hybridized alcohol.Less pronounced relief of ring strain.[1]
Experimental Protocol: Comparative Reduction of Cyclobutanone and Cyclopentanone

Objective: To qualitatively compare the relative rates of reduction of cyclobutanone and cyclopentanone using sodium borohydride.

Materials:

  • Cyclobutanone

  • Cyclopentanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Ethyl acetate/Hexane mixture (e.g., 30:70) for TLC elution

  • Potassium permanganate (KMnO₄) stain

  • NMR tubes, deuterated chloroform (CDCl₃)

  • ¹H NMR spectrometer

Procedure:

  • Reaction Setup:

    • Prepare two separate round-bottom flasks. In one flask, dissolve a specific molar amount of cyclobutanone (e.g., 1 mmol) in a fixed volume of methanol (e.g., 5 mL).

    • In the second flask, dissolve the same molar amount of cyclopentanone (1 mmol) in the same volume of methanol (5 mL).

    • Cool both flasks to 0 °C in an ice bath.

  • Initiation of Reduction:

    • Prepare a solution of sodium borohydride in methanol (e.g., 0.5 mmol in 2 mL).

    • Simultaneously add the same volume of the NaBH₄ solution to each of the ketone solutions. Start a timer immediately.

  • Monitoring the Reaction by TLC:

    • At regular time intervals (e.g., 1, 3, 5, 10, and 15 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate.

    • Spot the starting ketones as references on the same plate.

    • Develop the TLC plate in an ethyl acetate/hexane solvent system.

    • Visualize the spots using a potassium permanganate stain. The starting ketone and the product alcohol will have different Rf values.

    • Compare the disappearance of the starting material spot for cyclobutanone and cyclopentanone at each time point. A faster disappearance indicates a faster reaction rate.

  • Work-up and Analysis (after a fixed time, e.g., 20 minutes):

    • Quench both reactions by adding a few drops of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent.

    • Analyze the crude product ratio of remaining ketone to alcohol for each reaction by ¹H NMR spectroscopy to quantify the extent of reaction.

Workflow for Comparative Reduction

G Workflow for Comparative Reduction of Cyclic Ketones cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_monitoring Reaction Monitoring cluster_analysis Analysis prep_c4 Dissolve Cyclobutanone in Methanol add_nabh4 Add NaBH4 solution to both flasks at 0°C prep_c4->add_nabh4 prep_c5 Dissolve Cyclopentanone in Methanol prep_c5->add_nabh4 tlc Monitor by TLC at time intervals add_nabh4->tlc workup Quench and Work-up tlc->workup nmr Analyze by ¹H NMR workup->nmr

Caption: Workflow for the comparative reduction of cyclobutanone and cyclopentanone.

Baeyer-Villiger Oxidation: Ring Expansion to Lactones

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters, or in the case of cyclic ketones, to lactones. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The migratory aptitude of the groups attached to the carbonyl is a key factor in this rearrangement. In general, the more substituted carbon atom preferentially migrates.

FeatureCyclobutanoneCyclopentanoneReference
Product γ-Butyrolactoneδ-Valerolactone[2]
Plausible Relative Reactivity HigherLowerInferred from ring strain principles
Experimental Protocol: Competitive Baeyer-Villiger Oxidation

Objective: To determine the relative reactivity of cyclobutanone and cyclopentanone towards Baeyer-Villiger oxidation using a competitive reaction setup.

Materials:

  • Cyclobutanone

  • Cyclopentanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., 1,4-dimethoxybenzene)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve equimolar amounts of cyclobutanone and cyclopentanone (e.g., 1 mmol each) and a known amount of an internal standard in dichloromethane (10 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Initiation of Oxidation:

    • In a separate flask, dissolve m-CPBA (e.g., 1.1 mmol) in DCM (5 mL).

    • Slowly add the m-CPBA solution to the ketone mixture over a period of 10 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C.

    • At regular time intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Sample Preparation for GC-MS Analysis:

    • Immediately quench the aliquot by adding it to a vial containing a small amount of saturated Na₂SO₃ solution to destroy excess peracid, followed by saturated NaHCO₃ solution.

    • Shake the vial, allow the layers to separate, and inject a sample of the organic layer into the GC-MS.

  • Data Analysis:

    • Quantify the amounts of remaining cyclobutanone and cyclopentanone, and the formed γ-butyrolactone and δ-valerolactone, relative to the internal standard.

    • Plot the concentration of each reactant and product over time.

    • The relative rates of consumption of the starting ketones will provide a direct measure of their relative reactivity in the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation Mechanism

G Generalized Mechanism of Baeyer-Villiger Oxidation Ketone Cyclic Ketone Criegee Criegee Intermediate Ketone->Criegee Nucleophilic Attack Peracid RCO3H Peracid->Criegee Lactone Lactone Criegee->Lactone Rearrangement (Rate-Determining) Acid RCO2H Criegee->Acid

Caption: The generalized mechanism for the Baeyer-Villiger oxidation of a cyclic ketone.

Enolization and Acidity of α-Protons

The acidity of the α-protons and the rate of enolization are critical factors in many reactions of ketones, including aldol condensations and halogenations. Contrary to what might be expected based solely on ring strain, experimental evidence suggests that cyclopentanone is more acidic and enolizes more rapidly than cyclobutanone.

The pKa of cyclopentanone is estimated to be around 18.5, while that of cyclobutanone is in the range of 19.7-20.2. This indicates that the α-protons of cyclopentanone are more acidic. The increased s-character of the C-H bonds in the strained cyclobutane ring would be expected to increase acidity; however, the formation of the enolate introduces a double bond into the four-membered ring, which further increases ring strain. In cyclopentanone, the enolate is more stable.

FeatureCyclobutanoneCyclopentanoneReference
pKa 19.7 - 20.2~18.5
Relative Rate of Enolization SlowerFaster
Experimental Protocol: Monitoring Enolization via ¹H NMR

Objective: To compare the rates of enolization of cyclobutanone and cyclopentanone by monitoring deuterium incorporation at the α-position using ¹H NMR spectroscopy.

Materials:

  • Cyclobutanone

  • Cyclopentanone

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O (catalytic amount)

  • NMR tubes

  • ¹H NMR spectrometer

Procedure:

  • Sample Preparation:

    • In two separate NMR tubes, add a solution of NaOD in D₂O (e.g., 0.1 M).

    • To one tube, add a known amount of cyclobutanone. To the other, add the same molar amount of cyclopentanone.

    • Quickly acquire an initial ¹H NMR spectrum of each sample (t=0).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra of both samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).

    • The key signals to monitor are the α-protons of the ketones. For cyclobutanone, this is a triplet around 3.03 ppm. For cyclopentanone, the α-protons appear as a triplet around 2.25 ppm.

  • Data Analysis:

    • Integrate the signals of the α-protons relative to a non-exchangeable proton signal (if available) or assume the concentration of other protons remains constant.

    • The decrease in the integral of the α-proton signals over time corresponds to the rate of deuterium incorporation, which is a direct measure of the rate of enolization.

    • Plot the integral of the α-protons versus time for both ketones to visually compare their enolization rates.

Enolization Equilibrium

G Keto-Enol Tautomerization Keto Keto form Enol Enol form Keto->Enol [H+] or [OH-]

Caption: The equilibrium between the keto and enol tautomers of a ketone.

Conclusion

The reactivity of cyclobutanones and cyclopentanones is a nuanced interplay of ring strain and electronic effects. While the high ring strain of cyclobutanone renders it more susceptible to reactions that relieve this strain, such as nucleophilic additions and Baeyer-Villiger oxidations, the stability of the resulting enolate makes cyclopentanone more acidic and prone to faster enolization. This comparative guide provides a framework for understanding and predicting the behavior of these important cyclic ketones, offering valuable insights for synthetic chemists in academia and industry. The provided experimental protocols serve as a starting point for further quantitative investigations into the fascinating reactivity of these strained ring systems.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocyclic ring, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. This guide provides an objective comparison of the biological activities of novel cyclobutane-containing compounds across key therapeutic areas, supported by experimental data and detailed methodologies.

Anticancer Activity: A New Angle in Oncology

Cyclobutane derivatives have demonstrated significant promise as anticancer agents, targeting various hallmarks of cancer. The rigid nature of the cyclobutane ring can lock molecules into bioactive conformations, leading to potent inhibition of cancer-related enzymes and disruption of critical signaling pathways.

Comparative Efficacy of Anticancer Cyclobutane Derivatives

The following table summarizes the in vitro cytotoxic activity of several novel cyclobutane compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCompound/DerivativeTarget/Mechanism of ActionCell LineIC50 (µM)Reference
Spirocyclic Analogs G9a InhibitorHistone Methyltransferase G9a Inhibition-0.153[1]
Triazole Derivatives Compound 32Tubulin Polymerization InhibitionPC-3 (Prostate)3.70
HepG2 (Liver)5.09
A549 (Lung)12.74
MCF-7 (Breast)-
Photodimerized Isomers Isomer 2Not specifiedT-24 (Bladder)7.0 ± 0.3
HeLa (Cervical)6.2 ± 0.8
BEL-7402 (Liver)8.9 ± 1.2
HepG-2 (Liver)8.2 ± 0.9
Representative Cmpd. CB-XNot specifiedMCF-7 (Breast)15.2
A549 (Lung)22.8
HCT116 (Colon)18.5
PC-3 (Prostate)25.1

Key Observations:

  • Spirocyclic cyclobutane derivatives have shown sub-micromolar potency against key epigenetic targets like G9a.[1]

  • Cyclobutane-containing triazoles exhibit potent, single-digit micromolar activity against various cancer cell lines, with notable efficacy in prostate cancer models.

  • Specific isomers of cyclobutane compounds, such as "Isomer 2," have demonstrated consistent cytotoxic effects across multiple cancer types.

Antiviral Activity: A Structural Barrier to Viral Replication

The unique conformational constraints of the cyclobutane ring have been exploited in the design of novel antiviral agents, particularly as carbocyclic nucleoside analogs. These compounds can act as chain terminators in viral DNA or RNA synthesis, effectively halting viral replication.

Comparative Efficacy of Antiviral Cyclobutane Derivatives

The following table highlights the antiviral activity of recently developed cyclobutane compounds against clinically relevant viruses.

Compound ClassCompound/DerivativeTarget VirusAssayIC50 (µM)Reference
Cyclobutanone Derivatives Tosyl-L-Trp-cyclobutanone 4SARS-CoV-2 (Wild-type)Plaque Reduction< 0.020[2]
SARS-CoV-2 (Delta)Plaque Reduction< 0.020[2]
SARS-CoV-2 (Omicron)Plaque Reduction< 0.020[2]
Carbocyclic Nucleosides Cyclobutane-uracil analogsVaricella Zoster Virus (VZV)Cell CulturePotent Inhibition

Key Observations:

  • Cyclobutanone derivatives have emerged as highly potent inhibitors of SARS-CoV-2, including clinically significant variants, with IC50 values in the nanomolar range.[2]

  • Carbocyclic nucleoside analogs incorporating a cyclobutane ring are effective against herpesviruses like VZV.

Central Nervous System (CNS) Activity: Modulating Neuronal Pathways

The rigid framework of cyclobutane can be utilized to design ligands with high affinity and selectivity for CNS targets, such as neurotransmitter receptors. This has led to the development of novel compounds with potential applications in treating neurological and psychiatric disorders.

Comparative Activity of CNS-Active Cyclobutane Derivatives

The following table summarizes the activity of cyclobutane-based compounds targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.

Compound ClassCompound/DerivativeTargetActivityReference
1-Aminocyclobutane-carboxylic Acids 4b, 24, 35, 40NMDA ReceptorMore potent antagonist than D-AP5[3]

Key Observations:

  • Derivatives of 1-aminocyclobutanecarboxylic acid have been identified as potent and selective antagonists of the NMDA receptor, surpassing the potency of the standard antagonist D-AP5.[3] These compounds also demonstrate corresponding anticonvulsant activity.[3]

Anti-inflammatory Activity: Targeting the Drivers of Inflammation

Cyclobutane-containing molecules are being investigated for their potential to modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.

Comparative Efficacy of Anti-inflammatory Cyclobutane Derivatives

While extensive comparative tables for a series of cyclobutane derivatives are still emerging, preliminary studies indicate their potential as selective COX-2 inhibitors.

Compound ClassTargetActivityReference
Dibenzylbutane Lignans Pro-inflammatory Cytokines (in vitro)Inhibition of NO, IL-1β, IL-6, TNF-α
Cyclobutene Analogs COX-1 / COX-2Selective COX-2 Inhibition[2]

Key Observations:

  • Natural products containing a dibenzylbutane lignan scaffold have demonstrated the ability to inhibit the release of multiple pro-inflammatory mediators.

  • Analogs featuring a cyclobutene ring have shown selectivity for COX-2 over COX-1, a desirable profile for anti-inflammatory drugs with reduced gastrointestinal side effects.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are protocols for key in vitro assays.

Cytotoxicity and Antiproliferative Assays

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the cyclobutane compounds for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Assays

General Protocol for a Kinase Inhibition Assay

This protocol can be adapted for various enzyme targets.

  • Reagent Preparation: Prepare solutions of the purified enzyme, the specific substrate, and the cyclobutane inhibitor in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes) to permit binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (often ATP for kinases).

  • Signal Detection: Monitor the reaction progress over time. The detection method depends on the assay format and can be based on fluorescence, luminescence, or absorbance.

  • Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to calculate the IC50 value.

Receptor Binding Assays

Competitive Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known radiolabeled ligand with high affinity for the receptor, and varying concentrations of the unlabeled cyclobutane compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing cyclobutane compound to determine the IC50 or Ki (inhibition constant).

Visualizing Biological Processes and Workflows

To further elucidate the mechanisms and experimental approaches related to the biological screening of cyclobutane compounds, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Screening cluster_hit_to_lead Hit-to-Lead Optimization cluster_invivo In Vivo Evaluation start Novel Cyclobutane Compound Library cytotoxicity Cytotoxicity/Proliferation Assays (e.g., MTT, CellTiter-Glo) start->cytotoxicity primary_screen Primary Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) start->primary_screen hit_id Hit Identification (Potency & Selectivity) cytotoxicity->hit_id primary_screen->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme ADME/Tox Profiling (Metabolic Stability, Permeability) sar->adme lead_opt Lead Optimization adme->lead_opt animal_models Efficacy in Animal Models (e.g., Xenograft, Disease Models) lead_opt->animal_models pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) Studies animal_models->pk_pd candidate Preclinical Candidate Selection pk_pd->candidate

Caption: Experimental workflow for the biological screening of novel cyclobutane compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 akt Akt pip3->akt transcription Gene Transcription (Proliferation, Survival) akt->transcription cyclobutane Cyclobutane Inhibitor cyclobutane->pi3k

Caption: Hypothetical signaling pathway inhibited by a cyclobutane-based PI3K inhibitor.

logical_relationship cluster_sar Structure-Activity Relationship (SAR) scaffold Cyclobutane Scaffold substituent Substituent Modification scaffold->substituent Provides 3D diversity potency Biological Potency substituent->potency Influences selectivity Target Selectivity substituent->selectivity Impacts pk_props Pharmacokinetic Properties substituent->pk_props Modulates potency->selectivity Often inversely correlated selectivity->pk_props Can be improved together

Caption: Logical relationships in the structure-activity relationship (SAR) of cyclobutane analogs.

References

Unraveling Cyclobutanone's Secrets: A Comparative Guide to Computational Modeling of its Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of cyclic ketones like cyclobutanone is paramount for designing novel synthetic pathways and predicting molecular behavior. Computational modeling has emerged as a powerful tool to elucidate these complex transformations at an atomic level. This guide provides an objective comparison of various computational approaches used to model cyclobutanone's reactivity, supported by experimental data, to aid in the selection of appropriate theoretical methods.

This analysis focuses on the well-studied photochemical reactions of cyclobutanone, particularly its decomposition following photoexcitation, which presents a significant challenge for both theoretical and experimental chemists. Upon excitation, cyclobutanone primarily follows two competing dissociation pathways: the "C2 channel," yielding ethylene and ketene, and the "C3 channel," which produces cyclopropane and carbon monoxide.[1][2] The branching ratio between these channels and the dynamics of the reaction are key benchmarks for computational models.

Performance of Computational Models vs. Experimental Data

The accuracy of computational methods is critically evaluated by comparing their predictions against experimental findings. The following table summarizes key quantitative data from various computational studies and the corresponding experimental measurements for the photodissociation of cyclobutanone.

Computational MethodPredicted S2 Lifetime (fs)Predicted C3/C2 Product RatioExperimental S2 Lifetime (ps)Experimental C3/C2 Product Ratio
Ab initio Multiple Spawning (AIMS) ~100-(0.29 ± 0.2) ps~5:3
Mapping Approach to Surface Hopping (MASH) with CASSCF(12,11)/aug-cc-pVDZ -Dominantly C3 + CO, C2H4 + C2H2O, and C2H4 + CH2 + CO(0.29 ± 0.2) ps~5:3
LR-TDDFT 356-(0.29 ± 0.2) ps~5:3
XMS-CASPT2 335-(0.29 ± 0.2) ps~5:3
Quantum Dynamics (MCTDH) Rapid decay from S2 to S1-(0.29 ± 0.2) ps~5:3

Note: The experimental S2 lifetime is toward the S1 state.[3][4] The product ratio is an estimation from experimental observations.[2] Direct quantitative product ratios from all computational studies were not consistently available in the reviewed literature.

Experimental Protocols

The experimental data cited in this guide are primarily derived from gas-phase megaelectronvolt ultrafast electron diffraction (MeV-UED) studies. A generalized protocol for these experiments is as follows:

  • Sample Preparation: A dilute mixture of cyclobutanone in a carrier gas (e.g., helium) is prepared and introduced into a high-vacuum chamber through a pulsed molecular beam source.

  • Photoexcitation: The molecular beam is intersected by a femtosecond laser pulse (e.g., at 200 nm) to excite the cyclobutanone molecules to the S2 electronic state.[3][4] This excitation is specifically targeted to the 3s Rydberg state.[5][6]

  • Probing the Dynamics: A synchronized, high-energy electron pulse (MeV) is diffracted by the evolving molecular structures at various time delays relative to the laser pulse.

  • Data Acquisition: The scattered electrons are detected on a position-sensitive detector, generating a diffraction pattern. This process is repeated for a range of time delays to create a "molecular movie" of the reaction.

  • Data Analysis: The diffraction patterns are analyzed to extract information about the changes in molecular geometry and electronic state populations as a function of time. This allows for the determination of reaction timescales and the identification of transient intermediates and final products.[3][4]

Visualizing the Reaction Pathways and Computational Workflows

To better understand the complex processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction pathways of cyclobutanone and a typical computational workflow for their study.

G cluster_reactants Reactants cluster_excited Excited States cluster_products Products Cyclobutanone_S0 Cyclobutanone (S0) Cyclobutanone_S2 Cyclobutanone (S2, 3s Rydberg) Cyclobutanone_S0->Cyclobutanone_S2 Photoexcitation (200 nm) Cyclobutanone_S1 Cyclobutanone (S1, nπ*) Cyclobutanone_S2->Cyclobutanone_S1 Internal Conversion C3_products Cyclopropane + CO Cyclobutanone_S1->C3_products C3 Channel C2_products Ethylene + Ketene Cyclobutanone_S1->C2_products C2 Channel

Caption: Photochemical reaction pathways of cyclobutanone following excitation to the S2 state.

G cluster_workflow Computational Modeling Workflow Quantum_Chemistry 1. Quantum Chemistry Calculation (e.g., CASSCF, DFT) PES_Calculation 2. Potential Energy Surface (PES) Mapping Quantum_Chemistry->PES_Calculation Dynamics_Simulation 3. Non-adiabatic Dynamics Simulation (e.g., MASH, AIMS, MCTDH) PES_Calculation->Dynamics_Simulation Analysis 4. Trajectory Analysis (Product Ratios, Lifetimes) Dynamics_Simulation->Analysis Observable_Prediction 5. Prediction of Experimental Observables (e.g., UED Signal) Analysis->Observable_Prediction Comparison 6. Comparison with Experiment Observable_Prediction->Comparison

Caption: A generalized workflow for the computational modeling of photochemical reactions.

Concluding Remarks

The computational modeling of cyclobutanone's reaction mechanisms is a vibrant area of research, driven by the challenge of accurately describing its complex, non-adiabatic dynamics. While methods like CASSCF and its extensions (e.g., XMS-CASPT2) combined with dynamics simulations show promise in capturing the qualitative features of the photoreactions, achieving quantitative agreement with experimental data, such as precise product branching ratios and excited-state lifetimes, remains a significant challenge.[7][8]

The discrepancies between different computational methods and between theory and experiment highlight the sensitivity of the simulations to the chosen level of theory, basis set, and dynamics algorithm.[1][8] Future work will likely focus on the development of more accurate and efficient computational protocols. The ongoing "Prediction Challenge" in the scientific community underscores the importance of blind prediction and rigorous comparison with experimental benchmarks to advance the field of computational photochemistry.[6] For researchers, a careful consideration of the strengths and limitations of each computational approach is crucial for obtaining reliable insights into the reaction mechanisms of cyclobutanone and related molecules.

References

A Comparative Analysis of Protecting Groups for Hydroxymethyl Cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the multistep synthesis of complex molecules. This guide provides a comparative analysis of common protecting groups for the primary hydroxyl group of hydroxymethyl cyclobutane, a valuable building block in medicinal chemistry. We will delve into the experimental data for the introduction and removal of Tert-butyldimethylsilyl (TBDMS), Benzyl (Bn), Methoxymethyl (MOM), and Tetrahydropyranyl (THP) ethers, offering a clear comparison of their performance.

The protection of the hydroxyl group in hydroxymethyl cyclobutane is often necessary to prevent unwanted side reactions during subsequent synthetic transformations. The choice of the protecting group depends on its stability towards various reaction conditions and the ease of its selective removal. This guide presents a summary of common protecting groups and their respective experimental conditions for the protection and deprotection of (cyclobutyl)methanol.

At a Glance: Key Differences

Protecting GroupStructureStabilityTypical Deprotection Conditions
TBDMS R-O-TBDMSStable to a wide range of non-acidic conditions.Fluoride ion sources (e.g., TBAF), or acidic conditions.
Benzyl (Bn) R-O-BnVery stable to acidic and basic conditions, and many oxidizing and reducing agents.Catalytic hydrogenolysis (e.g., H₂, Pd/C).
MOM R-O-MOMStable to basic and nucleophilic reagents.Acidic conditions (e.g., HCl, TFA).[1]
THP R-O-THPStable to basic conditions, organometallics, and hydrides.Acidic hydrolysis (e.g., p-TsOH, AcOH).[2]

Performance Comparison: Quantitative Data

The following table summarizes representative experimental data for the protection and deprotection of hydroxymethyl cyclobutane with various protecting groups. It is important to note that yields and reaction times are often substrate-dependent, and the following data serves as a comparative illustration.

Protecting GroupProtection ReactionYield (%)Deprotection ReactionYield (%)
TBDMS TBDMSCl, Imidazole, DMF, rt, 12h~95TBAF, THF, rt, 2h~97
Benzyl (Bn) BnBr, NaH, DMF, 0 °C to rt, 16h~90H₂, 10% Pd/C, EtOH, rt, 12h~95
MOM MOMCl, DIPEA, DCM, 0 °C to rt, 16h~92TFA, DCM, rt, 12h~96[1]
THP DHP, p-TsOH (cat.), DCM, rt, 4h~94p-TsOH (cat.), MeOH, rt, 17hQuantitative[2]

Experimental Protocols

Detailed methodologies for the key protection and deprotection reactions are provided below. These protocols can be adapted for similar substrates with appropriate modifications.

TBDMS Protection of Hydroxymethyl Cyclobutane

To a solution of (cyclobutyl)methanol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) are added imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the TBDMS-protected hydroxymethyl cyclobutane.

TBDMS Deprotection

To a solution of the TBDMS-protected hydroxymethyl cyclobutane (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise. The reaction is stirred at room temperature for 1-4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the deprotected (cyclobutyl)methanol.

Benzyl Protection of Hydroxymethyl Cyclobutane

To a suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of (cyclobutyl)methanol (1.0 eq.) in DMF. The mixture is stirred at 0 °C for 30 minutes, then benzyl bromide (BnBr, 1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the benzyl-protected hydroxymethyl cyclobutane.

Benzyl Deprotection

To a solution of the benzyl-protected hydroxymethyl cyclobutane (1.0 eq.) in ethanol is added 10% palladium on carbon (Pd/C, 10 mol%). The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12 hours. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the deprotected (cyclobutyl)methanol.

MOM Protection of Hydroxymethyl Cyclobutane

To a solution of (cyclobutyl)methanol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 4.0 eq.) in dichloromethane (DCM) at 0 °C is added freshly distilled methoxymethyl chloride (MOMCl, 3.0 eq.) dropwise. Sodium iodide (NaI, 0.5 eq) is then added, and the resulting mixture is allowed to warm to room temperature and stirred for 16 hours. After completion, the reaction is quenched with saturated aqueous sodium bicarbonate and the layers are separated. The aqueous phase is extracted with DCM, and the combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.

MOM Deprotection

The MOM-protected hydroxymethyl cyclobutane (1.0 eq.) is dissolved in a 15:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 12 hours. The reaction mixture is then diluted with DCM and neutralized with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the deprotected alcohol.[1]

THP Protection of Hydroxymethyl Cyclobutane

To a solution of (cyclobutyl)methanol (1.0 eq.) in dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (DHP, 1.5 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O). The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

THP Deprotection

To a solution of the THP-protected hydroxymethyl cyclobutane (1.0 eq.) in methanol is added a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) at 0 °C. The mixture is stirred for 17 hours at room temperature. The reaction is then diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine and dried over sodium sulfate. The solvent is removed under reduced pressure to yield the deprotected alcohol.[2]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the protection and deprotection of hydroxymethyl cyclobutane.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_synthesis Synthetic Steps cluster_deprotection Deprotection Start Hydroxymethyl Cyclobutane Reagents_P Protecting Group Reagent + Base Start->Reagents_P 1. React with Protected Protected Hydroxymethyl Cyclobutane Reagents_P->Protected 2. Form Ether Reaction Further Synthetic Transformations Protected->Reaction Reagents_D Deprotection Reagent Reaction->Reagents_D 3. Treat with FinalProduct Deprotected Product Reagents_D->FinalProduct 4. Cleave Ether

Caption: General workflow for the protection and deprotection of hydroxymethyl cyclobutane.

Logical Decision Pathway for Protecting Group Selection

The choice of a protecting group is dictated by the specific requirements of the synthetic route. The following diagram provides a simplified decision-making pathway.

DecisionTree Start Need to protect hydroxymethyl cyclobutane? Q1 Will the subsequent reactions involve strong acids? Start->Q1 Q2 Are fluoride ions or acidic conditions compatible? Q1->Q2 No Avoid_MOM_THP Avoid MOM and THP Q1->Avoid_MOM_THP Yes Q3 Is catalytic hydrogenation tolerated? Q2->Q3 No TBDMS Use TBDMS Q2->TBDMS Yes Q4 Are mild acidic conditions for deprotection suitable? Q3->Q4 No Bn Use Benzyl (Bn) Q3->Bn Yes MOM_THP Consider MOM or THP Q4->MOM_THP Yes

References

Safety Operating Guide

Safe Disposal of 3-((Benzyloxy)methyl)cyclobutanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of 3-((Benzyloxy)methyl)cyclobutanone, ensuring compliance with safety regulations and minimizing environmental impact.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Handle this compound in a well-ventilated area, preferably within a fume hood.[1][2]

Required Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Wear safety glasses with side shields or goggles.[3]
Hand Protection Wear protective, chemical-resistant gloves.[3]
Body Protection Wear a lab coat or long-sleeved clothing.[3]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Ensure adequate ventilation and restrict access to the affected area.[2][3]

  • Wear the required PPE as detailed in the table above.

  • Contain the spill: For liquid spills, absorb the material with an inert substance such as sand or dry earth.[2] For solid spills, carefully sweep or shovel the material.[3] Avoid creating dust.[1]

  • Collect the waste: Transfer the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.[1][2][3]

  • Decontaminate the area: Clean the spill area thoroughly.

  • Dispose of waste: Dispose of the collected waste and any contaminated cleaning materials in accordance with local, state, and federal regulations.[1]

III. Disposal Procedures

The primary method for the disposal of this compound is to treat it as chemical waste. Do not discharge it into drains or the environment.[1][2]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Place neat, unused, or waste this compound into a clearly labeled, sealed, and appropriate waste container.

    • This container should be designated for non-halogenated organic waste unless local regulations specify otherwise.

  • Container Management:

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][3]

    • Ensure the container is compatible with the chemical.

  • Disposal Request:

    • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all institutional and regulatory procedures for waste pickup.

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]

    • The rinsate should be collected and disposed of as chemical waste.[1]

    • After triple-rinsing, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or as directed by local regulations.[1] Combustible packaging materials may be incinerated in a controlled manner.[1]

IV. Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

cluster_start Start cluster_assessment Assessment cluster_spill Spill Scenario cluster_disposal Disposal Path start Handling this compound assess_waste Is the material waste? start->assess_waste spill Spill Occurs assess_waste->spill No (Spill) collect_waste Collect in Labeled Chemical Waste Container assess_waste->collect_waste Yes contain_spill Contain and Absorb Spill spill->contain_spill collect_spill Collect Spilled Material into Labeled Container contain_spill->collect_spill decontaminate_area Decontaminate Spill Area collect_spill->decontaminate_area decontaminate_area->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs empty_container Is the container empty? contact_ehs->empty_container empty_container->start No (Continue Use) triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes dispose_rinsate Collect Rinsate as Chemical Waste triple_rinse->dispose_rinsate dispose_container Dispose of Punctured Container dispose_rinsate->dispose_container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-((Benzyloxy)methyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for 3-((Benzyloxy)methyl)cyclobutanone, offering procedural guidance to ensure laboratory safety and operational efficiency.

Physicochemical and Hazard Data

A clear understanding of the compound's properties is the first step in safe handling. The following tables summarize the key physicochemical data and hazard information for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Liquid
Boiling Point 295.1 °C at 760 mmHg
Density 1.105 g/cm³
Flash Point 127.7 °C

Table 2: Hazard Identification

HazardDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation.
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Table 3: Recommended Personal Protective Equipment

Body PartEquipmentMaterial/Specification
Eyes Safety Goggles or Face ShieldANSI Z87.1 certified
Hands Chemical-resistant glovesButyl rubber or heavy-duty nitrile gloves are recommended for handling ketones and ethers.[1][2] Always inspect gloves for integrity before use.
Body Laboratory CoatFlame-retardant, fully fastened
Respiratory Fume HoodAll handling of the compound should be performed in a certified chemical fume hood.

Operational Plan for Handling

A systematic approach to handling ensures minimal risk. The following step-by-step protocol should be followed.

Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Assemble PPE: Don all required personal protective equipment as outlined in Table 3.

  • Prepare Workspace: Ensure the work area is clean, uncluttered, and free of ignition sources. Have spill cleanup materials readily available.

Handling Procedure
  • Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a properly calibrated pipette or a graduated cylinder.

  • Reactions: If using the compound in a reaction, ensure the glassware is properly secured and that any reaction is monitored.

  • Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

In Case of a Spill
  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Small Spills: For minor spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.[3]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated chemical waste container.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Container: Collect all waste containing this compound in a clearly labeled, non-halogenated organic waste container.[4] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Segregation: Do not mix this waste with halogenated solvents or other incompatible waste streams.[4]

Disposal Procedure
  • Labeling: Ensure the waste container is accurately labeled with "Non-Halogenated Organic Waste" and a list of its contents, including this compound.

  • Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Arrangement for Pickup: Follow your institution's guidelines for hazardous waste pickup. Do not dispose of this chemical down the drain.

Workflow for Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Dispense Chemical Dispense Chemical Prepare Workspace->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Alert & Evacuate Alert & Evacuate Dispense Chemical->Alert & Evacuate Spill Occurs Perform Experiment->Alert & Evacuate Spill Occurs Collect Waste Collect Waste Perform Experiment->Collect Waste Contain & Absorb Contain & Absorb Alert & Evacuate->Contain & Absorb Cleanup & Decontaminate Cleanup & Decontaminate Contain & Absorb->Cleanup & Decontaminate Cleanup & Decontaminate->Collect Waste Label & Store Waste Label & Store Waste Collect Waste->Label & Store Waste Arrange Pickup Arrange Pickup Label & Store Waste->Arrange Pickup

Caption: Workflow for safe handling and disposal.

References

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